Obatoclax
描述
This compound is a small molecule and a pan-inhibitor of Bcl-2 family proteins, with pro-apoptotic activity. GX015-070 is a selective antagonist of the BH3-binding groove of the Bcl-2 family proteins, which are frequently overexpressed in cancers including chronic lymphocytic leukemia (CLL). This agent induces/restores apoptosis in cancer cells by inhibiting apoptosis suppressors in multiple members of the Bcl-2 family simultaneously.
属性
Key on ui mechanism of action |
Obatoclax binds anti-apoptotic Bcl-2 proteins and interferes with their ability to interact with pro-apoptotic proteins. |
|---|---|
CAS 编号 |
803712-67-6 |
分子式 |
C20H19N3O |
分子量 |
317.4 g/mol |
IUPAC 名称 |
(2Z)-2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole |
InChI |
InChI=1S/C20H19N3O/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17/h4-11,21,23H,1-3H3/b18-17-,19-10? |
InChI 键 |
CVCLJVVBHYOXDC-OBPOFPIRSA-N |
手性 SMILES |
CC1=CC(=C(N1)C=C2C(=C/C(=C/3\C=C4C=CC=CC4=N3)/N2)OC)C |
规范 SMILES |
CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C |
外观 |
Off-white solid |
Pictograms |
Acute Toxic; Irritant |
纯度 |
≥98% |
同义词 |
2-(2-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl)-1H-indole GX 15-070 GX-15-070 GX015-070 GX15-070 obatoclax |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Obatoclax in Apoptosis
Abstract
Obatoclax (GX15-070) is a synthetic small-molecule and a pan-Bcl-2 family inhibitor developed as a pro-apoptotic agent for cancer therapy.[1] As a BH3 mimetic, its primary mechanism involves antagonizing multiple anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, thereby restoring the cell's capacity to undergo programmed cell death.[1][2] Notably, extensive research has revealed a multifaceted mechanism of action that extends beyond simple sequestration of pro-survival proteins, including the direct activation of pro-apoptotic effectors and the induction of apoptosis-independent cell death pathways. This guide provides a detailed technical overview of the core apoptotic mechanisms of this compound, supported by quantitative data, key experimental methodologies, and visual representations of the relevant signaling pathways.
Core Mechanism: Pan-Inhibition of Anti-Apoptotic Bcl-2 Family Proteins
The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which consists of anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w), pro-apoptotic effectors (Bax, Bak), and pro-apoptotic BH3-only proteins (e.g., Bim, Bid, Puma, Noxa).[3][4] In cancerous cells, the overexpression of anti-apoptotic proteins sequesters pro-apoptotic members, preventing the induction of cell death and contributing to chemoresistance.[5][6]
This compound functions as a BH3 mimetic, binding to the hydrophobic BH3-binding groove on the surface of anti-apoptotic Bcl-2 proteins.[4][7] This action prevents the anti-apoptotic proteins from neutralizing the pro-apoptotic effector proteins Bax and Bak.[2] By inhibiting a broad spectrum of these anti-apoptotic proteins, including Bcl-2, Bcl-xL, Bcl-w, and particularly Mcl-1, this compound can overcome the functional redundancy that often leads to resistance against more selective BH3 mimetics.[7][8][9] The ability of this compound to antagonize Mcl-1 is a key feature, as Mcl-1 is a frequent mediator of resistance to other therapies.[8][10][11]
Quantitative Data: Binding Affinities and Cellular Potency
The efficacy of this compound is underscored by its binding affinities for various Bcl-2 family members and its cytotoxic effects across numerous cancer cell lines. While it acts as a pan-inhibitor, its affinity is generally lower than highly selective inhibitors like Venetoclax.[9][12]
| Target Protein | Binding Affinity (IC50/Ki) | Assay Type | Reference |
| Bcl-2 | Ki ≈ 220 nM | Not Specified | [13][14] |
| Bcl-2 | IC50: 1-7 µM | Fluorescence Polarization | [9] |
| Bcl-xL | IC50: 1-7 µM | Fluorescence Polarization | [9] |
| Bcl-w | IC50: 1-7 µM | Fluorescence Polarization | [9] |
| Mcl-1 | IC50: 1-7 µM | Fluorescence Polarization | [9] |
| Cell Line Type | Cell Line(s) | Potency (IC50 / Activity Range) | Reference |
| Cholangiocarcinoma | Mz-ChA-1, TFK-1 | 50-100 nM | [15] |
| Cholangiocarcinoma | BDE-Neu | 200 nM | [15] |
| Small Cell Lung Cancer | Various | Concentration-dependent reduction | [16] |
| Neuroblastoma | 5 cell lines | Synergistic with chemotherapy | [17] |
A Distinguishing Mechanism: Direct Activation of Bax
A significant finding that differentiates this compound from many other BH3 mimetics (such as ABT-737) is its ability to directly activate the pro-apoptotic effector protein Bax.[15] While traditional BH3 mimetics act as "sensitizers" by displacing activator BH3-only proteins from anti-apoptotic partners, studies have shown that this compound can function as a direct "activator" stimulus.[15]
In cell-free systems, this compound was shown to induce a conformational change in Bax, a critical step for its activation and subsequent oligomerization.[15][18] This direct activation contributes significantly to its cytotoxic effects, particularly in cancer cells that are not "primed" for apoptosis—that is, cells not already dependent on anti-apoptotic proteins for survival.[15][18] This dual mechanism of both inhibiting pro-survival proteins and directly activating pro-apoptotic effectors makes this compound a potent inducer of apoptosis.
Induction of Mitochondrial Outer Membrane Permeabilization (MOMP)
The convergence of anti-apoptotic protein inhibition and direct Bax activation leads to the oligomerization of Bax and Bak at the outer mitochondrial membrane.[5][15][19] This process forms pores that permeabilize the membrane, an event known as MOMP, which is considered the point of no return for intrinsic apoptosis.[4]
Following MOMP, pro-apoptotic factors sequestered in the mitochondrial intermembrane space are released into the cytosol. Key among these are cytochrome c and SMAC/DIABLO.[4][5][15] Studies have demonstrated that this compound treatment leads to Bax translocation to the mitochondria and the subsequent release of these factors, triggering the final stages of apoptosis.[11][15][19]
Downstream Caspase Cascade Activation
The release of cytochrome c into the cytosol initiates the formation of the apoptosome, a multi-protein complex comprising Apaf-1, procaspase-9, and dATP.[4] Within this complex, procaspase-9 is cleaved and activated. Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, primarily caspase-3 and caspase-7.[5] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological changes of apoptosis.[19] Evidence of PARP cleavage is a common marker used to confirm this compound-induced apoptosis.[19][20]
Key Experimental Protocols
Verifying the mechanism of action of this compound involves a series of specific molecular and cellular biology techniques.
Co-Immunoprecipitation (Co-IP) to Assess Protein Interactions
This technique is used to demonstrate that this compound disrupts the interaction between anti-apoptotic and pro-apoptotic proteins (e.g., Mcl-1 and Bak).[11][19]
-
Protocol Outline:
-
Cell Lysis: Treat cancer cells with this compound or a vehicle control. Lyse cells in a non-denaturing buffer to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to one protein of the suspected complex (e.g., anti-Bak).
-
Complex Capture: Add Protein A/G-conjugated beads to bind the antibody-protein complex.
-
Washing & Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and probe with an antibody against the putative interaction partner (e.g., anti-Mcl-1). A reduced signal in the this compound-treated sample indicates disruption of the complex.
-
Bax Activation Assay by Immunofluorescence
This method visualizes the conformational change of Bax upon activation.[15]
-
Protocol Outline:
-
Cell Culture & Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation & Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Antibody Staining: Incubate cells with a primary antibody that specifically recognizes the activated conformation of Bax (e.g., 6A7 clone).
-
Secondary Antibody & Imaging: Apply a fluorescently-labeled secondary antibody and DAPI for nuclear counterstaining.
-
Microscopy: Visualize and quantify the fluorescence signal using a confocal or fluorescence microscope. An increased signal indicates Bax activation.
-
Cell Fractionation for Bax Translocation
This biochemical technique confirms the movement of Bax from the cytosol to the mitochondria.[15]
-
Protocol Outline:
-
Cell Treatment & Homogenization: Treat cells with this compound, then harvest and gently homogenize to break the plasma membrane while keeping organelles intact.
-
Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate cellular components. A low-speed spin pellets nuclei and unbroken cells, while a subsequent high-speed spin pellets the mitochondrial fraction. The supernatant contains the cytosolic fraction.
-
Western Blot Analysis: Analyze the protein content of the mitochondrial and cytosolic fractions via Western blotting, probing for Bax. An increase in the Bax signal in the mitochondrial fraction of treated cells confirms translocation.
-
Additional and Off-Target Mechanisms
While the core mechanism of this compound is the induction of apoptosis, it is known to have other biological effects that can contribute to its cytotoxicity, sometimes in an apoptosis-independent manner.
-
Autophagy Inhibition: Several studies report that this compound can block autophagic flux by impairing lysosomal function.[3][8] This can lead to the accumulation of autophagosomes and contribute to cell death, a mechanism that may be relevant in apoptosis-resistant cells.[3]
-
WNT/β-catenin Signaling: In colorectal cancer cells, this compound has been shown to suppress the WNT/β-catenin signaling pathway, leading to the transcriptional repression of the anti-apoptotic protein survivin.[21][22] This represents another route by which this compound can promote cell death.
-
BAX/BAK-Independent Effects: Some studies have noted that this compound can induce cell death even in cells deficient in both Bax and Bak, suggesting the existence of off-target effects or alternative cell death pathways like necroptosis.[3][15][23]
Conclusion
The mechanism of action of this compound in inducing apoptosis is multifaceted and robust. Its primary function as a pan-Bcl-2 inhibitor allows it to broadly target the pro-survival machinery of cancer cells. Critically, its unique ability to also directly activate the pro-apoptotic effector Bax provides a second, powerful stimulus for cell death. This dual-action mechanism, culminating in MOMP and caspase activation, makes this compound a potent therapeutic agent. Understanding these detailed mechanisms, along with its effects on other pathways like autophagy, is crucial for its rational application in clinical settings and for the development of next-generation anticancer therapies.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Drugs targeting Bcl-2 family members as an emerging strategy in cancer | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 10. pnas.org [pnas.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. A Bax-mediated Mechanism for this compound-induced Apoptosis of Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Circulating Biomarkers of this compound-Induced Cell Death in Patients with Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GX15-070 (this compound), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Bax-mediated mechanism for this compound-induced apoptosis of cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. This compound, a Pan-BCL-2 Inhibitor, Downregulates Survivin to Induce Apoptosis in Human Colorectal Carcinoma Cells Via Suppressing WNT/β-catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound, a Pan-BCL-2 Inhibitor, Downregulates Survivin to Induce Apoptosis in Human Colorectal Carcinoma Cells Via Suppressing WNT/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Attacking Cancer’s Achilles Heel: Antagonism of Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
Obatoclax: A Pan-Bcl-2 Family Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax, a synthetic small-molecule inhibitor, has emerged as a significant agent in cancer research due to its broad-spectrum activity against the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1] Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis (programmed cell death), contributing to tumor progression and resistance to conventional therapies.[2] this compound functions as a pan-Bcl-2 family inhibitor, targeting multiple anti-apoptotic members including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[3][4] This comprehensive guide provides a technical overview of this compound, detailing its mechanism of action, quantitative data on its efficacy, experimental protocols for its evaluation, and visualizations of the key pathways and workflows involved.
Mechanism of Action
This compound is classified as a BH3 mimetic. It mimics the action of the pro-apoptotic BH3-only proteins (e.g., Bid, Bim, Puma), which are the natural antagonists of the anti-apoptotic Bcl-2 family members.[5] By binding to the hydrophobic groove of anti-apoptotic proteins, this compound displaces the pro-apoptotic effector proteins Bak and Bax.[6] Once liberated, Bak and Bax can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2][5] This event is a critical point of no return in the intrinsic apoptotic pathway, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing apoptosis.[5]
Recent studies have revealed that this compound's anti-cancer activity is not solely dependent on apoptosis. It has been shown to induce other forms of cell death, including autophagy-dependent necroptosis, and can also arrest the cell cycle.[2] Furthermore, this compound can directly activate Bax, suggesting a mechanism that is not entirely dependent on the "primed" state of the cancer cell.[6]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its binding affinity to Bcl-2 family proteins (Ki values) and its cytotoxic effects on cancer cell lines (IC50 values).
Binding Affinity of this compound to Bcl-2 Family Proteins
The inhibition constant (Ki) represents the concentration of this compound required to produce half-maximum inhibition of the target protein. A lower Ki value indicates a higher binding affinity.
| Target Protein | Ki (nM) |
| Bcl-2 | 220[4] |
| Bcl-xL | 1000 - 7000[4] |
| Mcl-1 | 1000 - 7000[4] |
| Bcl-w | 1000 - 7000[4] |
| A1 | 1000 - 7000[4] |
| Bcl-b | 1000 - 7000[4] |
Table 1: Binding affinity (Ki) of this compound for various anti-apoptotic Bcl-2 family proteins. Data compiled from fluorescence polarization assays.[3][4]
Cytotoxicity of this compound in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is the concentration of this compound that is required for 50% inhibition of cancer cell growth in vitro.[7] These values can vary depending on the cell line and the duration of treatment.
| Cancer Type | Cell Line(s) | IC50 Range (µM) (72h treatment) |
| Leukemia | Ph- ALL cell lines | 0.014 - 1.449[4] |
| Multiple Myeloma | Various | 0.05 - 0.5[4] |
Table 2: In vitro cytotoxicity (IC50) of this compound in various cancer cell lines after 72 hours of treatment.[4]
Experimental Protocols
Immunoprecipitation of Bcl-2 Family Proteins
This protocol is used to isolate a specific Bcl-2 family protein and its binding partners from a cell lysate.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., 1% CHAPS buffer)[8]
-
Primary antibody specific to the Bcl-2 family protein of interest
-
Wash buffer (e.g., TBS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse approximately 25 x 10^6 cells in 1% CHAPS buffer.[8]
-
Pre-clearing: Obtain the whole-cell lysate and pre-clear with protein A-Sepharose to reduce non-specific binding.[8]
-
Immunoprecipitation: Incubate 500 µg of total protein with 5 µg of the specific primary antibody overnight.[8]
-
Immune Complex Capture: Add protein A-Sepharose or protein G-Agarose to capture the antibody-protein complexes.[8]
-
Washing: Wash the beads three times with a wash buffer to remove non-specifically bound proteins.[1]
-
Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[9]
Procedure:
-
Cell Plating: Plate cells at a density of 1,000 to 100,000 cells per well in a 96-well plate and incubate for 6 to 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT Reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Materials:
-
Treated and control cells
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[11]
-
Annexin V-FITC staining solution[11]
-
Propidium Iodide (PI) staining solution[11]
Procedure:
-
Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.[11]
-
Washing: Wash the cells once with cold 1X PBS.[11]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension.[11]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding buffer to each tube and analyze the cells by flow cytometry.[11] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[11]
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits anti-apoptotic Bcl-2 proteins, leading to apoptosis.
Experimental Workflow for BH3 Profiling
Caption: BH3 profiling workflow to assess mitochondrial apoptotic priming.
Logical Relationship of this compound-Induced Cell Death
Caption: this compound induces cancer cell death through multiple mechanisms.
Conclusion
This compound represents a promising therapeutic strategy by targeting a fundamental survival mechanism of cancer cells. Its ability to inhibit multiple anti-apoptotic Bcl-2 family members provides a broad-spectrum approach to inducing cancer cell death and potentially overcoming resistance to more selective Bcl-2 inhibitors. The multifaceted mechanisms of action, including the induction of apoptosis, autophagy, and necroptosis, further underscore its potential as a versatile anti-cancer agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other pan-Bcl-2 inhibitors. Continued investigation into its clinical efficacy, combination therapies, and predictive biomarkers will be crucial for its successful translation into clinical practice.
References
- 1. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 2. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Bax-mediated Mechanism for this compound-induced Apoptosis of Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. An antiapoptotic Bcl-2 family protein index predicts the response of leukaemic cells to the pan-Bcl-2 inhibitor S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Obatoclax-Induced Autophagy in Cancer Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Obatoclax, a pan-Bcl-2 family inhibitor, has demonstrated cytotoxic effects in various cancer models. While its primary mechanism involves the induction of apoptosis by antagonizing anti-apoptotic Bcl-2 proteins, a significant body of evidence points to a complex and critical role in the modulation of autophagy. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences autophagic processes in cancer cells. It covers the core signaling pathways, summarizes key quantitative data from preclinical studies, and offers detailed experimental protocols for investigating these effects. The information presented herein is intended to support further research and drug development efforts targeting the intricate relationship between Bcl-2 inhibition and autophagy in oncology.
Core Mechanism: A Dual Role in Autophagy Modulation
This compound's effect on autophagy is not a simple induction but rather a complex disruption of the autophagic flux. Evidence suggests a two-pronged mechanism:
-
Initiation of Autophagosome Formation: As a BH3 mimetic, this compound can disrupt the interaction between anti-apoptotic Bcl-2 proteins (like Bcl-2, Bcl-xL, and Mcl-1) and Beclin-1, a key protein in the autophagy initiation complex[1][2][3]. This disruption frees Beclin-1 to form the pre-autophagosomal structure, thereby initiating the formation of autophagosomes[1].
-
Blockade of Autophagic Flux: Paradoxically, while promoting the initial steps, this compound impairs the final, degradative stages of autophagy. Studies show that treatment leads to the accumulation of both LC3-II (an autophagosome marker) and p62 (a protein typically degraded by autophagy)[4]. This concomitant accumulation indicates a blockage in the fusion of autophagosomes with lysosomes or an impairment of lysosomal degradation activity itself[4]. This effect is similar to that of known lysosomal inhibitors like chloroquine (CQ)[4]. Some research suggests this compound becomes trapped in lysosomes, inducing their clustering and reducing the expression of critical lysosomal enzymes like cathepsins[4].
This dual effect results in a state of "defective" or "toxic" autophagy, where the cell initiates a self-degradative process but is unable to complete it, leading to the accumulation of dysfunctional autophagosomes and cellular stress[5][6].
Key Signaling Pathways
Several signaling pathways are implicated in this compound's modulation of autophagy. The primary pathways are detailed below.
The Bcl-2/Beclin-1 Axis
The canonical pathway for this compound-induced autophagy initiation involves its function as a BH3 mimetic. Anti-apoptotic proteins Bcl-2 and Bcl-xL sequester Beclin-1, inhibiting its function[2]. By binding to the BH3-binding groove of these proteins, this compound competitively displaces Beclin-1, allowing it to activate the Class III PI3K complex (Vps34), a critical step for autophagosome nucleation[1]. However, it is noteworthy that some studies report this compound can induce autophagy through a Beclin-1 independent mechanism, suggesting alternative pathways are also at play[7][8][9].
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central negative regulator of autophagy[10][11]. Some studies, particularly those investigating this compound in combination with other agents like the tyrosine kinase inhibitor Lapatinib, have shown that the drug combination leads to the inhibition of the mTOR signaling pathway[5]. This is evidenced by reduced phosphorylation of mTOR and its downstream effector, p70S6K[5]. Inhibition of mTOR signaling de-represses the ULK1 complex, another key initiator of autophagosome formation, contributing to the autophagic response[11].
ATG-Dependent, Beclin-1 Independent Autophagy
Intriguingly, some studies have demonstrated that this compound can induce LC3 processing (a hallmark of autophagy) even when Beclin-1 is silenced[7][8]. This suggests an alternative, non-canonical initiation pathway. In these contexts, the autophagy-related gene Atg7 was found to be essential for LC3 processing, while Atg7 knockout did not prevent the drug's ultimate cytotoxic effects[7][8]. This indicates that this compound can trigger Atg7-dependent cellular processes that are visually consistent with autophagy but may be independent of the canonical Beclin-1-driven initiation complex[7].
RFX1/SHP-1/STAT3 Pathway (SC-2001 Derivative)
Research on SC-2001, a novel derivative of this compound, has uncovered another signaling cascade in hepatocellular carcinoma cells[12][13]. In this pathway, SC-2001 induces autophagy by activating the transcription factor RFX1, which in turn upregulates the phosphatase SHP-1. Activated SHP-1 then dephosphorylates and inactivates STAT3, leading to the downregulation of Mcl-1. This reduction in Mcl-1 releases Beclin-1, thereby inducing autophagy[12][13].
Quantitative Data Summary
The following tables summarize quantitative data from key studies on this compound's effects on cancer cells.
Table 1: this compound Concentrations and Effects on Autophagy Markers
| Cell Line | Drug Concentration | Time (h) | LC3-II Level | p62 Level | Citation |
|---|---|---|---|---|---|
| EC109 (Esophageal) | 0.25 µM | 3 | Substantial Increase | - | [4] |
| EC109/CDDP (Esophageal) | 0.25 µM | 3 | Substantial Increase | - | [4] |
| HKESC-1 (Esophageal) | 0.125 µM | 3 | Substantial Increase | - | [4] |
| BT474 (Breast) | 50 nM (+ 2 µM Lapatinib) | 12 | Increased | Increased | [5] |
| MCF7 (Breast) | 50 nM (+ 2 µM Lapatinib) | 12 | Increased | Increased | [5] |
| H460 (NSCLC) | 500 nM | 6 - 48 | Sustained Increase | - |[8] |
Table 2: Effects of this compound on Cell Viability
| Cell Line | Assay | IC50 / Concentration | Time (h) | Effect | Citation |
|---|---|---|---|---|---|
| EC109 | MTT | ~0.25 µM | 48 | Decreased Viability | [4] |
| EC109/CDDP | MTT | ~0.25 µM | 48 | Decreased Viability | [4] |
| HKESC-1 | MTT | ~0.1 µM | 48 | Decreased Viability | [4] |
| OVCAR-8 | Trypan Blue | 1x IC50 | 72 | Significant Increase in Dead Cells | [14] |
| KMS-11 | Cell-Titer Glo | 40 µM (with Dexamethasone) | 48 | Synergistic Lethality |[15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of autophagy. Below are standard protocols adapted from studies on this compound.
Western Blot Analysis for Autophagy Markers (LC3-II, p62)
This protocol is used to quantify the levels of key autophagy-related proteins.
-
Cell Culture and Treatment: Plate cancer cells (e.g., EC109, BT474) to achieve 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 50 nM - 500 nM) for specified time points (e.g., 3, 6, 12, 24, 48 hours). Include a vehicle control (DMSO) and a positive control for autophagic flux blockage (e.g., 50 µM Chloroquine).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-β-actin) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1.5 hours at room temperature.
-
Wash membrane 3x with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software (e.g., ImageJ). The conversion of LC3-I to the lipidated, lower-band LC3-II is the key indicator[4][5].
Immunofluorescence for LC3 Puncta Formation
This method visualizes the formation of autophagosomes within the cell.
-
Cell Culture: Seed cells onto glass coverslips or chamber slides to ~70% confluency.
-
Treatment: Treat cells with this compound (e.g., 0.25 µM for 3 hours) as described above[4].
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 3-4% paraformaldehyde in PBS for 15 minutes.
-
Wash 3x with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Blocking and Staining:
-
Wash 3x with PBS.
-
Block with 3% BSA in PBS for 40-60 minutes.
-
Incubate with primary anti-LC3 antibody overnight at 4°C.
-
Wash 3x with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1.5 hours in the dark[5].
-
-
Mounting and Imaging: Wash 3x with PBS. Mount coverslips onto slides using a mounting medium containing DAPI for nuclear counterstaining. Visualize and capture images using a confocal or fluorescence microscope. An increase in distinct, punctate LC3 staining indicates autophagosome formation[4][5].
Transmission Electron Microscopy (TEM)
TEM provides ultrastructural evidence of autophagosomes and autolysosomes.
-
Cell Culture and Treatment: Treat cells with this compound (e.g., for 12 hours) or vehicle[4].
-
Fixation: Fix cells with a glutaraldehyde-based solution.
-
Post-fixation and Embedding: Post-fix with osmium tetroxide, dehydrate through an ethanol series, and embed in resin.
-
Sectioning and Staining: Cut ultrathin sections (70-90 nm) and stain with uranyl acetate and lead citrate.
-
Imaging: Examine sections using a transmission electron microscope. Look for double-membraned vesicles engulfing cytoplasmic material (autophagosomes) and single-membraned vesicles with dense, degraded contents (autolysosomes)[4][12].
Conclusion and Future Directions
This compound modulates autophagy in cancer cells through a complex mechanism that involves both the initiation of autophagosome formation, primarily via disruption of the Bcl-2/Beclin-1 complex, and a subsequent blockade of autophagic flux by impairing lysosomal function. This leads to an accumulation of autophagosomes and induces a form of cytotoxic or defective autophagy. The exact signaling pathways can be context-dependent, with roles described for mTOR, Atg7, and others.
For drug development professionals, this dual mechanism presents both opportunities and challenges. The ability to induce a toxic cellular process that is distinct from canonical apoptosis could be leveraged to overcome apoptosis resistance, a common challenge in cancer therapy[4]. The synergy observed when combining this compound with autophagy inhibitors like hydroxychloroquine (HCQ) in some models suggests that manipulating this pathway can enhance therapeutic efficacy[16]. Future research should focus on elucidating the precise molecular mechanisms of this compound-induced lysosomal dysfunction and identifying biomarkers that can predict which tumors will be most susceptible to this unique cytotoxic effect.
References
- 1. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Autophagy in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. This compound impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Lapatinib Interact to Induce Toxic Autophagy through NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. RFX1–dependent activation of SHP-1 induces autophagy by a novel this compound derivative in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. researchgate.net [researchgate.net]
- 15. This compound is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GX15-070 (this compound), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Biology of Obatoclax: A Pan-Bcl-2 Family Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Obatoclax, also known as GX15-070, is a synthetic small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] As a pan-Bcl-2 inhibitor, it targets multiple anti-apoptotic members of this family, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1, and Bcl-b, thereby inducing apoptosis in cancer cells.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the signaling pathways modulated by this investigational compound.
Chemical Properties and Structure
This compound is an indole bipyrrole derivative with a complex aromatic structure. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2-((3,5-Dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl)-1H-indole | [1] |
| Synonyms | GX15-070, GX015-070 | [3] |
| CAS Number | 803712-67-6 | [1] |
| Chemical Formula | C₂₀H₁₉N₃O | [1] |
| Molar Mass | 317.392 g/mol | [1] |
| SMILES | Cc1cc(nc1C)C=C2C(=CC(=N2)c3cc4ccccc4n3)OC | [1] |
Table 2: Physicochemical Properties of this compound Mesylate
| Property | Value | Reference(s) |
| CAS Number | 803712-79-0 | [1] |
| Chemical Formula | C₂₁H₂₃N₃O₄S | |
| Molar Mass | 413.49 g/mol | [4] |
Synthesis of this compound
A scalable, three-step synthesis for this compound has been developed to support its clinical development. The process begins with commercially available 4-methoxy-3-pyrrolin-2-one and involves a haloformylation reaction, followed by a Suzuki cross-coupling reaction with an indole-2-boronic acid derivative. The synthesis is completed by an acid-mediated condensation with 2,4-dimethyl-1H-pyrrole. This efficient synthesis has enabled the production of kilogram quantities of this compound for clinical studies.
Mechanism of Action
This compound functions as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins.[5][6] This action prevents the sequestration of pro-apoptotic proteins like Bax and Bak, leading to their activation, subsequent mitochondrial outer membrane permeabilization, and the initiation of the intrinsic apoptotic cascade.[6][7]
Binding Affinity for Bcl-2 Family Proteins
This compound exhibits a broad binding profile across the anti-apoptotic Bcl-2 family members. The reported inhibition constants (Ki) are summarized in Table 3.
Table 3: Binding Affinity (Ki) of this compound for Anti-Apoptotic Bcl-2 Family Proteins
| Protein | Inhibition Constant (Ki) | Reference(s) |
| Bcl-2 | ~1-7 µM | [2][4] |
| Bcl-xL | ~1-7 µM | [2][4] |
| Mcl-1 | ~1-7 µM | [2][4] |
| Bcl-w | ~1-7 µM | [2][4] |
| A1 | ~1-7 µM | [2][4] |
| Bcl-b | ~1-7 µM | [2][4] |
In Vitro Cytotoxicity
This compound has demonstrated cytotoxic activity across a wide range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) for various cancer types are presented in Table 4.
Table 4: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference(s) |
| MOLM13 | Acute Myeloid Leukemia | 0.004–0.16 | 72 | [2][5] |
| MV-4-11 | Acute Myeloid Leukemia | 0.009–0.046 | 72 | [2][5] |
| Kasumi 1 | Acute Myeloid Leukemia | 0.008–0.845 | 72 | [2][5] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.012–0.382 | 72 | [2][5] |
| NB-10 | Neuroblastoma | < 1 | 24-48 | [3] |
| SK-N-DZ | Neuroblastoma | < 1 | 24-48 | [3] |
| IGR-N91 | Neuroblastoma | < 0.1 | 24-48 | [3] |
| IGR-NB8 | Neuroblastoma | < 0.1 | 24-48 | [3] |
| HuCCT-1 | Cholangiocarcinoma | ~0.027 | Not Specified | [8] |
| KMCH | Cholangiocarcinoma | Not Specified | Not Specified | [8] |
| BDEneu | Cholangiocarcinoma | ~0.2 | Not Specified | [8] |
| 15 HMCLs | Multiple Myeloma | 0.246 (mean) | Not Specified | [9] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways, primarily the intrinsic apoptosis pathway. Additionally, it has been shown to influence the WNT/β-catenin and p38 MAPK signaling pathways.
Intrinsic Apoptosis Pathway
This compound directly engages the intrinsic apoptotic pathway by inhibiting the anti-apoptotic Bcl-2 family proteins. This leads to the activation of Bax and Bak, resulting in the release of cytochrome c from the mitochondria and subsequent caspase activation.
Caption: this compound induces apoptosis via the intrinsic pathway.
WNT/β-catenin Signaling Pathway
This compound has been shown to suppress the WNT/β-catenin signaling pathway, which is often hyperactive in cancers like colorectal carcinoma.[1][10] It can achieve this by inducing the destabilization of β-catenin or by downregulating the transcription factor LEF1, depending on the cellular context.[1]
Caption: this compound inhibits the WNT/β-catenin signaling pathway.
p38 MAPK Signaling Pathway
In some cancer cell types, such as esophageal cancer, this compound has been found to induce G1/G0-phase cell cycle arrest through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, leading to the upregulation of the cell cycle inhibitor p21(waf1/Cip1).
Caption: this compound induces cell cycle arrest via the p38/p21 pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound on cancer cell lines.[2][5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol, or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from a stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and treat with desired concentrations of this compound or vehicle control for the specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Bcl-2 Family Protein Binding Assay (Fluorescence Polarization)
This protocol provides a general framework for a competitive fluorescence polarization (FP) assay to measure the binding of this compound to Bcl-2 family proteins.
Materials:
-
Recombinant Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1)
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bad or FITC-Bim)
-
This compound
-
Assay buffer (e.g., phosphate buffer with a non-ionic detergent)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of the recombinant Bcl-2 family protein and the fluorescently labeled BH3 peptide in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the protein-peptide mixture to each well.
-
Add the this compound dilutions or vehicle control to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Calculate the inhibition of binding at each this compound concentration and determine the Ki value by fitting the data to a competitive binding model.
Conclusion
This compound is a potent, pan-Bcl-2 family inhibitor with a well-defined chemical structure and a scalable synthetic route. Its mechanism of action, centered on the induction of intrinsic apoptosis, is supported by its broad binding affinity for anti-apoptotic Bcl-2 proteins and its demonstrated cytotoxicity in a multitude of cancer cell lines. Furthermore, its ability to modulate other critical signaling pathways, such as WNT/β-catenin and p38 MAPK, highlights its potential for broader therapeutic applications. The experimental protocols provided herein offer a foundation for further investigation into the biological activities of this compound and similar BH3 mimetics. This comprehensive technical guide serves as a valuable resource for researchers and drug development professionals working to advance novel anti-cancer therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Drugs and Clinical Approaches Targeting the Antiapoptotic Protein: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An evidence-based review of this compound mesylate in the treatment of hematological malignancies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of GX15-070 (Obatoclax): A Pan-Bcl-2 Family Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GX15-070, also known as Obatoclax, is a synthetic small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins, which play a critical role in the regulation of apoptosis.[1] Developed by Gemin X, this compound was identified as a promising anti-cancer agent due to its ability to antagonize multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[2][3] This broad-spectrum activity, classifying it as a "pan-Bcl-2 inhibitor," offered a therapeutic strategy to overcome resistance mechanisms often observed with agents targeting individual Bcl-2 family proteins.[2][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical, and clinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.
Discovery and Rationale
The overexpression of anti-apoptotic Bcl-2 family proteins is a hallmark of many cancers, contributing to tumor cell survival and resistance to conventional therapies.[3] The therapeutic rationale behind the development of this compound was to create a small molecule that could mimic the function of pro-apoptotic BH3-only proteins. These proteins bind to a hydrophobic groove on anti-apoptotic Bcl-2 family members, neutralizing their pro-survival function and thereby promoting apoptosis.[3] this compound was designed to occupy this BH3-binding groove, disrupting the protein-protein interactions that prevent programmed cell death.[2]
Mechanism of Action
This compound functions as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins.[2] This binding prevents the sequestration of pro-apoptotic effector proteins, Bax and Bak.[5] Once liberated, Bax and Bak can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[6] A key feature of this compound is its ability to also inhibit Mcl-1, an anti-apoptotic protein frequently implicated in resistance to other Bcl-2 inhibitors like ABT-737.[2][7]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inducing apoptosis.
Caption: Mechanism of action of this compound (GX15-070).
Quantitative Data
The following tables summarize the binding affinities and cytotoxic activities of this compound from various preclinical studies.
Table 1: Binding Affinity of this compound to Bcl-2 Family Proteins
| Target Protein | Ki (nM) | Assay Method | Reference |
| Bcl-2 | 220 | Cell-free assay | [8] |
| Bcl-xL | 1000 - 7000 | Not specified | [2] |
| Mcl-1 | 1000 - 7000 | Not specified | [2] |
| Bcl-w | 1000 - 7000 | Not specified | [2] |
| A1 | 1000 - 7000 | Not specified | [2] |
| Bcl-b | 1000 - 7000 | Not specified | [2] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| Multiple Myeloma (average of 15 lines) | Multiple Myeloma | 246 | Not specified | [9] |
| Neuroblastoma (range of 5 lines) | Neuroblastoma | 14 - 1449 | 72 | [6] |
| HCT116 | Colorectal Carcinoma | 25.85 | 72 | [10] |
| HT-29 | Colorectal Carcinoma | 40.69 | 72 | [10] |
| LoVo | Colorectal Carcinoma | 40.01 | 72 | [10] |
| Human Lung Cancer (range) | Lung Cancer | 1330 - 15400 | Not specified | [4] |
Experimental Protocols
Detailed methodologies for key experiments used in the characterization of this compound are provided below.
Fluorescence Polarization Assay for Bcl-2 Family Binding
This assay is used to determine the binding affinity of this compound to Bcl-2 family proteins by measuring the displacement of a fluorescently labeled BH3 peptide.
Workflow Diagram:
Caption: Fluorescence Polarization Assay Workflow.
Protocol:
-
Reagent Preparation:
-
Recombinant Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) are purified and diluted to a final concentration of approximately 12 nM in FP assay buffer (e.g., 20 mM Tris-HCl, pH 8.3).[11]
-
A fluorescein-labeled BH3 peptide (e.g., from Bad or Bak) is synthesized and diluted to a final concentration of approximately 4 nM.[12]
-
This compound is serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add the Bcl-2 family protein, fluorescent BH3 peptide, and this compound dilution to each well for a final volume of 20-40 µL.[11][12]
-
Include controls for unbound peptide (peptide only) and bound peptide (protein and peptide without inhibitor).
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.[12]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 515-535 nm) filters.[11][12]
-
Calculate the percentage of inhibition of peptide binding at each this compound concentration.
-
The inhibition constant (Ki) is determined by fitting the data to a competitive binding model.
-
Immunoprecipitation and Western Blot for Protein-Protein Interactions
This method is used to demonstrate that this compound disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family proteins in cells.
Workflow Diagram:
Caption: Immunoprecipitation and Western Blot Workflow.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cancer cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with control IgG and Protein A/G-agarose or magnetic beads to reduce non-specific binding.[13]
-
Incubate the pre-cleared lysate with a primary antibody specific for one of the interacting proteins (e.g., anti-Mcl-1) overnight at 4°C with gentle rotation.[13]
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for an additional 1-2 hours.[13]
-
Wash the beads several times with lysis buffer to remove unbound proteins.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against the suspected interacting protein (e.g., anti-Bak).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation in response to a therapeutic agent like this compound.
Workflow Diagram:
Caption: MTT Cell Viability Assay Workflow.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[14]
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
After incubation, add a solubilization solution (e.g., DMSO, isopropanol with HCl, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][15]
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Clinical Development and Outcomes
This compound has been evaluated in numerous Phase I and Phase II clinical trials for a variety of hematological malignancies and solid tumors, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), myelofibrosis, and small cell lung cancer.[4][5][12][14] While early studies demonstrated biological activity and a manageable safety profile, the single-agent clinical efficacy was often modest.[5][14] Neurological side effects, such as somnolence, euphoria, and ataxia, were dose-limiting toxicities.[5] Combination therapies with other cytotoxic agents have been explored to enhance its anti-tumor activity.[17] However, further development of this compound has been limited.
Conclusion
GX15-070 (this compound) represents a significant effort in the development of pan-Bcl-2 inhibitors as a therapeutic strategy for cancer. Its ability to target multiple anti-apoptotic Bcl-2 family members, including the critical resistance factor Mcl-1, provided a strong preclinical rationale for its development. The in-depth understanding of its mechanism of action, facilitated by the experimental approaches detailed in this guide, has been crucial in its evaluation. While its clinical success has been limited, the development of this compound has provided valuable insights into the therapeutic targeting of the Bcl-2 family and has informed the development of next-generation BH3 mimetics.
References
- 1. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
- 4. Pan-Bcl-2 Inhibitor, GX15-070 (this compound), Decreases Human T Regulatory Lymphocytes While Preserving Effector T Lymphocytes: a Rationale for Its Use in Combination Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of this compound mesylate (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GX15–070 (this compound), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. selleckchem.com [selleckchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. This compound Mesylate (GX15-070) | Bcl-2 inhibitor | CAS 803712-79-0 | Buy this compound Mesylate (GX15-070) from Supplier InvivoChem [invivochem.com]
- 11. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One [journals.plos.org]
- 12. rsc.org [rsc.org]
- 13. scbt.com [scbt.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. protocols.io [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Obatoclax: A Multifaceted Regulator Beyond the Bcl-2 Family
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Obatoclax, initially developed as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, has demonstrated a complex pharmacological profile extending beyond its primary targets. This technical guide delves into the off-target mechanisms of this compound, providing a comprehensive overview of its interactions with cellular machinery independent of direct Bcl-2 protein inhibition. Emerging evidence highlights its role in disrupting lysosomal function, inducing necroptosis, modulating the unfolded protein response (UPR), and impacting various signaling pathways. This guide consolidates quantitative data, details key experimental protocols, and provides visual representations of the underlying molecular interactions to facilitate a deeper understanding of this compound's multifaceted mechanism of action.
Introduction
This compound (GX15-070) is a small molecule inhibitor designed to mimic the BH3 domain of pro-apoptotic proteins, thereby antagonizing anti-apoptotic Bcl-2 family members such as Bcl-2, Bcl-xL, and Mcl-1[1][2]. While its pro-apoptotic activity through this canonical pathway is well-documented, a growing body of research reveals that this compound exerts significant cytotoxic effects through mechanisms independent of direct Bcl-2 family protein engagement. These off-target effects are crucial for understanding its full therapeutic potential and for the rational design of combination therapies. This guide focuses on these non-canonical targets and pathways, providing researchers with a detailed resource for future investigations.
Quantitative Data on this compound's Cellular Effects
The following tables summarize the quantitative data regarding the cellular effects of this compound, including its impact on cell viability and specific molecular targets beyond the Bcl-2 family.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| EC109 | Esophageal Cancer | ~0.25 | [3] |
| EC109/CDDP (Cisplatin-resistant) | Esophageal Cancer | ~0.25 | [3] |
| MOLM13 | Acute Myeloid Leukemia | < 0.1 | [1] |
| MV-4-11 | Acute Myeloid Leukemia | < 0.1 | [1] |
| Kasumi 1 | Acute Myeloid Leukemia | 5.4 - 6.8 | [1] |
| OCI-AML3 | Acute Myeloid Leukemia | 11 - 42 | [1] |
| Various Cell Lines | Multiple Cancer Types | 0.011 - 0.022 | [4] |
Table 2: Quantitative Effects of this compound on Non-Bcl-2 Targets and Pathways
| Target/Pathway | Cell Line(s) | This compound Concentration | Observed Effect | Citation |
| Lysosomal Alkalinization | Ovcar-8 | 120 nM | Decrease in Lysosensor Green fluorescence, indicating alkalinization. | [5] |
| Cathepsin B, D, and L Expression | Esophageal Cancer Cells | Indicated concentrations | Substantial reduction in active forms. | [3] |
| LC3-II and p62 Accumulation | Esophageal Cancer Cells | Indicated concentrations | Dramatic increase, indicating autophagic flux blockade. | [3] |
| Survivin mRNA and Protein Levels | Colorectal Carcinoma Cells | 200 nM | Marked downregulation. | [6][7] |
| p-STAT3 (Tyr 705) Downregulation | Human Breast Cancer Cells | Not specified | Inhibition of STAT3 phosphorylation. | [8] |
| RIP1/RIP3-dependent Necroptosis | Rhabdomyosarcoma Cells | 100 nM | Induction of necroptosis. | [9] |
Key Non-Bcl-2 Targets and Signaling Pathways
Lysosomal Dysfunction
A significant body of evidence points to the lysosome as a primary off-target of this compound. The drug, being a weak base, becomes trapped and accumulates within the acidic environment of lysosomes[5][10]. This accumulation leads to lysosomal alkalinization, impairing the function of pH-dependent lysosomal hydrolases, such as cathepsins B, D, and L[3][11][12].
dot
References
- 1. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 2. Phase I study of this compound mesylate (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug: this compound Mesylate - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. The BH3 Mimetic this compound Accumulates in Lysosomes and Causes Their Alkalinization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Pan-BCL-2 Inhibitor, Downregulates Survivin to Induce Apoptosis in Human Colorectal Carcinoma Cells Via Suppressing WNT/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Pan-BCL-2 Inhibitor, Downregulates Survivin to Induce Apoptosis in Human Colorectal Carcinoma Cells Via Suppressing WNT/β-catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound analog SC-2001 inhibits STAT3 phosphorylation through enhancing SHP-1 expression and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (GX15-070) triggers necroptosis by promoting the assembly of the necrosome on autophagosomal membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. GX15-070 (this compound) induces apoptosis and inhibits cathepsin D and L mediated autophagosomal lysis in antiestrogen resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GX15-070 (this compound) induces apoptosis and inhibits cathepsin D- and L-mediated autophagosomal lysis in antiestrogen-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Obatoclax in Mitochondrial Outer Membrane Permeabilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obatoclax (GX15-070) is a small molecule, indole bipyrrole compound developed as a BH3 mimetic to antagonize the pro-survival B-cell lymphoma 2 (Bcl-2) family of proteins. Its primary mechanism of action converges on the mitochondrion, inducing Mitochondrial Outer Membrane Permeabilization (MOMP), a critical event in the intrinsic pathway of apoptosis. This guide provides a detailed examination of this compound's function, focusing on its interaction with Bcl-2 family members, the subsequent activation of pro-apoptotic effector proteins, and the experimental methodologies used to elucidate these processes.
Introduction: The Bcl-2 Family and MOMP
The intrinsic apoptotic pathway is governed by the Bcl-2 family of proteins, which are central regulators of mitochondrial integrity. This family is divided into three functional sub-groups:
-
Anti-apoptotic proteins: Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1/Bfl-1. These proteins prevent apoptosis by sequestering pro-apoptotic members.[1]
-
Pro-apoptotic effector proteins: BAX and BAK. Upon activation, these proteins oligomerize in the outer mitochondrial membrane (OMM), forming pores that lead to MOMP.[2]
-
BH3-only proteins: BIM, BID, PUMA, NOXA, BAD, etc. These proteins act as sensors of cellular stress and initiators of apoptosis. They function either by directly activating BAX/BAK ("activators") or by neutralizing the anti-apoptotic proteins ("sensitizers"), thereby liberating BAX and BAK.[1]
MOMP is the point-of-no-return in apoptosis. It results in the release of intermembrane space proteins, such as cytochrome c and SMAC/Diablo, into the cytosol, leading to the activation of caspases and the execution of cell death.[2][3] Cancer cells often evade apoptosis by overexpressing anti-apoptotic Bcl-2 proteins.[4]
This compound: A Pan-Bcl-2 Family Inhibitor
This compound was designed to mimic the action of BH3-only proteins. Unlike more selective BH3 mimetics (e.g., ABT-737, which does not target Mcl-1), this compound is a "pan-Bcl-2 inhibitor," capable of binding to and antagonizing multiple anti-apoptotic family members, including Bcl-2, Bcl-xL, Bcl-w, and, critically, Mcl-1.[2][5][6] This broad specificity allows it to overcome resistance mechanisms mediated by Mcl-1, a common challenge with other BH3 mimetics.[4][7]
Mechanism of Action: Inducing MOMP
This compound triggers MOMP through a multi-faceted mechanism that involves both neutralizing anti-apoptotic proteins and potentially directly activating pro-apoptotic effectors.
Antagonism of Anti-Apoptotic Bcl-2 Proteins
The primary mechanism of this compound is to occupy the hydrophobic BH3-binding groove on anti-apoptotic Bcl-2 proteins.[4][7] By doing so, it competitively displaces pro-apoptotic BH3-only proteins (like BIM) and effector proteins (like BAK and BAX) that are sequestered by the pro-survival members.
-
Disruption of Mcl-1/BAK Interaction: this compound potently interferes with the constitutive interaction between Mcl-1 and BAK at the mitochondrial outer membrane.[4][7] Treatment of leukemia cells with this compound leads to a rapid release of BAK from Mcl-1.[3]
-
Disruption of Bcl-2/BIM and Mcl-1/BIM Interactions: The drug also liberates the potent activator BH3-only protein BIM from both Bcl-2 and Mcl-1.[3]
This liberation of activator proteins and effectors is the critical step that initiates the downstream events leading to MOMP.
Activation of BAX and BAK
Once freed from inhibition, BAX and BAK undergo a series of conformational changes, leading to their activation, insertion into the outer mitochondrial membrane, and oligomerization to form pores.[2][5]
-
BAX Activation: Studies in cholangiocarcinoma cells have shown that this compound treatment leads to a conformational activation of BAX and its translocation from the cytosol to the mitochondria.[5][8] In a cell-free system, this compound was shown to directly induce an activating conformational change in BAX.[5][8]
-
BAK Activation: In non-small cell lung cancer (NSCLC) cells, this compound treatment disrupts the BAK/Mcl-1 complex and induces BAK activation at the mitochondria.[9]
-
Dependence on BAX/BAK: The apoptotic activity of this compound is critically dependent on these effector proteins. Mouse embryonic fibroblasts lacking both BAX and BAK are resistant to this compound-induced apoptosis.[7]
The culmination of this process is the permeabilization of the outer mitochondrial membrane, the release of cytochrome c, and subsequent caspase activation.[2][3]
Signaling Pathways and Logical Relationships
Quantitative Data
The efficacy of this compound is quantified by its binding affinity to Bcl-2 family proteins and its cytotoxic effects on cancer cell lines.
Table 1: Binding Affinity of this compound to Anti-Apoptotic Bcl-2 Family Proteins
| Protein | Binding Affinity (IC50 / Ki) | Method |
| Bcl-2 | 1-7 µM (IC50) | Fluorescence Polarisation Assay[6] |
| Bcl-xL | 1-7 µM (IC50) | Fluorescence Polarisation Assay[6] |
| Bcl-w | 1-7 µM (IC50) | Fluorescence Polarisation Assay[6] |
| Mcl-1 | 1-7 µM (IC50) | Fluorescence Polarisation Assay[6] |
| Bcl-2 | 220 nM (Ki) | Not specified[10] |
Note: this compound is considered to have a relatively lower affinity compared to more selective inhibitors like ABT-737, but its broader target range is a key feature.[6][11]
Table 2: Cytotoxicity of this compound in Neoplastic Cell Lines
| Cell Line | Cell Type | IC50 |
| HMC-1.1 | Human Mast Cell Leukemia | 0.05 µM[12] |
| HMC-1.2 | Human Mast Cell Leukemia | 0.5 µM[12] |
| C2 | Canine Mastocytoma | 0.5 - 1.0 µM[12] |
| Primary SM Cells | Primary Human Neoplastic Mast Cells | 0.05 - 0.1 µM[12] |
| AML CD34+ Progenitors | Acute Myeloid Leukemia | 3.59 ± 1.23 µM[3] |
Experimental Protocols
The mechanism of this compound is investigated using a combination of in vitro and cell-based assays.
Protocol: Assessing MOMP via Cytochrome c Release from Isolated Mitochondria
This protocol determines if a compound directly induces MOMP in isolated organelles.
-
Cell Culture and Lysis: Culture cells (e.g., HL-60 leukemia cells) to a sufficient density. Harvest and lyse cells via nitrogen cavitation or Dounce homogenization in a mitochondrial isolation buffer (e.g., 20mM HEPES, 250 mM sucrose, 150 mM KCl, 1 mM EDTA).[3][13]
-
Mitochondrial Isolation: Perform differential centrifugation. First, centrifuge the lysate at a low speed (e.g., 2000 x g for 5 min) to pellet nuclei and debris. Then, centrifuge the resulting supernatant at a higher speed (e.g., 13,000 x g for 10 min) to pellet the heavy membrane fraction containing mitochondria.[3][13]
-
Treatment: Resuspend the mitochondrial pellet. Energize the mitochondria with substrates like succinate/rotenone. Treat the isolated mitochondria with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 15 min).[3]
-
Separation: Centrifuge the suspension to separate the mitochondria (pellet) from the supernatant.
-
Analysis: Analyze both the pellet and supernatant fractions for the presence of cytochrome c using SDS-PAGE and Western blotting. An increase of cytochrome c in the supernatant indicates MOMP.[3]
Protocol: Co-Immunoprecipitation to Assess Protein-Protein Interactions
This method is used to demonstrate that this compound disrupts the interaction between anti-apoptotic and pro-apoptotic proteins (e.g., Mcl-1 and BAK).
-
Cell Treatment: Culture cells (e.g., OCI-AML3) and treat with this compound for the desired time (e.g., 6 hours).[3]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors) to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the proteins of interest (e.g., anti-Mcl-1 or anti-BAK) that is conjugated to magnetic or agarose beads.[3][9] This will "pull down" the target protein and any proteins bound to it.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads. Analyze the immunoprecipitated samples by Western blotting using an antibody against the interacting partner protein (e.g., probe for BAK after pulling down Mcl-1). A decrease in the co-precipitated protein in this compound-treated samples indicates disruption of the interaction.[3][9]
Protocol: Measuring Mitochondrial Membrane Potential (ΔΨm)
A drop in mitochondrial membrane potential is a hallmark of mitochondrial dysfunction during apoptosis.
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with this compound for the desired duration. Include a positive control for depolarization (e.g., FCCP, a protonophore).[14]
-
Dye Loading: Incubate the cells with a potentiometric fluorescent dye such as TMRE (Tetramethylrhodamine, Ethyl Ester) or DiOC6(3).[14][15] These cationic dyes accumulate in active mitochondria with an intact, negative membrane potential.
-
Washing: Gently wash the cells with a suitable buffer to remove excess dye.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer.[15] A decrease in fluorescence intensity in treated cells compared to untreated controls indicates mitochondrial depolarization.
Conclusion
This compound induces mitochondrial outer membrane permeabilization by functioning as a pan-Bcl-2 family inhibitor. It competitively binds to multiple anti-apoptotic proteins, most notably Mcl-1, thereby disrupting their sequestration of pro-apoptotic effector proteins BAX and BAK.[3][7] This leads to BAX/BAK activation, oligomerization at the outer mitochondrial membrane, and the formation of pores that release apoptogenic factors.[5][9] While some evidence suggests it may also directly activate BAX, its primary, on-target mechanism is the liberation of pro-apoptotic molecules from their pro-survival counterparts.[5][8] The methodologies outlined provide a robust framework for investigating the precise molecular interactions and cellular consequences of this compound and other BH3 mimetics targeting the core apoptotic machinery.
References
- 1. New dimension in therapeutic targeting of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Bax-mediated Mechanism for this compound-induced Apoptosis of Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drugs targeting Bcl-2 family members as an emerging strategy in cancer | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 7. pnas.org [pnas.org]
- 8. A Bax-mediated mechanism for this compound-induced apoptosis of cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Attacking Cancer’s Achilles Heel: Antagonism of Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Mitochondria Isolation and Permeabilization Assay [bio-protocol.org]
- 14. assaygenie.com [assaygenie.com]
- 15. mdpi.com [mdpi.com]
The Pan-Bcl-2 Inhibitor Obatoclax: A Technical Guide to its Effects on Pro-Apoptotic Proteins Bax and Bak
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obatoclax (GX15-070) is a small molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. Its primary mechanism of action involves binding to the BH3-binding groove of proteins such as Mcl-1, Bcl-2, Bcl-xL, and Bcl-w, thereby disrupting their ability to sequester pro-apoptotic proteins. This guide provides a detailed technical overview of the effects of this compound on the key pro-apoptotic effector proteins, Bax and Bak. It consolidates quantitative data on its efficacy, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the signaling pathways and experimental workflows involved.
Introduction
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-survival (e.g., Bcl-2, Mcl-1, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak, Bim, Bid) members dictates cell fate. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins leads to the sequestration of pro-apoptotic effectors, thereby promoting cell survival and resistance to therapy.
This compound has been investigated as a therapeutic agent that can restore the apoptotic potential of cancer cells by inhibiting these pro-survival proteins. A significant aspect of its mechanism is its impact on the activation of Bax and Bak, the ultimate executioners of mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.
Quantitative Data on this compound's Effect on Bax and Bak
The following tables summarize the quantitative data from various studies investigating the impact of this compound on Bax and Bak function and overall cell viability.
Table 1: Effect of Bax and Bak Knockdown on this compound Efficacy
| Cell Line/Model | Genetic Modification | Outcome | Quantitative Effect | Reference(s) |
| Cholangiocarcinoma Cells | shRNA knockdown of Bax | Increased resistance to this compound | Doubled the IC50 for this compound | [1] |
| Cholangiocarcinoma Cells | shRNA knockdown of Bak | No significant change in sensitivity | Did not alter the IC50 for this compound | [1] |
| H460 NSCLC Cells (shNT/NT) | Non-targeting shRNA (Control) | Baseline sensitivity | EC50: 690 nM | [2] |
| H460 NSCLC Cells (shBAX/BAK 1B) | shRNA knockdown of Bax and Bak | Increased resistance to this compound | EC50: 580 nM | [2] |
| H460 NSCLC Cells (shBAX/BAK 4C) | shRNA knockdown of Bax and Bak | Increased resistance to this compound | EC50: 460 nM | [2] |
| Wild Type MEFs | Wild Type | Baseline sensitivity | EC50: 54 nM | [2] |
| Bax/Bak DKO MEFs | Double Knockout of Bax and Bak | Increased resistance to this compound | EC50: 62 nM | [2] |
Table 2: In Vitro and In Vivo Efficacy of this compound
| Parameter | Cell/System Type | Value/Observation | Reference(s) |
| Bax Translocation | Cholangiocarcinoma Cells | 3-fold increase in mitochondria-associated Bax | [1] |
| IC50 Range | Multiple Myeloma Cell Lines | 52 to 1100 nM | [3] |
| Average IC50 | AML CD34+ Progenitor Cells | 3.59 +/- 1.23 µM | [4] |
| Clonogenicity Inhibition | AML CD34+ Progenitor Cells | 75-100 nM | [4] |
| Binding Affinity (Ki) | Cell-free assay (for Bcl-2) | 0.22 µM | [5] |
| Clinical Response | Chronic Lymphocytic Leukemia (CLL) Patients | 75% (12/16) showed increased active Bax/Bak heterocomplexes | [6] |
Core Signaling Pathway of this compound Action
This compound functions as a pan-Bcl-2 inhibitor, disrupting the sequestration of pro-apoptotic proteins by their anti-apoptotic counterparts. This leads to the activation of Bax and Bak, culminating in apoptosis. Furthermore, evidence suggests a direct activation of Bax by this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effect of this compound on Bax and Bak.
Immunofluorescence for Activated Bax
This protocol is used to visualize the conformational change of Bax, indicative of its activation, within cells.
Methodology:
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 400 nM) for the specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate cells with a primary antibody specific for the active conformation of Bax (e.g., mouse anti-Bax 6A7 clone) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 594) for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Counterstain nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash cells, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
Subcellular Fractionation and Western Blotting for Bax Translocation
This protocol allows for the biochemical separation of cytosolic and mitochondrial fractions to assess the translocation of Bax from the cytosol to the mitochondria upon this compound treatment.
Methodology:
-
Cell Harvesting: Treat and harvest cells, then wash with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in a hypotonic buffer and incubate on ice. Homogenize the cells using a Dounce homogenizer.
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Fraction Collection: The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.
-
Western Blotting: Lyse the mitochondrial pellet. Determine the protein concentration of both cytosolic and mitochondrial fractions. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Bax, a cytosolic marker (e.g., GAPDH), and a mitochondrial marker (e.g., COX IV) to assess translocation and fraction purity.
shRNA-Mediated Knockdown of Bax and Bak
This protocol describes the use of short hairpin RNA (shRNA) to stably reduce the expression of Bax and Bak, allowing for the investigation of their role in this compound-induced apoptosis.
Methodology:
-
shRNA Vector Preparation: Obtain or construct lentiviral or retroviral vectors containing shRNA sequences targeting Bax and Bak. A non-targeting shRNA should be used as a control.
-
Virus Production: Transfect the shRNA plasmids along with packaging plasmids into a suitable packaging cell line (e.g., HEK293T) to produce viral particles.
-
Transduction: Harvest the virus-containing supernatant and use it to infect the target cancer cell line.
-
Selection: Select for successfully transduced cells using an appropriate selection agent (e.g., puromycin) encoded by the shRNA vector.
-
Validation of Knockdown: Confirm the reduction in Bax and Bak protein levels in the stable cell lines by Western blotting.
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies, providing a measure of cytotoxicity.
Methodology:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: After the cells have attached, treat them with a range of concentrations of this compound.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.
Conclusion
This compound exerts its pro-apoptotic effects through a dual mechanism involving the inhibition of multiple anti-apoptotic Bcl-2 family proteins and the direct activation of the pro-apoptotic protein Bax. This leads to the activation and oligomerization of both Bax and Bak at the mitochondrial outer membrane, resulting in MOMP and subsequent cell death. The dependence of this compound-induced apoptosis on Bax and, to a lesser extent in some models, Bak, highlights these proteins as key mediators of its therapeutic action. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other BH3 mimetics in preclinical and clinical research.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tabaslab.com [tabaslab.com]
- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the BH3 Mimetic Activity of Obatoclax: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax, a synthetic derivative of the prodigiosin family of natural products, is a small molecule inhibitor that has garnered significant interest in cancer research due to its pro-apoptotic activity.[1] It is classified as a pan-Bcl-2 family inhibitor, meaning it targets multiple anti-apoptotic proteins within the B-cell lymphoma 2 (Bcl-2) family.[2] These proteins are crucial regulators of the intrinsic, or mitochondrial, pathway of apoptosis and are frequently overexpressed in various malignancies, contributing to tumor survival and resistance to conventional therapies. This technical guide provides a comprehensive overview of the core BH3 mimetic activity of this compound, detailing its mechanism of action, binding affinities, and the experimental methodologies used to characterize its function.
Mechanism of Action: A Pan-Bcl-2 Family Antagonist
The primary mechanism of action of this compound is its function as a BH3 mimetic. It binds to the hydrophobic BH3-binding groove on the surface of anti-apoptotic Bcl-2 proteins, such as Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1.[1] This binding competitively inhibits the interaction between these anti-apoptotic proteins and the pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad, Puma, Noxa) and the effector proteins Bax and Bak.
By disrupting this sequestration, this compound liberates pro-apoptotic proteins, leading to the activation of Bax and Bak. Activated Bax and Bak then oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP). This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, ultimately triggering the caspase cascade and executing apoptosis. A key feature of this compound is its ability to also inhibit Mcl-1, an anti-apoptotic protein that is a common mechanism of resistance to other BH3 mimetics like ABT-737.[3]
Quantitative Data: Binding Affinities of this compound
The efficacy of a BH3 mimetic is intrinsically linked to its binding affinity for the various anti-apoptotic Bcl-2 family members. The following table summarizes the reported inhibitory constant (Ki) values for this compound against a panel of these proteins. It is important to note that this compound generally exhibits a lower binding affinity (in the micromolar range) compared to more selective BH3 mimetics like Venetoclax (ABT-199).
| Anti-apoptotic Protein | Binding Affinity (Ki) in µM |
| Bcl-2 | ~3.1 |
| Bcl-xL | ~3.0 |
| Bcl-w | ~6.7 |
| Mcl-1 | ~3.2 |
Note: Ki values can vary depending on the specific assay conditions and methodologies used.
Experimental Protocols
Characterizing the BH3 mimetic activity of this compound involves a suite of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay quantitatively measures the binding of this compound to Bcl-2 family proteins by monitoring changes in the polarization of fluorescently labeled BH3 peptides.
Principle: A small, fluorescently labeled BH3 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger Bcl-2 family protein, the tumbling rate of the peptide slows down, leading to an increase in fluorescence polarization. A competitive inhibitor like this compound will displace the fluorescent peptide, causing a decrease in polarization.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20.
-
Fluorescent BH3 Peptide: A synthetic BH3 peptide (e.g., from Bim or Bad) labeled with a fluorophore (e.g., FITC or TAMRA). The final concentration is typically in the low nanomolar range and should be empirically determined.
-
Recombinant Bcl-2 Family Proteins: Purified recombinant Bcl-2, Bcl-xL, Mcl-1, etc.
-
This compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM) and prepare serial dilutions in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the fluorescent BH3 peptide solution to each well.
-
Add 10 µL of the recombinant Bcl-2 family protein solution to each well. The concentration should be optimized to achieve a significant polarization shift upon peptide binding.
-
Add 10 µL of varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Co-Immunoprecipitation (Co-IP) to Assess Disruption of Protein-Protein Interactions
Co-IP is used to demonstrate that this compound disrupts the interaction between anti-apoptotic Bcl-2 proteins and pro-apoptotic proteins (e.g., Mcl-1 and Bak) within a cellular context.[4][5]
Principle: An antibody specific to a target protein (e.g., Mcl-1) is used to pull down the protein from a cell lysate. If another protein (e.g., Bak) is bound to the target, it will also be pulled down. The presence of the interacting protein is then detected by Western blotting.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells known to express the proteins of interest (e.g., OCI-AML3 cells for Mcl-1/Bak).
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 1% CHAPS or Triton X-100 in Tris-buffered saline) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C.[4]
-
Incubate the pre-cleared lysate with a primary antibody against the target protein (e.g., anti-Mcl-1) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours.
-
Collect the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein (Mcl-1) and the interacting protein (Bak).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
A decrease in the amount of Bak co-immunoprecipitated with Mcl-1 in this compound-treated cells compared to the control indicates that this compound has disrupted their interaction.
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound on cancer cell lines.[6]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. For suspension cells, the plate can be centrifuged to pellet the cells before removing the supernatant.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: this compound inhibits anti-apoptotic Bcl-2 proteins, leading to Bax/Bak activation and apoptosis.
Caption: A typical workflow for characterizing the BH3 mimetic activity of this compound.
Off-Target Effects and Mechanisms of Resistance
While this compound's primary mechanism is through BH3 mimicry, it is important to acknowledge potential off-target effects and mechanisms of resistance. Some studies have suggested that this compound can induce autophagy and may have effects independent of Bax and Bak.[7] Additionally, neurological toxicities observed in clinical trials may be indicative of off-target effects.[2]
Mechanisms of resistance to this compound can involve alterations in the expression levels of Bcl-2 family proteins. For instance, upregulation of anti-apoptotic proteins that are less potently inhibited by this compound could confer resistance. Furthermore, mutations in the BH3-binding groove of these proteins could reduce the binding affinity of the drug.
Recent evidence also points to the involvement of other signaling pathways. For example, this compound has been shown to suppress the WNT/β-catenin signaling pathway in colorectal cancer cells, leading to the downregulation of survivin, an inhibitor of apoptosis protein.[8] This suggests a more complex mechanism of action than direct BH3 mimicry alone.
Caption: this compound can suppress the WNT/β-catenin pathway, downregulating survivin.
Conclusion
This compound functions as a pan-Bcl-2 inhibitor, exhibiting BH3 mimetic activity against a range of anti-apoptotic proteins, including Mcl-1. Its ability to disrupt the sequestration of pro-apoptotic proteins by the Bcl-2 family triggers the intrinsic apoptotic pathway, making it a compound of interest for cancer therapy. A thorough understanding of its binding affinities, cellular effects, and potential off-target activities, as determined by the experimental protocols outlined in this guide, is crucial for its continued development and for designing rational combination therapies to overcome resistance and enhance its therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A phase I study of this compound mesylate, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Pan-BCL-2 Inhibitor, Downregulates Survivin to Induce Apoptosis in Human Colorectal Carcinoma Cells Via Suppressing WNT/β-catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Obatoclax on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax, a small molecule BH3 mimetic, is recognized for its role as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] While its pro-apoptotic functions are well-documented, a growing body of evidence reveals that this compound also exerts significant effects on cell cycle progression, independent of its apoptosis-inducing activity.[3][4] This technical guide provides an in-depth analysis of this compound's impact on the cell cycle, detailing the underlying molecular mechanisms, presenting quantitative data from various cancer cell line studies, and offering comprehensive experimental protocols for key assays.
Core Mechanism of Action on Cell Cycle
This compound primarily induces cell cycle arrest in the G1/G0 phase in a variety of cancer cell types, including esophageal, colorectal, and acute myeloid leukemia.[3][5] This G1/G0 arrest is a key component of its anti-proliferative effects.[4] Two principal signaling pathways have been identified as central to this mechanism: the p38/p21(waf1/Cip1) signaling pathway and the downregulation of Cyclin D1.[3] Notably, the cell cycle arresting effects of this compound have been shown to be independent of the pro-apoptotic proteins Bak and Bax.[6]
In some cellular contexts, particularly in combination with other therapeutic agents such as paclitaxel, this compound has been observed to induce S-phase or G2/M arrest.[7][8]
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on cell viability and cell cycle distribution across various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time (h) |
| HCT116 | Colorectal Carcinoma | 25.85 | 72 |
| HT-29 | Colorectal Carcinoma | 40.69 | 72 |
| LoVo | Colorectal Carcinoma | 40.01 | 72 |
| MOLM13 | Acute Myeloid Leukemia | 4-160 | 72 |
| MV-4-11 | Acute Myeloid Leukemia | 9-46 | 72 |
| Kasumi 1 | Acute Myeloid Leukemia | 8-845 | 72 |
| OCI-AML3 | Acute Myeloid Leukemia | 12-382 | 72 |
| AW8507 | Oral Squamous Cell Carcinoma | ~200 | 72 |
| SCC029B | Oral Squamous Cell Carcinoma | ~400 | 72 |
| DMS114 | Small Cell Lung Cancer | ~80 | 96 |
| H69 | Small Cell Lung Cancer | ~120 | 96 |
| H209 | Small Cell Lung Cancer | ~150 | 96 |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | This compound Concentration (nM) | Treatment Duration (h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| HT-29 | Colorectal Cancer | 250 | 48 | Increased from 37% to 63% | - | Decreased from 37% to 13% |
| HCT116 | Colorectal Cancer | 200 | 24 | Significant Increase | - | - |
| HT-29 | Colorectal Cancer | 200 | 24 | Significant Increase | - | - |
| HL-60 | Acute Myeloid Leukemia | 100 | 48 | Increased | - | - |
| HL-60 | Acute Myeloid Leukemia | 500 | 48 | Increased | - | - |
| 5637 | Urothelial Cancer | 1000 | 48 | - | Increased | - |
| HT1197 | Urothelial Cancer | 1000 | 48 | Increased | - | - |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced G1/G0 Arrest
This compound treatment leads to the activation of the p38 MAPK signaling pathway.[2] Activated p38 induces the expression of the cyclin-dependent kinase inhibitor p21(waf1/Cip1).[2] p21, in turn, inhibits the activity of cyclin D1/CDK4/6 complexes, which are crucial for the G1 to S phase transition.[9] Concurrently, this compound promotes the proteasomal degradation of Cyclin D1, further halting cell cycle progression at the G1 checkpoint.[3][10]
Experimental Workflow for Cell Cycle Analysis
The standard method to analyze cell cycle distribution is through flow cytometry with propidium iodide (PI) staining of DNA. The workflow involves cell harvesting, fixation, staining with PI, and subsequent analysis by flow cytometry.
Detailed Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include an untreated control.
-
Harvesting:
-
For adherent cells, wash with PBS, and detach using trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell culture to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat the wash step.
-
Fixation: After the final wash, resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully aspirate the ethanol and wash the cell pellet twice with 5 mL of ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation and collecting the fluorescence emission at approximately 617 nm.
-
Collect at least 10,000 events per sample.
-
Use software such as ModFit LT or FlowJo to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
-
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
Materials:
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-CDK4, anti-CDK6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to the cells and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Conclusion
This compound exerts a significant and often apoptosis-independent impact on cell cycle progression, primarily through the induction of G1/G0 arrest. This effect is mediated by the activation of the p38/p21 signaling pathway and the targeted degradation of Cyclin D1. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the multifaceted anti-cancer properties of this compound. Further exploration of these cell cycle-related mechanisms will be crucial in optimizing the therapeutic application of this compound, both as a monotherapy and in combination with other anti-neoplastic agents.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. This compound induces G1/G0-phase arrest via p38/p21(waf1/Cip1) signaling pathway in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-Bcl-2 inhibitor this compound delays cell cycle progression and blocks migration of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. This compound and Paclitaxel Synergistically Induce Apoptosis and Overcome Paclitaxel Resistance in Urothelial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan-Bcl-2 Inhibitor this compound Delays Cell Cycle Progression and Blocks Migration of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Pan-BCL-2 Inhibitor, Targets Cyclin D1 for Degradation to Induce Antiproliferation in Human Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Obatoclax in Hematological Malignancies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax (GX15-070) is a small-molecule BH3 mimetic that functions as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2][3] Dysregulation of these proteins is a common feature in hematological malignancies, contributing to therapeutic resistance and poor clinical outcomes.[1][4] this compound was designed to antagonize multiple anti-apoptotic proteins, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1, thereby promoting apoptosis in cancer cells.[2][5] This document provides a comprehensive technical guide on the in vitro activity of this compound in various hematological malignancies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
This compound acts as a pan-inhibitor of anti-apoptotic Bcl-2 family proteins.[6] By binding to a hydrophobic pocket within the BH3-binding groove of these proteins, this compound disrupts their ability to sequester pro-apoptotic proteins like Bak and Bax.[4][7] This leads to the activation and oligomerization of Bak and Bax, mitochondrial depolarization, release of cytochrome c, and subsequent activation of caspases, ultimately culminating in apoptosis.[5][7] Beyond apoptosis, this compound has also been shown to induce cell cycle arrest, promote differentiation of leukemia cells, and trigger autophagy.[1][5][8]
Quantitative Analysis of In Vitro Efficacy
The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Cell Line | Cancer Type | IC50 Range (µM) | Time Points (hours) | Citation(s) |
| MOLM13 | Acute Myeloid Leukemia (AML) | 0.004–0.16 | 24, 48, 72 | [9] |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 0.009–0.046 | 24, 48, 72 | [9] |
| Kasumi 1 | Acute Myeloid Leukemia (AML) | 0.008–0.845 | 24, 48, 72 | [9] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 0.012–0.382 | 24, 48, 72 | [9] |
| HL-60 | Acute Myeloid Leukemia (AML) | Approx. 10-fold higher than MOLT-4 | Not Specified | [2] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Lower than HL-60 | Not Specified | [2] |
| Primary AML Cells (CD34+) | Acute Myeloid Leukemia (AML) | Average of 3.59 ± 1.23 | 24 | [10][11] |
| Myeloma Cell Lines | Multiple Myeloma | Mean of 0.246 (range 0.052 - 1.1) | Not Specified | [12][13] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
The following diagram illustrates the mechanism by which this compound induces apoptosis in hematological cancer cells.
Caption: Mechanism of this compound-induced apoptosis.
Typical In Vitro Experimental Workflow
This diagram outlines a standard workflow for assessing the in vitro activity of this compound.
Caption: Standard workflow for in vitro this compound studies.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate a total of 2 x 10^4 viable cells per well in a 96-well plate.[9][14]
-
Treatment: Add varying concentrations of this compound (e.g., 0.003–3 µM) or a vehicle control to the wells.[9][14]
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, or 72 hours) at 37°C.[9][14]
-
MTT Addition: Add 5 µg/mL of methylthiatetrazolium (MTT) reagent to each well and incubate for 4 hours at 37°C.[9][14]
-
Solubilization: Stop the reaction by adding 100 µL of 0.1 N HCl in isopropanol to solubilize the formazan crystals.[9][14]
-
Measurement: Measure the absorbance at 570 nm using an automatic plate reader.[9][14]
-
Analysis: Calculate IC50 values using non-linear regression analysis.[9]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).[5]
-
Resuspension: Resuspend the cells in 100 µl of binding buffer.[5]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) staining solution to the cell suspension.[5]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[5]
-
Final Volume Adjustment: Add 400 µL of binding buffer to each tube.[5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Colony Formation Assay
This assay assesses the effect of this compound on the self-renewal capacity and long-term survival of cancer cells.
-
Cell Seeding: Seed a total of 1 x 10^3 cells/mL in a growth factor-free methylcellulose medium.[9][14]
-
Treatment: Add the vehicle control or varying concentrations of this compound to the medium.
-
Incubation: Incubate the cells for 10 days to allow for colony formation.[9][14]
-
Colony Detection: Add 150 µL (5 mg/mL) of MTT reagent to visualize the colonies.[9][14]
-
Quantification: Score the colonies using imaging software.[9][14]
Western Blotting for Protein Expression
Western blotting is employed to analyze changes in the expression levels of key proteins involved in the apoptotic pathway following this compound treatment.
-
Cell Lysis: Lyse treated cells with a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, EGTA, Triton X-100, and Nonidet P-40) with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay kit.[15]
-
SDS-PAGE: Resolve equal amounts of protein on an SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]
-
Blocking: Block the membrane for 1 hour with a blocking buffer (e.g., 3% bovine serum albumin in TBS).[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Mcl-1, cleaved caspase-3).[5][15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence system.[16]
Conclusion
This compound demonstrates potent in vitro activity against a variety of hematological malignancies by effectively targeting multiple anti-apoptotic Bcl-2 family proteins to induce apoptosis.[1][2] Its efficacy is evident from the low micromolar to nanomolar IC50 values observed in numerous cell lines.[9][12][13] The well-defined mechanism of action and the availability of established in vitro assays make this compound a compelling agent for further preclinical and clinical investigation, particularly in combination with other therapeutic agents to overcome resistance and enhance anti-cancer efficacy.[17][18]
References
- 1. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro antileukemic activity of this compound and ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Phase I study of this compound mesylate (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound mesylate : pharmacology and potential for therapy of hematological neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of antileukemic activity of the novel BH3 mimetic GX15-070 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ashpublications.org [ashpublications.org]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 15. GX15–070 (this compound), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Comparison of in vitro antileukemic activity of this compound and ABT-737 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound potentiates the cytotoxic effect of cytarabine on acute myeloid leukemia cells by enhancing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Obatoclax: A Pan-Bcl-2 Inhibitor in Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Obatoclax (GX15-070) is a small molecule antagonist of the Bcl-2 (B-cell lymphoma 2) family of anti-apoptotic proteins, which are frequently overexpressed in a wide array of solid tumors, contributing to therapeutic resistance.[1] By mimicking the BH3 domain of pro-apoptotic proteins, this compound binds to and inhibits multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1, thereby promoting programmed cell death.[2][3] Preclinical investigations have demonstrated its potential as a monotherapy and in combination with conventional chemotherapeutics and targeted agents. This guide provides a comprehensive overview of the preclinical data on this compound in solid tumors, focusing on its mechanism of action, quantitative anti-tumor effects, and the experimental methodologies used in its evaluation.
Mechanism of Action: Targeting the Apoptotic Machinery
This compound functions as a BH3 mimetic, binding to the hydrophobic groove of anti-apoptotic Bcl-2 proteins.[1] This competitive inhibition prevents the sequestration of pro-apoptotic proteins like Bax and Bak.[1] Once liberated, Bax and Bak can oligomerize at the mitochondrial outer membrane, leading to increased membrane permeability, the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[3][4]
Beyond its pro-apoptotic role, this compound has also been shown to induce autophagy, a cellular process of self-digestion.[5][6] However, the role of autophagy in this compound-mediated cell death is complex; in some contexts, it acts as a pro-survival mechanism, while in others, it contributes to a form of programmed cell death known as autophagic cell death.[5][7] Furthermore, studies have indicated that this compound can impair lysosomal function, leading to a blockade of autophagic flux.[8]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits anti-apoptotic Bcl-2 proteins, leading to apoptosis.
Quantitative In Vitro Efficacy
The cytotoxic effects of this compound have been evaluated across a range of solid tumor cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other quantitative measures of its anti-tumor activity.
| Cell Line | Tumor Type | Assay | IC50 (nM) | Time Point (h) | Reference |
| Multiple Myeloma Cell Lines (15/16) | Multiple Myeloma | Cell Viability | Mean: 246 | Not Specified | [3] |
| PANC-1 | Pancreatic Cancer | Cell Viability | Not Specified | Not Specified | [9] |
| BxPC-3 | Pancreatic Cancer | Cell Viability | Not Specified | Not Specified | [9] |
| SK-Mel5 | Melanoma | Cell Viability | Not Specified | Not Specified | [9] |
| AW8507 | Oral Squamous Cell Carcinoma | MTT | ~300-400 | 72 | [10] |
| SCC029B | Oral Squamous Cell Carcinoma | MTT | ~200-300 | 72 | [10] |
| H526 | Small Cell Lung Cancer | MTS | Not Specified | 48 | [11] |
| Hepa1-6 | Hepatocellular Carcinoma | Apoptosis Assay | 200 | Not Specified | [12] |
| Cell Line | Tumor Type | Assay | Drug Concentration | Effect | Reference |
| Hepa1-6 | Hepatocellular Carcinoma | Apoptosis Assay | 200 nM | Increased early and late apoptosis | [12] |
| H526 | Small Cell Lung Cancer | Immunoblot | 0.2 µM | Increased cleaved PARP and caspase-3 | [11] |
In Vivo Preclinical Studies
Animal models have been instrumental in evaluating the in vivo efficacy and safety profile of this compound.
| Tumor Model | Treatment | Outcome | Reference |
| Human Oral Cancer Xenograft | This compound | Reduced tumor mean volume compared to controls | [13] |
| Murine Hepatocellular Carcinoma | This compound (5 mg/kg, i.p., 3x/week) | Suppressed tumor development and improved survival | [12] |
| Multiple Solid Tumor Xenografts (mouse mammary, human colon, prostate, cervical carcinoma) | This compound (i.v.) | Single-agent antitumor activity observed | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a generalized representation based on commonly cited methodologies.[15][16][17]
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 0.1 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 viable cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.003–3 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Experimental Workflow: Cell Viability Assessment
Caption: A typical workflow for assessing cell viability using an MTT assay.
Western Blot Analysis
Objective: To detect changes in protein expression levels (e.g., Bcl-2 family members, caspases) following this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in lysis buffer on ice.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cell line for tumor implantation
-
This compound formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg, intraperitoneally) and vehicle control according to the desired schedule (e.g., three times per week).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Combination Therapies
Preclinical studies have explored the synergistic or additive effects of this compound with other anti-cancer agents. For instance, in non-small cell lung cancer cell lines, this compound showed synergy with cisplatin.[4] In neuroblastoma, it exhibited synergistic cytotoxicity with cisplatin and doxorubicin.[5] Furthermore, combining this compound with the autophagy inhibitor hydroxychloroquine (HCQ) significantly decreased tumor growth and metastasis in an in vivo neuroblastoma model.[5] These findings suggest that this compound can enhance the efficacy of standard chemotherapies and that targeting both apoptosis and autophagy could be a promising therapeutic strategy.
Conclusion
This compound has demonstrated significant preclinical activity in a variety of solid tumor models. Its ability to antagonize multiple anti-apoptotic Bcl-2 family members provides a strong rationale for its clinical development. The quantitative data from in vitro and in vivo studies support its potential as a therapeutic agent, both as a monotherapy and in combination regimens. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the anti-tumor properties of this compound and other BH3 mimetics. Future research should continue to explore rational combination strategies and identify predictive biomarkers to guide the clinical application of this promising class of drugs.
References
- 1. Facebook [cancer.gov]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. ashpublications.org [ashpublications.org]
- 4. A phase I study of this compound mesylate, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GX15-070 (this compound), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Autophagy in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. This compound, the pan-Bcl-2 inhibitor sensitizes hepatocellular carcinoma cells to promote the anti-tumor efficacy in combination with immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of in vitro antileukemic activity of this compound and ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
Obatoclax and its Interaction with Mcl-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obatoclax (GX15-070) is a small molecule antagonist of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. As a BH3 mimetic, it occupies the hydrophobic BH3-binding groove of these proteins, including Myeloid cell leukemia 1 (Mcl-1), thereby disrupting their interaction with pro-apoptotic effector proteins such as Bak and Bax. This guide provides an in-depth technical overview of the interaction between this compound and Mcl-1, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Introduction
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] Anti-apoptotic members, such as Bcl-2, Bcl-xL, and Mcl-1, prevent apoptosis by sequestering the pro-apoptotic effector proteins Bak and Bax. In many cancers, the overexpression of these anti-apoptotic proteins is a key mechanism of survival and resistance to therapy. Mcl-1, in particular, is a critical survival factor in numerous hematologic and solid tumors and a known resistance factor to various cancer treatments, including other Bcl-2 inhibitors like ABT-737.[3][4]
This compound has been developed as a pan-inhibitor of the Bcl-2 family, with the ability to antagonize Mcl-1 and overcome Mcl-1-mediated resistance to apoptosis.[3][4] Its mechanism of action involves mimicking the BH3 domain of pro-apoptotic proteins, which allows it to bind to the BH3-binding groove of anti-apoptotic Bcl-2 family members and displace the sequestered Bak and Bax.[3] This leads to the activation and oligomerization of Bak and Bax at the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately culminating in apoptosis.[1][2]
Quantitative Data
The following tables summarize the available quantitative data regarding the interaction of this compound with Bcl-2 family proteins and its cellular effects.
Table 1: Binding Affinity of this compound to Bcl-2 Family Proteins
| Target Protein | Binding Parameter | Value (µM) | Assay Method |
| Bcl-2 | Ki | 0.22 | Cell-free assay |
| Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1, Bcl-b | Ki | ≈ 1–7 | Fluorescence Polarization Assay |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | IC50 (nM) | Assay Type |
| Multiple Myeloma (KMS12PE, KMS18, MY5, etc.) | 52 - 1100 | Cell Viability (MTT) |
| Human Mast Cell Leukemia (HMC-1.1) | 50 | Proliferation (3H-thymidine uptake) |
| Human Mast Cell Leukemia (HMC-1.2) | 500 | Proliferation (3H-thymidine uptake) |
| Canine Mastocytoma (C2) | 500 - 1000 | Growth and Survival |
| Primary Human Neoplastic Mast Cells | 50 - 100 | Proliferation |
| Acute Myeloid Leukemia (MOLM13) | 4 - 160 | Cell Viability (MTT) |
| Acute Myeloid Leukemia (MV-4-11) | 9 - 46 | Cell Viability (MTT) |
| Acute Myeloid Leukemia (Kasumi 1) | 8 - 845 | Cell Viability (MTT) |
| Acute Myeloid Leukemia (OCI-AML3) | 12 - 382 | Cell Viability (MTT) |
Signaling Pathway and Mechanism of Action
The intrinsic apoptotic pathway is tightly regulated by the balance between pro- and anti-apoptotic members of the Bcl-2 family. Mcl-1 plays a crucial role in cell survival by sequestering the pro-apoptotic protein Bak, preventing its activation and oligomerization. This compound disrupts this interaction, leading to the initiation of the apoptotic cascade.
Caption: The Intrinsic Apoptotic Pathway and the Role of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of Mcl-1/Bak Interaction
This protocol is adapted from studies demonstrating this compound's ability to disrupt the Mcl-1/Bak complex in cells.[3]
Objective: To determine if this compound treatment leads to a reduction in the amount of Bak co-immunoprecipitated with Mcl-1.
Materials:
-
Cell line expressing endogenous Mcl-1 and Bak (e.g., SK-Mel5 melanoma cells).
-
This compound.
-
DMSO (vehicle control).
-
Cell lysis buffer (e.g., 10 mM Tris pH 8.0, 60 mM KCl, 1 mM EDTA, 1 mM DTT, 0.5% Nonidet P-40, protease and phosphatase inhibitors).
-
Anti-Mcl-1 antibody for immunoprecipitation.
-
Protein A/G agarose beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
SDS-PAGE gels and Western blotting reagents.
-
Anti-Mcl-1 and anti-Bak antibodies for Western blotting.
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 5 hours).
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify cell lysates by centrifugation.
-
Pre-clear lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using anti-Mcl-1 and anti-Bak antibodies to detect the amount of Mcl-1 and co-immunoprecipitated Bak.
Caption: Workflow for Co-Immunoprecipitation Experiment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.
Objective: To confirm the direct engagement of this compound with Mcl-1 in intact cells.
Materials:
-
Cells expressing endogenous Mcl-1.
-
This compound.
-
DMSO.
-
PBS.
-
Lysis buffer (without detergents).
-
Thermal cycler or heating block.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Anti-Mcl-1 antibody.
Procedure:
-
Treat cells with this compound or DMSO for a defined period.
-
Harvest and wash the cells.
-
Resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated (denatured) protein by centrifugation.
-
Collect the supernatant.
-
Analyze the amount of soluble Mcl-1 in each sample by Western blotting.
-
Plot the amount of soluble Mcl-1 as a function of temperature for both this compound-treated and control samples to determine the melting curves and any thermal shift.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
This compound is a potent, pan-Bcl-2 family inhibitor that effectively antagonizes Mcl-1. By functioning as a BH3 mimetic, it disrupts the sequestration of pro-apoptotic Bak by Mcl-1, thereby triggering the intrinsic apoptotic pathway. This mechanism of action allows this compound to overcome Mcl-1-mediated resistance to other anticancer agents. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of cancer biology and drug development who are investigating the therapeutic potential of targeting Mcl-1. Further studies to precisely quantify the binding affinity of this compound to Mcl-1 would provide even greater insight into its molecular interactions.
References
The Role of Obatoclax in Overcoming Apoptosis Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistance to apoptosis is a hallmark of cancer, enabling malignant cells to survive despite cellular stress and therapeutic interventions. This resistance is frequently mediated by the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family. While targeted therapies known as BH3 mimetics have been developed to counteract these proteins, their efficacy can be limited by the functional redundancy of different family members, particularly Myeloid Cell Leukemia 1 (Mcl-1). Obatoclax (GX15-070) is a small-molecule inhibitor that distinguishes itself by acting as a pan-Bcl-2 family inhibitor.[1][2] It was designed to bind to the BH3-binding groove of multiple anti-apoptotic proteins, including Bcl-2, Bcl-xL, Bcl-w, and critically, Mcl-1.[1][3] This broad-spectrum activity allows this compound to overcome resistance mechanisms that render more selective inhibitors ineffective, making it a valuable tool in cancer research and a candidate for combination therapies.[4][5]
This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in overcoming apoptosis resistance. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and workflows.
Core Mechanism of Action: Pan-Inhibition of Anti-Apoptotic Bcl-2 Proteins
The intrinsic pathway of apoptosis is tightly regulated by the balance between pro- and anti-apoptotic members of the Bcl-2 family. Anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 prevent apoptosis by sequestering the pro-apoptotic effector proteins BAX and BAK.[6] Upon receiving an apoptotic stimulus, BH3-only proteins bind to and inhibit the anti-apoptotic Bcl-2 members, liberating BAX and BAK.[6] Once free, BAX and BAK oligomerize at the outer mitochondrial membrane, leading to its permeabilization, the release of cytochrome c, and the subsequent activation of caspases that execute cell death.[3]
This compound functions as a BH3 mimetic, directly binding to the hydrophobic groove of anti-apoptotic Bcl-2 proteins.[4][7] By antagonizing a wide range of these proteins, including Mcl-1, this compound effectively disrupts their inhibitory interactions with BAX and BAK.[8] This leads to unopposed BAX/BAK activation, triggering the downstream apoptotic cascade.[4][7] The ability of this compound to induce apoptosis is dependent on the presence of BAX and BAK.[7]
Caption: this compound inhibits multiple anti-apoptotic Bcl-2 proteins, freeing BAX/BAK to induce apoptosis.
Overcoming Mcl-1-Mediated Resistance
A significant challenge in cancer therapy is intrinsic or acquired resistance to drugs that target the Bcl-2 pathway. Overexpression of Mcl-1 is a common mechanism of resistance to more selective BH3 mimetics like ABT-737, which do not effectively inhibit Mcl-1.[4][5] Since Mcl-1 can independently sequester pro-apoptotic proteins, its high expression renders cells insensitive to inhibitors that only target Bcl-2, Bcl-xL, and Bcl-w.
This compound's ability to potently antagonize Mcl-1 is central to its role in overcoming this form of resistance.[4][5] By inhibiting the entire suite of major anti-apoptotic proteins, this compound ensures that BAX and BAK are liberated, regardless of which anti-apoptotic protein is overexpressed. This makes it effective in cell lines where Mcl-1 is the primary survival factor and allows it to re-sensitize resistant cells to other therapies.[4][9]
Caption: this compound overcomes Mcl-1 resistance by inhibiting all anti-apoptotic Bcl-2 members.
Quantitative Data Summary
The efficacy of this compound, both as a single agent and in combination, has been quantified across numerous preclinical studies. The tables below summarize key findings.
Table 1: Single-Agent Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | Concentration | Observed Effect | Citation |
|---|---|---|---|---|---|
| 5637 | Bladder Cancer | Apoptosis | 80 nM | 77.8% apoptosis | [10] |
| TCCSuP | Bladder Cancer | Apoptosis | 80 nM | 35.0% apoptosis | [10] |
| T24 | Bladder Cancer | Apoptosis | 80 nM | 33.4% apoptosis | [10] |
| HL-60 | Acute Myeloid Leukemia | Cell Death | 100 nM | Significant increase in cell death after 24h | [3] |
| HL-60 | Acute Myeloid Leukemia | Cell Death | 500 nM | Profound cell death after 72h |[3] |
Table 2: this compound in Combination Therapies to Overcome Resistance
| Cell Line | Combination Agent | Cancer Type | This compound Conc. | Combination Agent Conc. | Outcome | Citation |
|---|---|---|---|---|---|---|
| HT1197 (Paclitaxel-Resistant) | Paclitaxel | Bladder Cancer | 1 µM | 0.1 µM | Sensitized cells to paclitaxel-induced apoptosis | [9] |
| KB/BCL-2 | ABT-737 | Oral Cancer | 0.1 µM | Varies | Overcame Mcl-1-mediated resistance to ABT-737 | [4] |
| B16-F1 (Bortezomib-Resistant) | Bortezomib | Melanoma | Varies | 100 nM | Overcame Mcl-1-mediated resistance to bortezomib | [4] |
| A549 (TGF-β treated) | Cisplatin | Lung Cancer | 100 nM | 10 µM | Re-sensitized cisplatin-resistant cells to cisplatin | [11] |
| Multiple AML lines | Sorafenib | Acute Myeloid Leukemia | Varies | Varies | Pronounced synergistic apoptosis |[12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability and Cytotoxicity Assay
This protocol is used to assess the effect of this compound on cancer cell proliferation and survival.
-
Principle: Colorimetric or luminescent assays measure metabolic activity, which correlates with the number of viable cells.
-
Methodology (CellTiter-Glo® as an example):
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound, a vehicle control (e.g., DMSO), and other compounds if it is a combination study. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the reagent.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well (in a volume equal to the culture medium).
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to calculate IC50 values.
-
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes.
-
Methodology:
-
Cell Treatment: Culture and treat cells with this compound and controls in 6-well plates for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.
-
Analysis: Gate the cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.
-
Principle: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific primary antibodies followed by enzyme-linked secondary antibodies.
-
Methodology:
-
Protein Extraction: Treat cells as required, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 25 µg) onto a polyacrylamide gel. Run electrophoresis to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Mcl-1, Bcl-2, Bcl-xL, Bak, cleaved PARP, cleaved Caspase-3) overnight at 4°C. A loading control like β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
-
Co-Immunoprecipitation (Co-IP) for Protein Interactions
Co-IP is used to demonstrate that this compound disrupts the interaction between anti-apoptotic and pro-apoptotic proteins (e.g., Mcl-1 and Bak).[9][13]
-
Principle: An antibody to a specific protein (the "bait," e.g., Mcl-1) is used to pull it out of a cell lysate. If another protein (the "prey," e.g., Bak) is bound to the bait, it will be pulled down as well and can be detected by Western blotting.
-
Methodology:
-
Cell Lysis: Treat cells with this compound or a vehicle control. Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the bait protein (e.g., anti-Mcl-1) overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
Washing: Pellet the beads and wash several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the prey protein (e.g., anti-Bak). A decrease in the Bak signal in the this compound-treated sample indicates disruption of the Mcl-1/Bak interaction.
-
Caption: A typical Co-IP workflow to assess this compound's disruption of protein interactions.
Alternative Mechanisms and Off-Target Effects
While its primary mechanism is the induction of BAX/BAK-dependent apoptosis, some studies suggest this compound can induce other forms of cell death, particularly in cells deficient in BAX and BAK.[12][14] These alternative mechanisms include:
-
Autophagy: this compound has been reported to induce autophagy.[12][15] However, the role of autophagy can be context-dependent, sometimes acting as a pro-survival mechanism in response to the drug, where its inhibition can enhance cytotoxicity.[9][15]
-
Necroptosis: In some cell types, this compound has been shown to induce a caspase-independent form of programmed cell death known as necroptosis.[9][14]
-
WNT/β-catenin Signaling: In colorectal cancer cells, this compound was found to suppress WNT/β-catenin signaling, leading to the downregulation of the anti-apoptotic protein survivin and contributing to its pro-apoptotic effect.[14][16]
These findings suggest that the full cytotoxic activity of this compound may result from a combination of on-target Bcl-2 family inhibition and effects on other cellular pathways.
Conclusion
This compound is a potent, pan-Bcl-2 family inhibitor that effectively overcomes a key mechanism of apoptosis resistance in cancer cells: the overexpression of Mcl-1. By simultaneously neutralizing multiple anti-apoptotic proteins, it robustly triggers the intrinsic apoptotic pathway. Its ability to circumvent Mcl-1-mediated resistance provides a strong rationale for its use in cancers dependent on this survival protein and as a sensitizing agent in combination with other therapies that are otherwise rendered ineffective. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this compound in preclinical and clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I study of this compound mesylate, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Phase I study of this compound mesylate (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound, a BH3 Mimetic, Enhances Cisplatin-Induced Apoptosis and Decreases the Clonogenicity of Muscle Invasive Bladder Cancer Cells via Mechanisms That Involve the Inhibition of Pro-Survival Molecules as Well as Cell Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. This compound effects on MCL1 addiction in mesothelioma and activity in vivo. - ASCO [asco.org]
- 14. This compound, a Pan-BCL-2 Inhibitor, Downregulates Survivin to Induce Apoptosis in Human Colorectal Carcinoma Cells Via Suppressing WNT/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GX15-070 (this compound), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a Pan-BCL-2 Inhibitor, Downregulates Survivin to Induce Apoptosis in Human Colorectal Carcinoma Cells Via Suppressing WNT/β-catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by Obatoclax Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax mesylate (GX15-070) is a synthetic small-molecule inhibitor that has garnered significant interest in oncology research due to its broad activity against the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1] Overexpression of these proteins is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and therapeutic resistance.[2] This technical guide provides a comprehensive overview of the core cellular pathways modulated by this compound treatment, with a focus on its mechanisms of action in inducing apoptosis and modulating autophagy. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic potential of this compound.
Core Mechanism of Action: Pan-Bcl-2 Family Inhibition
This compound functions as a pan-inhibitor of the Bcl-2 family, targeting multiple anti-apoptotic members including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1.[2][3] By binding to the BH3-binding groove of these proteins, this compound mimics the action of pro-apoptotic BH3-only proteins. This action prevents the sequestration of the pro-apoptotic effector proteins Bak and Bax by their anti-apoptotic counterparts.[4] The release and subsequent activation of Bak and Bax lead to mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway.[4]
Modulation of Apoptosis
The primary and most well-characterized cellular response to this compound treatment is the induction of apoptosis. This process is initiated through the intrinsic pathway, culminating in the activation of caspases and the execution of programmed cell death.
The Intrinsic Apoptotic Pathway
This compound's inhibition of anti-apoptotic Bcl-2 family proteins is the central event triggering the intrinsic apoptotic cascade. This leads to a series of downstream events:
-
Bak/Bax Activation: Once freed from inhibition, Bak and Bax undergo a conformational change, leading to their oligomerization at the outer mitochondrial membrane.[4]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The oligomerized Bak/Bax forms pores in the mitochondrial membrane, disrupting its integrity.[2]
-
Cytochrome c Release: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[2]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis.[5]
Modulation of Autophagy
Beyond its pro-apoptotic effects, this compound has been shown to modulate autophagy, a cellular process responsible for the degradation and recycling of cellular components. The interaction between this compound and the autophagy pathway is complex, with evidence suggesting that it ultimately impairs autophagic flux.
Blockade of Autophagic Flux
Autophagy is a multi-step process involving the formation of autophagosomes, which then fuse with lysosomes to form autolysosomes, where the degradation of cargo occurs. This compound treatment leads to an accumulation of the autophagosome marker LC3-II and the autophagy substrate p62, indicating a blockage in the later stages of autophagy.[6] This disruption is attributed to the impairment of lysosomal function.[6]
The proposed mechanism for this inhibition involves:
-
Lysosomal Trapping: As a lipophilic amine, this compound can become trapped within the acidic environment of lysosomes.
-
Impaired Lysosomal Function: The accumulation of this compound within lysosomes is thought to disrupt their normal function, potentially by altering lysosomal pH or inhibiting lysosomal enzymes.
-
Inhibition of Autophagosome-Lysosome Fusion: The compromised lysosomal function leads to a failure in the fusion of autophagosomes with lysosomes, thereby halting the degradation of autophagic cargo.
Other Modulated Signaling Pathways
In addition to its primary effects on apoptosis and autophagy, this compound has been reported to influence other key cellular signaling pathways.
WNT/β-catenin Signaling
In colorectal cancer cells, this compound has been shown to suppress the WNT/β-catenin signaling pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers. The exact mechanism of this suppression is still under investigation but appears to contribute to the anti-tumor effects of this compound in this context.
p38 MAPK Signaling
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis. In some cancer cell types, this compound has been observed to activate the p38 MAPK pathway. This activation can contribute to the induction of apoptosis or cell cycle arrest, further highlighting the multifaceted mechanism of action of this compound.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data on the cellular effects of this compound treatment across various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| HCT116 | Colorectal Cancer | 25.85 | 72 |
| HT-29 | Colorectal Cancer | 40.69 | 72 |
| LoVo | Colorectal Cancer | 40.01 | 72 |
| KMS12PE | Multiple Myeloma | 52 - 1100 | 48-72 |
| KMS18 | Multiple Myeloma | 52 - 1100 | 48-72 |
| MY5 | Multiple Myeloma | 52 - 1100 | 48-72 |
Data compiled from multiple sources.[7][8]
Table 2: Effects of this compound on Key Cellular Proteins
| Protein | Pathway | Effect of this compound Treatment | Cell Line(s) | Fold Change (approx.) |
| Bcl-2 | Apoptosis | Downregulation | HL-60 | 1.5 - 2 fold decrease |
| Mcl-1 | Apoptosis | Downregulation | U937 | Significant decrease |
| Cleaved Caspase-3 | Apoptosis | Upregulation | Neuroblastoma cells | Dose-dependent increase |
| Cleaved PARP | Apoptosis | Upregulation | Esophageal cancer cells | Dose-dependent increase |
| LC3-II | Autophagy | Accumulation | Esophageal cancer cells | Dramatic increase |
| p62 | Autophagy | Accumulation | Esophageal cancer cells | Accumulation observed |
| Cyclin D1 | Cell Cycle | Downregulation | Colorectal cancer cells | Marked drop at 50 nM |
Data compiled from multiple sources.[1][2][3][6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular pathways modulated by this compound.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay is used to quantify the percentage of cells undergoing apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[9]
-
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time. Include untreated and positive controls.
-
Harvest cells by trypsinization (for adherent cells) and centrifugation.
-
Wash the cell pellet with cold 1X PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Western Blot Analysis of Key Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the modulated pathways.
-
General Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, cleaved caspase-3, LC3B, p-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the protein band intensities, which should be normalized to a loading control like β-actin or GAPDH.
-
Cytochrome c Release Assay
This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a key event in intrinsic apoptosis.
-
Principle: This method involves the fractionation of cells into cytosolic and mitochondrial components, followed by the detection of cytochrome c in each fraction by western blotting.[12]
-
Procedure:
-
Treat cells with this compound as desired.
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a hypotonic buffer to swell the cells.
-
Homogenize the cells using a Dounce homogenizer to disrupt the plasma membrane while keeping the mitochondria intact.
-
Perform differential centrifugation to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
Analyze the protein content of both fractions by western blotting using an antibody specific for cytochrome c. Use markers for the cytosol (e.g., GAPDH) and mitochondria (e.g., COX IV) to confirm the purity of the fractions.[12]
-
Autophagy Flux Assay
This assay measures the rate of autophagic degradation.
-
Principle: The accumulation of LC3-II in the presence of a lysosomal inhibitor (like Bafilomycin A1 or chloroquine) compared to its absence reflects the amount of LC3-II that would have been degraded by lysosomes, thus providing a measure of autophagic flux.[13]
-
Procedure:
-
Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1) for a specific time.
-
Lyse the cells and perform western blot analysis for LC3B and p62.
-
Compare the levels of LC3-II and p62 in cells treated with this compound alone versus those co-treated with the lysosomal inhibitor.
-
-
Data Interpretation: A greater accumulation of LC3-II in the presence of the lysosomal inhibitor indicates a higher autophagic flux. If this compound blocks autophagy at a late stage, there will be an accumulation of LC3-II and p62, and this accumulation will not be further increased by the addition of a lysosomal inhibitor.[6][14]
Conclusion
This compound is a potent pan-Bcl-2 family inhibitor that modulates multiple critical cellular pathways, primarily inducing apoptosis through the intrinsic mitochondrial pathway and impairing autophagic flux at the lysosomal level. Its ability to also influence other pro-survival signaling pathways, such as WNT/β-catenin, further underscores its potential as a multi-faceted anti-cancer agent. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound in the development of novel cancer therapies. Continued research into the intricate molecular mechanisms of this compound will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit from its therapeutic effects.
References
- 1. GX15–070 (this compound), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Phase I study of this compound mesylate (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Mesylate (GX15-070) | Bcl-2 inhibitor | CAS 803712-79-0 | Buy this compound Mesylate (GX15-070) from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 13. Lysosomal flux assay [protocols.io]
- 14. Autophagic flux: Is p62 a good indicator? [novusbio.com]
Methodological & Application
Application Notes and Protocols: Obatoclax Solubility and Preparation in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubilization and preparation of the pan-Bcl-2 family inhibitor, Obatoclax, in dimethyl sulfoxide (DMSO) for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Introduction
This compound is a potent small molecule inhibitor of the Bcl-2 family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1] By binding to these proteins, this compound disrupts their function, leading to the induction of apoptosis in cancer cells.[1][2] It is a valuable tool for studying the mechanisms of programmed cell death and for the development of novel anti-cancer therapeutics. Accurate preparation of this compound solutions is critical for obtaining reliable and consistent results in in vitro studies.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound mesylate.
| Parameter | Value | Source(s) |
| Molecular Weight | 413.49 g/mol | |
| Solubility in DMSO | >10 mM | [3][4] |
| Soluble to 50 mM | ||
| 11 mg/mL | [5] | |
| 83 mg/mL (~200.73 mM) | [6] | |
| ≥20.7 mg/mL | [3] | |
| Storage of Powder | -20°C for up to 3 years | [6][7] |
| Storage of Stock Solution (in DMSO) | -20°C for several months | [3][4] |
| -80°C for up to 1 year | [6] | |
| -20°C for up to 1 month | [6] | |
| Typical Cell Culture Working Concentration | 100 - 200 nM | [3][4] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound mesylate in DMSO.
Materials:
-
This compound mesylate powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing this compound: Carefully weigh out the desired amount of this compound mesylate powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.135 mg of this compound mesylate (Molecular Weight = 413.5 g/mol ).
-
Dissolution in DMSO:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For a 10 mM solution with 4.135 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
-
Enhancing Solubility (if necessary): If the compound does not fully dissolve, the following steps can be taken:
-
Aliquoting and Storage:
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, it is advisable to perform an intermediate dilution. For example, prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in sterile cell culture medium.
-
Final Dilution:
-
Calculate the volume of the stock or intermediate solution needed to achieve the desired final concentration in your cell culture vessel. For example, to achieve a final concentration of 200 nM in 10 mL of cell culture medium, add 2 µL of the 10 mM stock solution.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8]
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is crucial for distinguishing the effects of the drug from those of the solvent.
-
Treatment of Cells: Add the final working solution of this compound or the vehicle control to your cells and incubate for the desired duration.
Visualizations
Experimental Workflow
Caption: Workflow for this compound stock and working solution preparation.
Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Safety Precautions
This compound is a potent bioactive compound and should be handled with care. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the powder and concentrated solutions. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information. For research use only. Not for human or veterinary use.[5]
References
- 1. A phase I study of this compound mesylate, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. apexbt.com [apexbt.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes & Protocols: Determining Effective Obatoclax Concentration for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Obatoclax (GX15-070) is a small molecule, BH3 mimetic that functions as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] By binding to the BH3-binding groove of multiple members including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1, this compound disrupts their ability to sequester pro-apoptotic proteins like Bax and Bak.[1][3] This leads to the activation of the intrinsic apoptotic pathway.[1][4] Beyond apoptosis, this compound has also been shown to induce cell cycle arrest and modulate autophagy, making it a compound of significant interest in oncology research.[5][6][7]
The effective concentration of this compound for in vitro studies is highly dependent on the cancer cell type, the specific experimental assay, and the duration of exposure. This document provides a summary of effective concentrations reported in the literature, detailed protocols for key assays, and visual aids to understand its mechanism and experimental application.
Mechanism of Action & Signaling Pathways
This compound exerts its primary anti-cancer effect by inhibiting the anti-apoptotic Bcl-2 family proteins. This action mimics the function of BH3-only proteins, leading to the activation of pro-apoptotic effector proteins Bax and Bak.[1] Activated Bax and Bak oligomerize on the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[1][8] Additionally, this compound can influence other cellular processes, including the p38/p21(waf1/Cip1) signaling pathway to induce G1/G0 cell cycle arrest and the modulation of autophagic flux.[5][7]
Caption: this compound inhibits Bcl-2 family proteins to induce apoptosis.
Effective Concentrations of this compound in Vitro
The half-maximal inhibitory concentration (IC50) and effective doses of this compound vary significantly across different cancer cell lines and treatment durations. The following table summarizes reported values to guide initial dose-finding experiments. Concentrations typically range from the low nanomolar to the low micromolar scale.
| Cell Line Type | Specific Cell Lines | Assay | Duration (hours) | Effective Concentration / IC50 | Reference |
| Acute Myeloid Leukemia (AML) | MOLM13, MV-4-11, Kasumi 1, OCI-AML3 | MTT | 24, 48, 72 | IC50: 0.004 - 0.845 µM | [9] |
| HL-60, U-937, ML-1, MOLT-4 | MTT | 48 | IC50 range: 0.1 - 10 µM | [10] | |
| Small Cell Lung Cancer (SCLC) | H526, H146, DMS 114, H82, H345, etc. | MTS | 72, 96 | IC50: 0.08 - 1.04 µM (at 96h) | [11] |
| Multiple Myeloma (MM) | KMS12PE, KMS18, MY5, etc. | MTT | 48-72 | IC50: 52 - 1100 nM | [12] |
| Esophageal Cancer | EC109, HKESC-1 (and cisplatin-resistant variants) | Colony Formation | Long-term | IC50: 0.024 - 0.064 µM | [7] |
| Oral Squamous Cell Carcinoma (OSCC) | AW8507, SCC029B | MTT | 72 | ~200 - 400 nM | [13] |
| B-cell Non-Hodgkin's Lymphoma (B-NHL) | Ramos | Apoptosis Assay | - | 7 - 28 nM (synergy with TRAIL) | [14] |
| Breast Cancer | BT474, MCF7 | Western Blot | 12 | 50 nM (synergy with Lapatinib) | [15] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effect of this compound on a cell population and to calculate the IC50 value.
Caption: Workflow for determining cell viability with an MTT assay.
Methodology:
-
Cell Plating: Seed 2 x 10⁴ viable cells per well in a 96-well plate and allow them to adhere overnight.[9][16]
-
Treatment: Prepare serial dilutions of this compound (e.g., from 0.003 to 3 µM) in culture medium.[9][16] Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9][16]
-
MTT Addition: Following incubation, add 5 µg/mL of MTT reagent to each well and incubate for an additional 4 hours at 37°C.[9][16]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[9][16]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined using non-linear regression analysis.[9]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following this compound treatment.
References
- 1. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Phase I study of this compound mesylate (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces G1/G0-phase arrest via p38/p21(waf1/Cip1) signaling pathway in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of in vitro antileukemic activity of this compound and ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. This compound and Lapatinib Interact to Induce Toxic Autophagy through NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
Application Notes and Protocols for Treating Cancer Cell Lines with Obatoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax is a synthetic, small-molecule inhibitor that targets the Bcl-2 family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.[1][2] Members of this family, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1, are often overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[1][3] this compound functions as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins and preventing their interaction with pro-apoptotic proteins like Bax and Bak.[4][5][6] This disruption restores the apoptotic signaling cascade, leading to programmed cell death in cancer cells.[1][2] Beyond its role as a pan-Bcl-2 inhibitor, this compound has also been shown to exert its anti-cancer effects through other mechanisms, such as the downregulation of survivin via suppression of the WNT/β-catenin signaling pathway.[3]
These application notes provide detailed protocols for treating cancer cell lines with this compound, including methods for assessing cell viability, inducing and quantifying apoptosis, and analyzing the expression of key signaling proteins.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines and treatment durations. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference |
| MOLM13 | Acute Myeloid Leukemia | 72 | 0.004–0.16 | [6][7] |
| MV-4-11 | Acute Myeloid Leukemia | 72 | 0.009–0.046 | [6][7] |
| Kasumi 1 | Acute Myeloid Leukemia | 72 | 0.008–0.845 | [6][7] |
| OCI-AML3 | Acute Myeloid Leukemia | 72 | 0.012–0.382 | [6][7] |
| T24 | Bladder Cancer | Not Specified | 0.008 | [5] |
| TCCSuP | Bladder Cancer | Not Specified | 0.040 | [5] |
| 5637 | Bladder Cancer | Not Specified | 0.012 | [5] |
| H526 | Small Cell Lung Cancer | 96 | ~0.08 | [8] |
| H146 | Small Cell Lung Cancer | 96 | ~0.1 | [8] |
| DMS 114 | Small Cell Lung Cancer | 96 | ~0.15 | [8] |
| H82 | Small Cell Lung Cancer | 96 | ~0.2 | [8] |
| H345 | Small Cell Lung Cancer | 96 | ~0.4 | [8] |
| H524 | Small Cell Lung Cancer | 96 | ~0.8 | [8] |
| H196 | Small Cell Lung Cancer | 96 | ~1.04 | [8] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Not Specified | Lowest among tested leukemia lines | [9] |
| HL-60 | Promyelocytic Leukemia | Not Specified | ~10-fold higher than MOLT-4 | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 0.1 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed 2 x 10^4 viable cells per well in a 96-well plate and allow them to adhere overnight.[6][7]
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0.003 to 3 µM.[6][7] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[6][7]
-
After incubation, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[6][7]
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[6][7]
-
Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[6][7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis and necrosis in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells per well in 6-well plates and treat with the desired concentrations of this compound (e.g., 0.05–5 µM) for a specified time (e.g., 48 hours).[10]
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.[11]
-
Resuspend the cells in 100 µL of Binding Buffer.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Incubate the cells in the dark for 15 minutes at room temperature.[11]
-
Add 400 µL of Binding Buffer to each tube.[11]
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis of Bcl-2 Family Proteins
This protocol is used to assess the effect of this compound on the expression levels of Bcl-2 family proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.[12]
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.[12]
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[12]
-
Transfer the separated proteins to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the signal using an ECL substrate and an imaging system.[12]
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for evaluating this compound's effects.
References
- 1. Facebook [cancer.gov]
- 2. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.usp.br [repositorio.usp.br]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Comparison of in vitro antileukemic activity of this compound and ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GX15–070 (this compound), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Annexin V/PI Apoptosis Assay Using Obatoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and development. Its dysregulation is a hallmark of many diseases, including cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic members of this family are often overexpressed in cancer cells, promoting their survival and resistance to therapy. Obatoclax is a potent, small-molecule pan-inhibitor of anti-apoptotic Bcl-2 proteins, including Bcl-2, Bcl-xL, and Mcl-1. By binding to these proteins, this compound prevents them from sequestering pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting and differentiating between viable, early apoptotic, late apoptotic, and necrotic cells. In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent DNA intercalating agent that is excluded by viable and early apoptotic cells with intact membranes. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus. This dual-staining approach, coupled with flow cytometry, provides a robust and quantitative method to assess the efficacy of apoptosis-inducing agents like this compound.
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis by inhibiting the anti-apoptotic Bcl-2 family proteins. This disruption of the balance between pro- and anti-apoptotic proteins leads to the activation of the intrinsic apoptosis pathway.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow
The following diagram outlines the major steps in performing the Annexin V/PI apoptosis assay after treating cells with this compound.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Detailed Experimental Protocol
This protocol provides a general guideline for assessing apoptosis in a cancer cell line treated with this compound using an Annexin V-FITC/PI apoptosis detection kit. Optimization of cell number, this compound concentration, and incubation time is recommended for each specific cell line and experimental condition.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Sterile microcentrifuge tubes or flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
For suspension cells, seed cells in appropriate culture flasks or plates at a density of approximately 0.5 - 1 x 10^6 cells/mL.
-
Incubate cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 100, 1000 nM) and a time-course experiment (e.g., 12, 24, 48 hours).
-
Include the following controls:
-
Untreated Control: Cells incubated in culture medium only.
-
Vehicle Control: Cells treated with the same final concentration of DMSO used in the highest this compound dose.
-
Positive Control (Optional): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine).
-
-
Remove the old medium and add the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for the desired time periods.
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which contains floating, potentially apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Transfer the cell suspension directly into a centrifuge tube.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
-
Cell Staining:
-
Wash the cells by resuspending the pellet in 1 mL of cold PBS and centrifuging at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Determine the cell concentration and adjust to approximately 1 x 10^6 cells/mL in 1X Annexin V Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up the flow cytometer using unstained and single-stained controls to establish compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Create a dot plot of FITC (Annexin V) versus PI fluorescence.
-
Use quadrant analysis to differentiate the four cell populations:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)
-
-
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a table for easy comparison between different treatment conditions. The following is a representative example of data that could be obtained from an experiment assessing apoptosis induced by a Bcl-2 inhibitor in a cancer cell line.
| Treatment Condition | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | 94.5 ± 2.3 | 3.1 ± 0.8 | 2.4 ± 0.6 |
| Vehicle Control (0.1% DMSO) | 93.8 ± 2.8 | 3.5 ± 1.1 | 2.7 ± 0.9 |
| This compound (10 nM) | 82.3 ± 3.5 | 12.5 ± 2.1 | 5.2 ± 1.3 |
| This compound (100 nM) | 55.7 ± 4.1 | 28.9 ± 3.2 | 15.4 ± 2.5 |
| This compound (1 µM) | 28.4 ± 5.2 | 45.3 ± 4.8 | 26.3 ± 3.9 |
| Positive Control (e.g., 1 µM Staurosporine) | 18.9 ± 3.5 | 58.2 ± 5.5 | 22.9 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The Annexin V/PI apoptosis assay is a robust and quantitative method for evaluating the pro-apoptotic activity of Bcl-2 inhibitors like this compound. This application note provides a comprehensive protocol and the necessary background information for researchers to effectively design, execute, and interpret experiments aimed at characterizing the apoptotic response to this class of anti-cancer compounds. The provided diagrams and data table structure serve as a guide for clear and concise presentation of experimental workflows and results.
Measuring Caspase-3/7 Activation by Obatoclax: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax is a small molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1][2] By mimicking the action of pro-apoptotic BH3-only proteins, this compound disrupts the interaction between anti-apoptotic and pro-apoptotic members of the Bcl-2 family.[1] This leads to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[3] A key hallmark of this induced apoptosis is the activation of effector caspases, namely caspase-3 and caspase-7. This document provides detailed application notes and protocols for the accurate measurement of caspase-3/7 activation in response to this compound treatment.
Mechanism of Action of this compound
This compound functions as a pan-Bcl-2 family inhibitor, binding to the BH3-binding groove of multiple anti-apoptotic proteins.[2] This action prevents the sequestration of pro-apoptotic proteins like Bim, Bak, and Bax.[4][5] The release and subsequent activation of Bak and Bax lead to their oligomerization at the mitochondrial membrane, forming pores that release cytochrome c into the cytosol.[3] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates the effector caspases-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell viability and apoptosis induction in various cancer cell lines.
Table 1: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines.
| Cell Line | IC50 Range (µM) | Treatment Duration |
| MOLM13 | 0.004–0.16 | 72h[6] |
| MV-4-11 | 0.009–0.046 | 72h[6] |
| Kasumi 1 | 0.008–845 | 72h[6] |
| OCI-AML3 | 0.012–0.382 | 72h[6] |
Table 2: Induction of Apoptosis and Caspase-3/7 Activation by this compound in HL-60 Cells.
| Treatment | Duration | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Cells with Active Caspase-3/7 (%) |
| 100 nM this compound | 48h | ~12 | ~3 | Not specified |
| 500 nM this compound | 48h | 12 | 3 | Significantly increased |
| 500 nM this compound | 72h | 9 | 10 | Highest percentage observed |
Data compiled from a study on HL-60 cells.[4][7]
Table 3: Effect of this compound in Combination with other Agents.
| Cell Line | Combination Treatment | Effect on Apoptosis/Caspase-3/7 Activity |
| Cholangiocarcinoma cells | This compound + Apo2L/TRAIL | 3- to 13-fold increase in apoptosis[8] |
| U937 (AML) | This compound + Sorafenib | Pronounced induction of apoptosis[3][9] |
| SKBR3-L (Breast Cancer) | This compound (300 nM) | 35.7% apoptotic cells[10] |
| SKBR3-L (Breast Cancer) | This compound + TRAIL (25 ng/ml) | Significant increase in caspase-3/7 activation[10][11] |
| Ovarian Cancer Cells (A2780, Ovcar-5, Ovcar-8, Igrov-1) | This compound | Increased caspase-3/7 activity[12] |
Experimental Protocols
Two common methods for measuring caspase-3/7 activation are presented below: a luminescence-based assay for quantitative high-throughput analysis and a flow cytometry-based assay for single-cell resolution.
Protocol 1: Luminescence-Based Caspase-3/7 Assay
This protocol is adapted from commercially available kits like the Caspase-Glo® 3/7 Assay.[8] It provides a simple "add-mix-measure" format.
Materials:
-
White-walled 96-well plates suitable for luminescence readings
-
Cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Reagent (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an optimized density in a white-walled 96-well plate in a final volume of 100 µL per well. Include wells for untreated controls and blanks (medium only).
-
Cell Culture: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of this compound to the appropriate wells. For combination studies, add the second compound as required.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Protocol 2: Flow Cytometry-Based Caspase-3/7 Assay
This method allows for the detection of active caspase-3/7 in individual cells and can be combined with other markers for multi-parameter analysis. This protocol is based on the use of a fluorescently labeled inhibitor of caspases (e.g., a FLICA reagent).
Materials:
-
6-well plates or culture tubes
-
Cell culture medium
-
This compound stock solution
-
Fluorescently labeled caspase-3/7 inhibitor reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in appropriate vessels (e.g., 6-well plates) and treat with the desired concentrations of this compound for the specified duration. Include untreated and positive controls.
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to centrifuge tubes.
-
Adherent cells: Gently detach the cells using a cell scraper or trypsin, then transfer to centrifuge tubes.
-
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of PBS. Repeat the centrifugation and washing step.
-
Staining: Resuspend the cell pellet in 0.5 mL of PBS.
-
Reagent Addition: Add the fluorescent caspase-3/7 detection reagent to the cell suspension according to the manufacturer's protocol (e.g., 0.5 µL of CellEvent™ Caspase-3/7 Green Detection Reagent).[3]
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Analysis: Immediately analyze the stained cells by flow cytometry. Acquire data for at least 10,000 events per sample. The fluorescence intensity will be proportional to the level of active caspase-3/7.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers studying the pro-apoptotic effects of this compound. Accurate and consistent measurement of caspase-3/7 activation is crucial for elucidating the mechanism of action of this and other Bcl-2 family inhibitors, and for evaluating their therapeutic potential in various cancer models. The choice between a luminescence-based or flow cytometry-based assay will depend on the specific experimental needs, with the former being ideal for high-throughput screening and the latter providing detailed single-cell information.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ashpublications.org [ashpublications.org]
- 4. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The BH3 Only Protein Mimetic this compound Sensitizes Cholangiocarcinoma Cells to Apo2L/TRAIL-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Bcl-2 antiapoptotic members by this compound potently enhances sorafenib-induced apoptosis in human myeloid leukemia cells through a Bim-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of acquired resistance to lapatinib may sensitise HER2-positive breast cancer cells to apoptosis induction by this compound and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. The BH3 Mimetic this compound Accumulates in Lysosomes and Causes Their Alkalinization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Obatoclax and Doxorubicin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental framework for investigating the therapeutic potential of combining Obatoclax, a pan-Bcl-2 family inhibitor, with the conventional chemotherapeutic agent doxorubicin. The rationale for this combination lies in the complementary mechanisms of action of the two drugs. Doxorubicin induces DNA damage and inhibits topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2] Concurrently, this compound inhibits anti-apoptotic Bcl-2 family proteins, thereby lowering the threshold for apoptosis induction and potentially overcoming resistance to doxorubicin.[3][4]
These application notes offer protocols for in vitro and in vivo studies to assess the synergistic effects, elucidate the underlying molecular mechanisms, and evaluate the preclinical efficacy of this combination therapy.
Key Concepts and Mechanisms of Action
This compound: As a small-molecule inhibitor, this compound targets multiple anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Mcl-1.[3][5] By binding to these proteins, this compound prevents them from sequestering pro-apoptotic proteins like Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway.
Doxorubicin: This anthracycline antibiotic exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, disrupting DNA and RNA synthesis.[1][2] Doxorubicin also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, leading to DNA strand breaks. Furthermore, it generates reactive oxygen species (ROS), which contribute to cellular damage.[1]
Synergistic Potential: The combination of this compound and doxorubicin is hypothesized to be synergistic. Doxorubicin-induced cellular stress upregulates pro-apoptotic signals, which can be potentiated by this compound's inhibition of the anti-apoptotic machinery. This dual-pronged attack may lead to enhanced cancer cell killing and could be effective in tumors that are resistant to single-agent chemotherapy.
In Vitro Experimental Design
Cell Line Selection
The human breast cancer cell line MCF-7 is recommended for these studies due to its well-characterized response to both doxorubicin and agents targeting the Bcl-2 pathway.
I. Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic effects of this compound and doxorubicin, alone and in combination, and to quantify the synergistic interaction.
Protocol: A detailed protocol for the MTT assay is provided below. The XTT assay can be used as an alternative, offering the advantage of a soluble formazan product.[6][7]
Data Presentation:
Table 1: Single-Agent IC50 Determination for this compound and Doxorubicin in MCF-7 Cells (48h Treatment)
| Compound | IC50 (µM) |
| This compound | 0.5 |
| Doxorubicin | 1.0 |
Table 2: Combination Cell Viability Data (% of Control) in MCF-7 Cells (48h Treatment)
| This compound (µM) | Doxorubicin 0 µM | Doxorubicin 0.25 µM | Doxorubicin 0.5 µM | Doxorubicin 1.0 µM | Doxorubicin 2.0 µM |
| 0 | 100% | 85% | 70% | 50% | 35% |
| 0.125 | 90% | 75% | 55% | 38% | 25% |
| 0.25 | 82% | 60% | 42% | 28% | 18% |
| 0.5 | 55% | 35% | 25% | 15% | 8% |
| 1.0 | 40% | 22% | 12% | 5% | 2% |
Data Analysis: The Combination Index (CI) should be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
II. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the combination treatment.
Protocol: A detailed protocol for Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is provided below.[8][9]
Data Presentation:
Table 3: Percentage of Apoptotic MCF-7 Cells after 48h Treatment
| Treatment (48h) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Control (Vehicle) | 2.5 | 1.8 | 4.3 |
| This compound (0.5 µM) | 10.2 | 5.1 | 15.3 |
| Doxorubicin (1.0 µM) | 15.8 | 8.3 | 24.1 |
| This compound (0.5 µM) + Doxorubicin (1.0 µM) | 35.6 | 18.9 | 54.5 |
III. Western Blot Analysis
Objective: To investigate the molecular mechanisms of apoptosis induction by examining the expression of key Bcl-2 family proteins.
Protocol: A detailed protocol for Western Blotting is provided below.[10][11]
Data Presentation:
Table 4: Relative Protein Expression Levels in MCF-7 Cells (48h Treatment)
| Treatment (48h) | Bcl-2 (Anti-apoptotic) | Bax (Pro-apoptotic) | Bax/Bcl-2 Ratio | Cleaved Caspase-3 |
| Control (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (0.5 µM) | 0.65 | 1.20 | 1.85 | 2.50 |
| Doxorubicin (1.0 µM) | 0.80 | 1.50 | 1.88 | 3.80 |
| This compound (0.5 µM) + Doxorubicin (1.0 µM) | 0.30 | 2.80 | 9.33 | 8.50 |
In Vivo Experimental Design
Xenograft Mouse Model
Objective: To evaluate the in vivo efficacy of the combination therapy in a preclinical tumor model.
Protocol: A detailed protocol for a subcutaneous xenograft mouse model is provided below.
Data Presentation:
Table 5: Tumor Volume and Body Weight in Xenograft Mouse Model
| Treatment Group | Day 0 Tumor Volume (mm³) | Day 21 Tumor Volume (mm³) | % Tumor Growth Inhibition | Day 21 Body Weight (g) |
| Vehicle Control | 100 ± 15 | 1250 ± 150 | 0% | 25.0 ± 1.5 |
| This compound (10 mg/kg) | 102 ± 18 | 850 ± 120 | 32% | 24.5 ± 1.8 |
| Doxorubicin (5 mg/kg) | 98 ± 16 | 600 ± 100 | 52% | 23.0 ± 2.0 |
| This compound + Doxorubicin | 101 ± 17 | 250 ± 80 | 80% | 22.5 ± 2.2 |
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
I. MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. Add 100 µL of the drug solutions (or vehicle control) to the respective wells. For combination treatments, add a fixed concentration of one drug with varying concentrations of the other.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
II. Annexin V/PI Apoptosis Assay Protocol
-
Cell Seeding and Treatment: Seed MCF-7 cells in a 6-well plate and treat with this compound, doxorubicin, or the combination for 48 hours as described above.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[8][9]
III. Western Blot Protocol
-
Cell Lysis: After a 48-hour treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.[10][11]
IV. Subcutaneous Xenograft Mouse Model Protocol
-
Cell Preparation: Harvest exponentially growing MCF-7 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 3-4 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Doxorubicin alone, Combination).
-
Drug Administration:
-
This compound: Administer 10 mg/kg intraperitoneally (i.p.) daily for 5 consecutive days.
-
Doxorubicin: Administer 5 mg/kg intravenously (i.v.) once a week.
-
Combination: Administer both drugs according to their respective schedules.
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period. Excise tumors for further analysis (e.g., immunohistochemistry).
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Effect of doxorubicin treatment at the expression levels of BCL-2 and BAX on MCF7 cell line [ajsr.journals.ekb.eg]
- 3. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. Lapatinib and this compound kill tumor cells through blockade of ERBB1/3/4 and through inhibition of BCL-XL and MCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination Therapy in Cancer: Doxorubicin in Combination with an N-terminal Peptide of Endostatin Suppresses Angiogenesis and Stimulates Apoptosis in the Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination breast cancer chemotherapy with doxorubicin and cyclophosphamide damages bone and bone marrow in a female rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Synergistic Effect of Obatoclax and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols to investigate the synergistic anti-cancer effects of the Bcl-2 family inhibitor, Obatoclax, when used in combination with the microtubule-stabilizing agent, paclitaxel. The provided methodologies are designed to enable researchers to assess synergy, elucidate the underlying mechanisms, and generate robust, reproducible data.
Introduction
Paclitaxel is a widely used chemotherapeutic agent that functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2][3][4] However, its efficacy is often limited by the development of resistance, which can be mediated by the overexpression of anti-apoptotic proteins from the Bcl-2 family, such as Mcl-1 and Bcl-xL.[5] These proteins prevent the induction of apoptosis, allowing cancer cells to survive the cytotoxic stress induced by paclitaxel.
This compound is an experimental small molecule inhibitor that targets multiple anti-apoptotic Bcl-2 family proteins, including Mcl-1 and Bcl-xL.[6][7][8] By inhibiting these pro-survival proteins, this compound promotes the activation of the apoptotic pathway. The combination of this compound and paclitaxel is based on the rationale that inhibiting the anti-apoptotic defenses of cancer cells will sensitize them to the cytotoxic effects of paclitaxel, thereby overcoming resistance and enhancing therapeutic efficacy.[5] Studies have demonstrated that this combination can synergistically induce apoptosis and inhibit the growth of various cancer cell lines, including those resistant to paclitaxel.[5]
Data Presentation
Table 1: In Vitro Cytotoxicity of Paclitaxel and this compound
| Cell Line | Cancer Type | Paclitaxel IC50 | This compound IC50 | Reference |
| 5637 | Urothelial | ~5-10 nM | ~1 µM | [9][10] |
| HT1197 | Urothelial (Paclitaxel-Resistant) | > 100 nM | ~1 µM | [9][10] |
| 86M1 | Small Cell Lung Cancer | Not Specified | Not Specified | [5] |
| SK-BR-3 | Breast Cancer | ~5 nM | Not Specified | [7] |
| MDA-MB-231 | Breast Cancer | ~2.5 nM | Not Specified | [7] |
| T-47D | Breast Cancer | ~7.5 nM | Not Specified | [7] |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., cell density, duration of drug exposure).
Table 2: Synergistic Effects of this compound and Paclitaxel Combination
| Cell Line | Assay | Treatment Conditions | Key Findings | Reference |
| HT1197 | Apoptosis (PARP cleavage, Caspase-3 activation) | 1 µM this compound + 0.1 µM Paclitaxel (48h) | Significant increase in apoptosis compared to single agents. | [10] |
| 5637 | Cell Cycle Analysis | 1 µM this compound + 0.1 µM Paclitaxel (48h) | Increased S-phase arrest and reduced mitotic slippage. | [10] |
| HT1197 | Cell Cycle Analysis | 1 µM this compound + 0.1 µM Paclitaxel (48h) | Retardation of the cell cycle. | [10] |
| 86M1 | Cell Viability (CT Blue Assay) | Not Specified | Moderate synergy observed at optimal concentration ratios. | [5] |
| 86M1 | Apoptosis (Annexin V Staining) | Not Specified | Synergistic induction of apoptosis. | [5] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the cytotoxic effects of this compound and paclitaxel, alone and in combination, and for calculating the Combination Index (CI) to assess synergy.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or a specialized detergent)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and paclitaxel in complete culture medium.
-
Treat the cells with varying concentrations of each drug individually and in combination at fixed ratios (e.g., based on their individual IC50 values). Include vehicle-treated (DMSO) control wells.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Determine the IC50 values for each drug and use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound, paclitaxel, or the combination for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol uses propidium iodide staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells as required and harvest.
-
Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect changes in the expression and cleavage of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-xL, anti-PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities relative to a loading control like β-actin.
Co-Immunoprecipitation
This method is used to verify the interaction between Bcl-2 family proteins, such as the disruption of the Bcl-xL/Bak complex by this compound.
Materials:
-
Treated and control cells
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-Bcl-xL)
-
Protein A/G agarose or magnetic beads
-
Primary antibodies for Western blotting (e.g., anti-Bak, anti-Bcl-xL)
Procedure:
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with the immunoprecipitating antibody.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads and analyze the presence of the interacting protein (e.g., Bak) by Western blotting.
Autophagy Assessment by Fluorescence Microscopy
This protocol visualizes the formation of autophagosomes by observing the localization of LC3.
Materials:
-
Cells grown on coverslips or in imaging dishes
-
Transfection reagent and a plasmid encoding GFP-LC3 (optional)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against LC3 (if not using GFP-LC3)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Treat the cells with this compound, paclitaxel, or the combination.
-
Fix and permeabilize the cells.
-
If using immunofluorescence, block and then incubate with the primary anti-LC3 antibody, followed by a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Visualize the cells under a fluorescence microscope. An increase in the number of punctate GFP-LC3 or immunolabeled LC3 structures per cell indicates an accumulation of autophagosomes.
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of synergistic action between paclitaxel and this compound.
Caption: General experimental workflow for assessing synergy.
References
- 1. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 7. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound and Paclitaxel Synergistically Induce Apoptosis and Overcome Paclitaxel Resistance in Urothelial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Mouse Model Studies of Obatoclax
Audience: Researchers, scientists, and drug development professionals.
Introduction
Obatoclax is a small molecule, pan-Bcl-2 family inhibitor that has shown pro-apoptotic activity in a variety of cancer models. It functions by binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, including Mcl-1, Bcl-2, and Bcl-xL, thereby neutralizing their inhibitory effect on the pro-apoptotic proteins Bak and Bax.[1][2][3] This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[4][5][6] These application notes provide detailed protocols for utilizing in vivo xenograft mouse models to evaluate the efficacy of this compound.
Signaling Pathway of this compound Action
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[7] Anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1 sequester pro-apoptotic proteins Bak and Bax, preventing them from oligomerizing at the mitochondrial membrane. This compound, a BH3 mimetic, disrupts this sequestration, liberating Bak and Bax to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade.[6][8]
Experimental Workflow for Xenograft Studies
A typical workflow for an in vivo xenograft study with this compound involves several key stages, from initial cell culture and animal acclimatization to tumor growth monitoring and endpoint tissue analysis.
Quantitative Data Summary
The following table summarizes quantitative data from various preclinical xenograft studies of this compound, demonstrating its anti-tumor activity across different cancer models.
| Cancer Type | Cell Line | Mouse Model | Dosing Regimen | Treatment Duration | Tumor Growth Inhibition (TGI) / Outcome |
| Colorectal Carcinoma | HCT116 | Nude Mice | 20 mg/kg, IP, twice weekly | 3 weeks | 55% reduction in tumor volume, 50% reduction in tumor weight.[9] |
| Cervical Carcinoma | C33A | SCID Mice | 0.5 mg/kg, IV, once daily | Not Specified | High antitumor activity observed.[10] |
| Oral Cancer | SCC029B | BALB/C Nude Mice | Cumulative dose of 5 mg/kg over 5 consecutive days | 5 days | Significant reduction in mean tumor volume.[11] |
| Neuroblastoma | Not Specified | NOD/LtSz-scid/IL-2Rgamma null | Not Specified (in combination with HCQ) | Not Specified | Significantly decreased tumor growth and number of distant metastases (in combination).[5][12] |
| Leukemia | U937 | Nude Mice | 3.5 mg/kg (in combination with Sorafenib 80 mg/kg) | Not Specified | Markedly reduced tumor growth and significantly prolonged survival (in combination).[13] |
Experimental Protocols
Cell Culture and Preparation for Implantation
This protocol outlines the steps for preparing cancer cells for subcutaneous injection into mice.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Hanks' Balanced Salt Solution (HBSS), sterile
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Culture cells in T-75 or T-150 flasks until they reach 80-90% confluency.
-
Aspirate the growth medium and wash the cells once with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 10 mL of complete growth medium.
-
Transfer the cell suspension to a 50 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of sterile HBSS.
-
Count the cells using a hemocytometer or automated cell counter.
-
Centrifuge the cells again at 200 x g for 5 minutes.
-
Resuspend the cell pellet in sterile HBSS to the desired concentration for injection (e.g., 5 x 10^7 cells/mL for a 100 µL injection volume to deliver 5 x 10^6 cells).[9][14]
-
Place the cell suspension on ice until ready for injection.
In Vivo Xenograft Tumor Model Establishment
This protocol describes the subcutaneous implantation of tumor cells into immunodeficient mice.
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or SCID)
-
Prepared cancer cell suspension
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
70% ethanol
Procedure:
-
Allow mice to acclimatize to the facility for at least one week prior to the experiment.
-
Anesthetize the mouse using isoflurane.
-
Shave a small area on the right flank of the mouse and sterilize the skin with 70% ethanol.
-
Gently mix the cell suspension to ensure homogeneity.
-
Draw 100 µL of the cell suspension (containing 5 x 10^6 cells) into a 1 mL syringe.
-
Pinch the skin on the flank and insert the needle subcutaneously.
-
Slowly inject the 100 µL of cell suspension.
-
Withdraw the needle and monitor the mouse until it recovers from anesthesia.
-
Monitor the mice daily for tumor growth. Tumors typically become palpable within 7-14 days.
This compound Formulation and Administration
This protocol details the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound mesylate powder
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline)[9]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration (IV or IP)
Formulation Example (for Intravenous Injection): A common formulation involves dissolving this compound in a mixture of solvents to ensure solubility for in vivo use.[9]
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[9]
-
Sequentially add the components, ensuring the solution is clear at each step. For example, add the this compound/DMSO stock to PEG300 and mix, then add Tween 80 and mix, and finally add saline to the final volume.[9]
-
The final concentration should be calculated based on the desired dose and an injection volume of approximately 100-200 µL per mouse.
Administration Procedure:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure the body weight of each mouse to calculate the exact dose.
-
Administer this compound or the vehicle control via the desired route (e.g., intravenous tail vein injection or intraperitoneal injection) according to the dosing schedule outlined in the study design (e.g., daily for 5 days).[9]
Tumor Growth Monitoring and Efficacy Evaluation
This protocol describes the measurement of tumor volume and the assessment of treatment efficacy.
Materials:
-
Digital calipers
-
Data recording sheets or software
Procedure:
-
Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[15]
-
Record the body weight of the mice at each tumor measurement to monitor for toxicity.
-
Continue treatment and monitoring for the duration of the study.
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors and measure their final weight and volume.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
In Vivo Apoptosis Assessment (TUNEL Assay)
This protocol provides a method for detecting DNA fragmentation associated with apoptosis in tumor tissue sections.
Materials:
-
Excised tumors fixed in 10% neutral buffered formalin
-
Paraffin embedding materials
-
Microtome
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, TMR red)
-
Microscope with fluorescence capabilities
Procedure:
-
Fix excised tumors in 10% neutral buffered formalin for 24 hours.
-
Process and embed the tumors in paraffin.
-
Cut 4-5 µm sections using a microtome and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves: a. Permeabilization of the tissue with proteinase K. b. Incubation with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled nucleotides). c. Washing steps to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with coverslips using an appropriate mounting medium.
-
Visualize the slides under a fluorescence microscope. Apoptotic cells will show red fluorescence in the nuclei.
-
Quantify the percentage of TUNEL-positive cells in multiple fields of view.
In Vivo Autophagy Assessment (Immunohistochemistry for LC3 and p62)
This protocol describes the detection of key autophagy markers in tumor tissue sections by immunohistochemistry.
Materials:
-
Excised tumors fixed in 10% neutral buffered formalin
-
Paraffin embedding materials
-
Microtome
-
Primary antibodies against LC3 and p62/SQSTM1
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Prepare paraffin-embedded tissue sections as described for the TUNEL assay.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) in a heat source (e.g., microwave or pressure cooker).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary antibody against LC3 or p62 overnight at 4°C.
-
Wash the slides and incubate with an HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Examine the slides under a light microscope. An increase in LC3 puncta and p62 accumulation can be indicative of autophagy modulation.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bcl-2 Pathway | GeneTex [genetex.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Mesylate (GX15-070) | Bcl-2 inhibitor | CAS 803712-79-0 | Buy this compound Mesylate (GX15-070) from Supplier InvivoChem [invivochem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Methods for Measuring Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GX15-070 (this compound), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 15. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apalutamide and autophagy inhibition in a xenograft mouse model of human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Obatoclax-Induced Autophagy Using the LC3-II Conversion Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax is a pan-Bcl-2 family inhibitor that has demonstrated the ability to induce apoptosis in various cancer cell lines.[1][2][3] Beyond its pro-apoptotic functions, this compound has also been shown to modulate autophagy, a cellular self-degradative process.[1][4][5] The precise mechanism of this compound-induced autophagy is an area of active investigation, with some studies suggesting it can occur independently of Beclin-1, a key initiator of autophagy.[1] This document provides detailed protocols for assessing this compound-induced autophagy by monitoring the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). The LC3-II conversion assay, performed via Western blotting, is a widely accepted method for quantifying autophagic activity.[6][7][8][9][10][11]
Mechanism of Action: this compound and Autophagy Induction
This compound functions as a pan-inhibitor of the anti-apoptotic B-cell lymphoma-2 (Bcl-2) protein family, including Bcl-2, Bcl-xL, and Mcl-1.[2][3][4] By binding to these anti-apoptotic proteins, this compound disrupts their interaction with pro-apoptotic proteins like Bax and Bak, thereby triggering the intrinsic apoptotic pathway.[1][4] In the context of autophagy, Bcl-2 proteins can sequester Beclin-1, an essential component of the class III phosphatidylinositol 3-kinase (PI3K) complex that initiates autophagosome formation. Some BH3 mimetics induce autophagy by displacing Beclin-1 from Bcl-2. However, studies have indicated that this compound can induce LC3 processing even when Beclin-1 is silenced, suggesting a potentially Beclin-1-independent mechanism of autophagy induction.[1] This induction is, however, dependent on other core autophagy machinery proteins like Atg7.[1][4]
Data Presentation: Quantitative Analysis of this compound-Induced LC3-II Conversion
The following tables summarize quantitative data from various studies investigating the effect of this compound on LC3-II levels. These values can serve as a reference for designing and interpreting experiments.
Table 1: Effective Concentrations and Incubation Times of this compound for Autophagy Induction
| Cell Line | This compound Concentration | Incubation Time | Observed Effect on LC3-II | Reference |
| H1975 and H727 NSCLC | 500 nM | 6 - 48 hours | Time-dependent increase in LC3 processing | [1] |
| H460 NSCLC | 500 nM | 48 hours | Increased LC3 processing | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 200 nM | 48 hours | Increased LC3-II levels | [12] |
| Oral Squamous Cell Carcinoma (OSCC) | 400 nM | 12 - 48 hours | Time-dependent increase in LC3-II | [13] |
| Colorectal Cancer Cells | 0.25 µM | Not Specified | Accumulation of LC3 in autophagosomes | [14] |
Table 2: Example of Densitometric Analysis of LC3-II Levels Post-Obatoclax Treatment
| Cell Line | Treatment | Fold Change in LC3-II/β-actin Ratio (Normalized to Control) | Reference |
| HNSCC | 200 nM this compound (48h) | ~2.5 - 4.0 | [12] |
| H460 | 500 nM this compound (48h) | Significant increase | [1] |
Note: The fold change can vary significantly between cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 200 nM, 400 nM, 500 nM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (DMSO).
-
Autophagic Flux Measurement (Optional but Recommended): To measure autophagic flux, a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) should be added to a subset of the wells for the last 2-4 hours of the this compound incubation period.[6][8] This will prevent the degradation of LC3-II within the autolysosomes, allowing for a more accurate assessment of autophagosome formation.[9][10][11]
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours).
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to each well.
-
Cell Scraping and Collection: Scrape the cells from the wells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Sonication: Sonicate the lysates briefly on ice to ensure complete cell lysis and to shear DNA.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new set of pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
Protocol 3: Western Blotting for LC3-I/II Conversion
-
Sample Preparation: Based on the protein quantification, dilute the lysates with Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel to ensure good separation of the LC3-I (16 kDa) and LC3-II (14 kDa) bands.[8] Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LC3 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Loading Control: Probe the same membrane for a loading control protein, such as β-actin or GAPDH, to normalize for protein loading.
-
Densitometric Analysis: Quantify the band intensities of LC3-II and the loading control using image analysis software (e.g., ImageJ). The LC3-II/loading control ratio is then calculated and normalized to the vehicle-treated control to determine the fold change in LC3-II levels. It is generally recommended to focus on the changes in LC3-II levels rather than the LC3-II/LC3-I ratio due to variability in antibody affinity for the two forms.[9][10]
Mandatory Visualizations
Caption: this compound-induced autophagy signaling pathway.
Caption: Experimental workflow for the LC3-II conversion assay.
References
- 1. This compound induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Lapatinib Interact to Induce Toxic Autophagy through NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-Agent this compound (GX15-070) Potently Induces Apoptosis and Pro-survival Autophagy in Head and Neck Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Obatoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax is a small molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] While initially investigated for its pro-apoptotic effects, this compound has also been demonstrated to induce cell cycle arrest in various cancer cell lines, making it a compound of interest for its cytostatic properties.[3][4] This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining. Additionally, it outlines the underlying signaling pathways implicated in this process.
Flow cytometry is a powerful technique to analyze the cell cycle distribution of a population of cells.[5][6] By staining cells with a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide, the DNA content of individual cells can be quantified.[5][7] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[5][8]
Mechanism of Action: this compound-Induced Cell Cycle Arrest
This compound has been shown to primarily induce a G0/G1 phase cell cycle arrest in several cancer types, including esophageal and colorectal cancer.[1][2][3][4] This effect is often independent of its pro-apoptotic activity.[3] The key mechanisms implicated in this compound-induced G1 arrest include:
-
Upregulation of p21(waf1/Cip1): this compound treatment has been associated with an increase in the expression of the cyclin-dependent kinase inhibitor p21.[3] p21 plays a crucial role in halting the cell cycle at the G1/S checkpoint.
-
Activation of the p38 MAPK Pathway: The induction of p21 by this compound can be mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[3]
-
Downregulation of Cyclin D1: this compound has been reported to promote the proteasomal degradation of Cyclin D1, a key protein for progression through the G1 phase.[1][2][4][9]
In some cellular contexts and combination therapies, this compound has also been observed to induce S-phase or G2/M arrest.[10][11]
Data Presentation: Expected Outcomes of this compound Treatment
The following table summarizes hypothetical quantitative data representing the expected outcome of treating a cancer cell line with this compound and analyzing the cell cycle distribution by flow cytometry.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound (100 nM) | 75.6 ± 4.2 | 12.3 ± 1.9 | 12.1 ± 2.3 |
| This compound (250 nM) | 82.1 ± 3.8 | 8.5 ± 1.5 | 9.4 ± 1.7 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., HT-29, HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 100 nM, 250 nM).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the complete medium as used for the highest concentration of this compound.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or the vehicle control. Incubate the cells for the desired time period (e.g., 24, 48 hours).
Protocol 2: Cell Staining with Propidium Iodide for Flow Cytometry
This protocol is adapted for the analysis of DNA content in fixed cells.[5][7][12][13]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
RNase A (100 µg/mL solution in PBS)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation:
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 300-500 x g for 5 minutes. Discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes. This step is crucial to eliminate the staining of double-stranded RNA.[5][7][13]
-
Add 500 µL of PI staining solution to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (typically FL2 or FL3, around 617 nm).
-
Record at least 10,000 events per sample.
-
Use a low flow rate to improve the quality of the data.
-
Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets.
-
Analyze the DNA content histogram using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
References
- 1. This compound, a Pan-BCL-2 Inhibitor, Targets Cyclin D1 for Degradation to Induce Antiproliferation in Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Pan-BCL-2 Inhibitor, Targets Cyclin D1 for Degradation to Induce Antiproliferation in Human Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces G1/G0-phase arrest via p38/p21(waf1/Cip1) signaling pathway in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pan-Bcl-2 Inhibitor this compound Delays Cell Cycle Progression and Blocks Migration of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. nanocellect.com [nanocellect.com]
- 9. This compound, the pan-Bcl-2 inhibitor sensitizes hepatocellular carcinoma cells to promote the anti-tumor efficacy in combination with immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound and Paclitaxel Synergistically Induce Apoptosis and Overcome Paclitaxel Resistance in Urothelial Cancer Cells [mdpi.com]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Clonogenic Assay to Determine Long-Term Effects of Obatoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax is a small molecule BH3 mimetic that functions as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1][2][3] By binding to these proteins, this compound disrupts their ability to sequester pro-apoptotic proteins like Bax and Bak, thereby promoting apoptosis in cancer cells.[1] Upregulation of anti-apoptotic Bcl-2 family members is a common mechanism of therapeutic resistance in many cancers.[2] The clonogenic assay, or colony formation assay, is a pivotal in vitro method for assessing the long-term efficacy of anti-cancer agents like this compound.[4][5] This assay evaluates the ability of a single cell to proliferate and form a colony, providing a measure of cytostatic and cytotoxic effects that impact long-term cell survival.[4] These application notes provide detailed protocols for utilizing the clonogenic assay to determine the long-term effects of this compound on various cancer cell lines.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects primarily by inhibiting the anti-apoptotic members of the Bcl-2 family. This leads to the activation of the intrinsic apoptotic pathway.[1] Additionally, recent studies have revealed that this compound can also modulate other critical signaling pathways involved in cell survival and proliferation. For instance, in colorectal carcinoma cells, this compound has been shown to suppress the WNT/β-catenin signaling pathway, leading to the downregulation of survivin, an inhibitor of apoptosis protein.[6][7] Furthermore, in B-cell non-Hodgkin's lymphoma (B-NHL) cells, this compound has been found to inhibit the NF-κB survival pathway.[8]
Signaling Pathway Diagrams
Caption: this compound inhibits anti-apoptotic Bcl-2 family proteins, leading to apoptosis.
Caption: this compound suppresses the WNT/β-catenin pathway, downregulating survivin.
Quantitative Data Summary
The following tables summarize the effects of this compound on the viability and colony formation of various cancer cell lines as determined by clonogenic and related assays.
| Cell Line | Cancer Type | Assay Type | This compound Concentration Range | Observed Effect | Reference |
| MOLM13 | Acute Myeloid Leukemia (AML) | Clonogenic Assay | 3, 10, 30, 100 nM | Significant reduction in colony formation | [9] |
| MV-4-11 | Acute Myeloid Leukemia (AML) | Clonogenic Assay | 3, 10, 30, 100 nM | Significant reduction in colony formation | [9] |
| Kasumi 1 | Acute Myeloid Leukemia (AML) | Clonogenic Assay | 3, 10, 30, 100 nM | Significant reduction in colony formation | [9] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | Clonogenic Assay | 3, 10, 30, 100 nM | Significant reduction in colony formation | [9] |
| HCT116 | Colorectal Cancer (CRC) | Clonogenic Assay | 100, 200 nM | Dose-dependent decrease in colony formation | [10] |
| HT-29 | Colorectal Cancer (CRC) | Clonogenic Assay | 100, 200 nM | Dose-dependent decrease in colony formation | [10] |
| LoVo | Colorectal Cancer (CRC) | Clonogenic Assay | 100, 200 nM | Dose-dependent decrease in colony formation | [10] |
| Ovcar-8 | Ovarian Cancer | Colony Forming Assay | 0.1 - 1 µM | Dose-dependent reduction in surviving fraction | [11] |
| Primary AML Samples | Acute Myeloid Leukemia (AML) | Clonogenic Assay | 0.05 - 0.5 µM | Selective inhibition of colony formation | [12] |
Experimental Protocols
Experimental Workflow Diagram
Caption: Workflow of a typical clonogenic assay experiment.
Protocol 1: Clonogenic Assay for Adherent Cancer Cell Lines
This protocol is adapted for adherent cell lines such as those from colorectal and ovarian cancers.[10][11]
Materials:
-
Selected cancer cell line (e.g., HCT116, HT-29, Ovcar-8)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS), sterile
-
6-well cell culture plates
-
Fixation solution (e.g., 100% methanol or 4% paraformaldehyde)
-
Staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest cells using trypsin-EDTA and prepare a single-cell suspension in complete medium. c. Determine the cell count and viability. d. Seed the appropriate number of cells (typically 200-1000 cells/well, to be optimized for each cell line) into 6-well plates. e. Incubate overnight to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 10 nM to 1 µM.[9][10][11] b. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). c. Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control. d. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Colony Formation: a. After the treatment period, aspirate the this compound-containing medium. b. Gently wash the cells once with PBS. c. Add fresh, drug-free complete medium to each well. d. Incubate the plates for 10-14 days, or until visible colonies form in the control wells. e. Monitor the plates every 2-3 days and change the medium if necessary.
-
Colony Fixation and Staining: a. Once colonies are of sufficient size (typically >50 cells), aspirate the medium. b. Gently wash the wells with PBS. c. Add the fixation solution and incubate for 10-15 minutes at room temperature. d. Aspirate the fixation solution and add the crystal violet staining solution. e. Incubate for 15-30 minutes at room temperature. f. Gently wash the wells with tap water until the excess stain is removed and allow the plates to air dry.
-
Colony Counting and Data Analysis: a. Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. b. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
- PE = (Number of colonies formed in control / Number of cells seeded in control) x 100%
- SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
Protocol 2: Clonogenic Assay for Suspension Cancer Cell Lines (e.g., AML)
This protocol is adapted for suspension cell lines, such as those from acute myeloid leukemia, and utilizes a semi-solid medium.[9]
Materials:
-
Selected AML cell line (e.g., MOLM13, MV-4-11)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Growth factor-free methylcellulose medium (e.g., MethoCult H4230)
-
Sterile tubes for mixing
-
6-well plates or 35 mm dishes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) for colony visualization (optional)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation and Treatment: a. Culture cells to a logarithmic growth phase. b. Count the cells and adjust the concentration to 1 x 10³ cells/mL in complete medium.[9] c. Prepare the desired concentrations of this compound. A suggested range is 3 nM to 100 nM.[9] d. In sterile tubes, mix the cell suspension with the appropriate concentration of this compound or vehicle control.
-
Plating in Methylcellulose: a. Add the cell/drug mixture to the methylcellulose medium according to the manufacturer's instructions to ensure a final cell density of 1 x 10³ cells/mL. b. Vortex the mixture thoroughly. c. Dispense the methylcellulose-cell mixture into the wells of a 6-well plate or 35 mm dishes using a syringe with a blunt-end needle to avoid bubbles. d. Gently rotate the plate to ensure an even distribution.
-
Incubation and Colony Formation: a. Place the plates in a humidified incubator at 37°C with 5% CO2 for 10 days.[9] b. Do not disturb the plates during the incubation period to allow for colony formation.
-
Colony Visualization and Counting: a. After 10 days, colonies can be counted directly under an inverted microscope. b. Alternatively, for enhanced visualization, add 150 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[9] Viable colonies will stain purple. c. Count the number of stained colonies (defined as >50 cells) either manually or using an automated colony counter or imaging software.
-
Data Analysis: a. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) as described in Protocol 1. The results are often normalized to the vehicle-treated control.[9]
Conclusion
The clonogenic assay is a robust method for evaluating the long-term anti-proliferative and cytotoxic effects of this compound. By assessing the ability of single cancer cells to form colonies after drug exposure, researchers can gain valuable insights into the long-term efficacy of this pan-Bcl-2 inhibitor. The provided protocols offer a framework for conducting these assays in both adherent and suspension cancer cell lines. Careful optimization of cell seeding density and drug concentration ranges for each specific cell line is crucial for obtaining reliable and reproducible results. The data generated from these assays can significantly contribute to the pre-clinical evaluation of this compound and inform its potential clinical applications in cancer therapy.
References
- 1. A phase I study of this compound mesylate, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clonogenic Assay | Axion Biosystems [axionbiosystems.com]
- 5. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. This compound, a Pan-BCL-2 Inhibitor, Downregulates Survivin to Induce Apoptosis in Human Colorectal Carcinoma Cells Via Suppressing WNT/β-catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Pan-BCL-2 Inhibitor, Downregulates Survivin to Induce Apoptosis in Human Colorectal Carcinoma Cells Via Suppressing WNT/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Application Note: Investigating Obatoclax-Induced Disruption of Protein-Protein Interactions using Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax is a small molecule, pan-Bcl-2 family inhibitor that has shown pro-apoptotic activity in various cancer models.[1][2] Its mechanism of action involves binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1.[3][4] This binding competitively inhibits the interaction with pro-apoptotic Bcl-2 family members like Bak, Bax, and Bim, thereby freeing these pro-apoptotic proteins to initiate the mitochondrial apoptosis cascade.[1][3] Understanding the specific protein-protein interaction disruptions caused by this compound is crucial for elucidating its therapeutic mechanism and for the development of more targeted therapies.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context.[5][6] This method utilizes an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate, along with any of its interacting partners (the "prey").[7] Subsequent analysis of the immunoprecipitated complex, typically by Western blotting, can reveal changes in these interactions following drug treatment. This application note provides a detailed protocol for using Co-IP to study the effect of this compound on the interactions between key Bcl-2 family proteins.
Principle of the Assay
This protocol details the use of Co-IP to demonstrate the ability of this compound to disrupt the interaction between an anti-apoptotic protein (e.g., Mcl-1 or Bcl-2) and a pro-apoptotic protein (e.g., Bak or Bim). Cells are treated with this compound, followed by cell lysis under conditions that preserve protein-protein interactions. An antibody specific to the anti-apoptotic "bait" protein is used to immunoprecipitate it from the lysate. The resulting immunoprecipitate is then analyzed by Western blotting for the presence of the pro-apoptotic "prey" protein. A decrease in the amount of the co-immunoprecipitated prey protein in this compound-treated cells compared to untreated controls indicates that the drug has disrupted the interaction.
Data Presentation
The following table summarizes the qualitative and semi-quantitative effects of this compound on key Bcl-2 family protein interactions as demonstrated by Co-immunoprecipitation in published studies.
| Target Interaction | Cell Line/System | This compound Concentration | Observed Effect on Interaction | Reference |
| Mcl-1 / Bak | SK-Mel5 Cells | 1 µM | Significant reduction in co-precipitated Bak | [8] |
| Mcl-1 / Bak | SK-Mel5 Cells | 5 µM | Near complete inhibition of co-precipitated Bak | [8] |
| Mcl-1 / Bak | Isolated Mitochondria | 10 nM | Strong inhibition of cross-linked Mcl-1/Bak dimers | [8] |
| Mcl-1 / Bim | KMCH Cells | Not specified | Markedly decreased co-precipitation of Bim | [9] |
| Bcl-2 / Bim | U937 Cells | 1.5 µM (in combination with sorafenib) | Abolished co-precipitation of Bim | [1] |
| Mcl-1 / Bak | Liposome-based system | 2.5 molar excess relative to Mcl-1 | Overcame Mcl-1-mediated inhibition of Bak activation | [2] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of this compound in disrupting Bcl-2 protein interactions.
Co-immunoprecipitation Experimental Workflow
Caption: Step-by-step workflow for Co-immunoprecipitation.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines known to express the Bcl-2 family proteins of interest (e.g., SK-Mel5 melanoma, U937 leukemia).
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
This compound (GX15-070): Prepare stock solution in DMSO.
-
Protease and Phosphatase Inhibitor Cocktails
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Antibodies:
-
IP-grade primary antibody for the "bait" protein (e.g., anti-Mcl-1, anti-Bcl-2).
-
Isotype-matched IgG control antibody.
-
Primary antibodies for Western blotting against the "bait" and "prey" proteins (e.g., anti-Mcl-1, anti-Bak, anti-Bim).
-
HRP-conjugated secondary antibodies.
-
-
Protein A/G Magnetic Beads or Agarose Beads
-
SDS-PAGE Gels and Buffers
-
PVDF or Nitrocellulose Membranes
-
Chemiluminescent Substrate
-
Phosphate-Buffered Saline (PBS)
-
Microcentrifuge
-
End-over-end rotator
Detailed Methodology
1. Cell Culture and Treatment
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle (DMSO) for the specified time (e.g., 5 hours).
2. Cell Lysis
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add ice-cold Co-IP Lysis/Wash Buffer to the cells (e.g., 1 mL per 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein extract.
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).
-
Reserve a small aliquot of the lysate (e.g., 50 µg of protein) as the "input" control. Add SDS-PAGE sample buffer to this aliquot and boil for 5-10 minutes. Store at -20°C.
3. Immunoprecipitation
-
Dilute the cleared lysate to a final protein concentration of approximately 1-2 mg/mL with Co-IP Lysis/Wash Buffer.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20-30 µL of Protein A/G beads to 1 mg of protein extract. Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) and transfer the supernatant to a new tube.
-
Add the IP-grade primary antibody against the "bait" protein (e.g., 2-5 µg of anti-Mcl-1) to the pre-cleared lysate.
-
In a separate tube, add the same amount of isotype-matched IgG control antibody to an equal amount of lysate. This will serve as a negative control for non-specific binding to the antibody.
-
Incubate the lysate-antibody mixture on an end-over-end rotator for 4 hours to overnight at 4°C.
4. Capture of Immune Complexes
-
Add 30-50 µL of equilibrated Protein A/G beads to each lysate-antibody mixture.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
5. Washing
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Co-IP Lysis/Wash Buffer.
-
Repeat the centrifugation and wash steps three to five times to remove non-specifically bound proteins.
6. Elution
-
After the final wash, carefully remove all of the supernatant.
-
Resuspend the beads in 30-50 µL of 2X SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and carefully transfer the supernatant (the eluate) to a new tube.
7. Western Blot Analysis
-
Load the eluates from the specific antibody IP, the IgG control IP, and the "input" control onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Probe the membrane with primary antibodies against the "bait" protein (e.g., anti-Mcl-1) and the "prey" protein (e.g., anti-Bak) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Image the blot and perform densitometry analysis to quantify the band intensities. The amount of co-immunoprecipitated "prey" protein should be normalized to the amount of immunoprecipitated "bait" protein.
Conclusion
Co-immunoprecipitation is an indispensable tool for validating the mechanism of action of drugs like this compound that target protein-protein interactions. By following this detailed protocol, researchers can effectively investigate and semi-quantitatively assess the disruption of Bcl-2 family protein interactions, providing critical insights into the molecular pharmacology of this compound and similar compounds. Careful optimization of lysis conditions and antibody concentrations is key to achieving robust and reproducible results.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BH3 Only Protein Mimetic this compound Sensitizes Cholangiocarcinoma Cells to Apo2L/TRAIL-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Cell Lines with Acquired Resistance to Obatoclax: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax is a small molecule antagonist of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of the intrinsic apoptotic pathway. By binding to the BH3-binding groove of multiple anti-apoptotic Bcl-2 family members (including Bcl-2, Bcl-xL, and Mcl-1), this compound disrupts their function, leading to the activation of pro-apoptotic proteins Bax and Bak and subsequent cancer cell death.[1][2] However, as with many targeted therapies, the development of acquired resistance can limit its clinical efficacy. Understanding the mechanisms of resistance and developing robust in vitro models are crucial for devising strategies to overcome this challenge.
These application notes provide a detailed methodology for establishing and characterizing cancer cell lines with acquired resistance to this compound. The protocols outlined below describe a systematic approach to inducing a resistant phenotype through continuous dose escalation, followed by comprehensive methods for verification and preliminary mechanistic investigation.
Data Presentation
The following tables present representative quantitative data that could be expected when comparing a parental (sensitive) cell line to its newly established this compound-resistant derivative.
Note: The following data are illustrative examples, as specific IC50 values for cell lines with acquired resistance to this compound are not extensively reported in publicly available literature. Researchers should generate these values empirically for their specific cell line models.
Table 1: Comparative Cytotoxicity of this compound
| Cell Line | Treatment Duration | IC50 (µM) | Resistance Index (Fold Change) |
| Parental Cell Line | 72 hours | 0.15 | 1.0 |
| This compound-Resistant | 72 hours | 1.80 | 12.0 |
Table 2: Apoptotic Response to this compound Treatment (1 µM for 48 hours)
| Cell Line | % Apoptotic Cells (Annexin V Positive) |
| Parental Cell Line | 45% |
| This compound-Resistant | 12% |
Experimental Protocols
Protocol 1: Establishing this compound-Resistant Cell Lines via Continuous Dose Escalation
This protocol describes a method for generating this compound-resistant cell lines by exposing them to gradually increasing concentrations of the drug.[3][4]
1.1. Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound mesylate (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent[5][6]
-
96-well plates
-
Standard cell culture flasks and equipment
1.2. Initial IC50 Determination:
-
Seed the parental cells in 96-well plates at a predetermined optimal density.
-
Treat the cells with a range of this compound concentrations (e.g., 0.001 µM to 10 µM) for 72 hours.
-
Perform an MTT assay to determine cell viability and calculate the initial IC50 value.[5][6]
1.3. Induction of Resistance:
-
Begin by continuously culturing the parental cells in their complete medium supplemented with this compound at a starting concentration of approximately IC10 to IC20 (the concentration that inhibits 10-20% of cell growth), as determined in step 1.2.
-
When the cells resume a stable growth rate (typically after 2-3 passages), double the concentration of this compound in the culture medium.
-
Monitor the cells for signs of recovery and stable proliferation. If significant cell death occurs, maintain the current concentration for additional passages before attempting to increase it again.
-
Repeat the dose escalation in a stepwise manner. It is advisable to cryopreserve cell stocks at each successful concentration increase.
-
Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial parental IC50.
-
Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing the final this compound concentration.
-
Before conducting experiments, culture the resistant cells in a drug-free medium for at least one week to ensure the stability of the resistant phenotype and to avoid interference from the drug used for maintenance.
1.4. Verification of Resistance:
-
Determine the IC50 of the newly established resistant cell line and the parental cell line in parallel using an MTT assay as described in 1.2.
-
Calculate the Resistance Index (RI) by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RI greater than 10 is generally considered indicative of a successfully established resistant line.[7]
Protocol 2: Assessment of Apoptosis by Annexin V Staining
This protocol is used to quantify the extent of apoptosis in parental versus resistant cells following this compound treatment.[8]
2.1. Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
2.2. Procedure:
-
Seed both parental and resistant cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., at the IC50 concentration of the parental line) for 24-48 hours. Include an untreated control for both cell lines.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis of Bcl-2 Family Proteins and Autophagy Markers
This protocol is used to investigate changes in the expression of key proteins involved in apoptosis and autophagy, which are implicated in the mechanism of action and resistance to this compound.
3.1. Materials:
-
Parental and this compound-resistant cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Mcl-1, Bcl-xL, Bax, Bak, LC3B, p62)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
3.2. Procedure:
-
Treat parental and resistant cells with this compound as desired.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH, to compare protein expression levels between the parental and resistant cells.
Visualizations
Experimental Workflow
Signaling Pathway: Mechanism of this compound Action
Signaling Pathway: Potential Mechanisms of Acquired Resistance
References
- 1. DSpace [archive.hshsl.umaryland.edu]
- 2. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation and characterization of a paclitaxel-resistant human gastric carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Lapatinib Interact to Induce Toxic Autophagy through NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Pharmacokinetic Analysis of Obatoclax
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical pharmacokinetic analysis of Obatoclax (GX15-070), a pan-Bcl-2 family inhibitor. The included protocols and data summaries are intended to guide researchers in designing and conducting their own non-clinical studies.
Introduction
This compound is a small molecule antagonist of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Mcl-1, Bcl-2, and Bcl-xL.[1][2][3][4][5] By inhibiting these proteins, this compound promotes apoptosis in cancer cells, making it a promising therapeutic agent in various hematological malignancies and solid tumors.[3][6][7][8] Understanding the pharmacokinetic profile of this compound in preclinical models is crucial for predicting its behavior in humans, optimizing dosing regimens, and ensuring its safety and efficacy.
Preclinical Pharmacokinetic Data Summary
The following table summarizes the available quantitative pharmacokinetic data for this compound in various preclinical models. These parameters are essential for comparing drug exposure across different species and for scaling doses to clinical trials.
| Preclinical Model | Dose | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Tissue Distribution | Reference |
| Balb/C Mice | 1.2 mg/kg | IV Bolus | Not Reported | Not Reported | Target exposure based on adult Phase I trial | ~4-fold higher than in healthy mice | Sustained retention in spleen, liver, kidney, and brain. Brain:plasma ratio ~2-10:1. | [9] |
| NOD-scid-IL-2Rgnull (NSG) Mice with MLL-ENL Leukemia | 4.8 mg/kg | IV Bolus | Not Reported | Not Reported | Target exposure based on adult Phase I trial | Slower elimination compared to healthy mice | Sustained retention in spleen, liver, kidney, and brain. | [9] |
| Mice with Tsc2+/- Eµ-myc Lymphomas | 5-10 mg/kg | Intraperitoneal | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [10] |
Note: Comprehensive quantitative pharmacokinetic data from preclinical studies is limited in the public domain. The provided information is based on available literature.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the pharmacokinetics of this compound in a mouse model.
3.1.1. Materials
-
This compound Mesylate (GX15-070)
-
Vehicle for formulation (e.g., 1:1 Cremophor:EtOH (9.25% each)/5.25% D₂O/6.75% DMSO)[10]
-
Male/Female mice (specify strain, e.g., Balb/C, NSG)
-
Standard laboratory equipment for animal handling and dosing (e.g., syringes, needles)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
Homogenizer for tissue processing
-
-80°C freezer for sample storage
3.1.2. Procedure
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.
-
Drug Formulation: Prepare the this compound dosing solution in the appropriate vehicle on the day of dosing.
-
Dosing: Administer this compound to mice via the desired route (e.g., intravenous bolus, intraperitoneal injection).[9][10] Record the exact time of administration for each animal.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., predose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood is typically collected via tail vein or retro-orbital sinus into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.[11][12]
-
Tissue Collection (Optional): At the terminal time point, euthanize the animals and collect tissues of interest (e.g., spleen, liver, kidney, brain).[9] Rinse tissues, blot dry, weigh, and store at -80°C.
-
Sample Analysis: Quantify this compound concentrations in plasma and tissue homogenates using a validated analytical method, such as LC-MS/MS.[11][12]
Analytical Method: LC-MS/MS for this compound Quantification in Plasma
This protocol is based on a validated method for the determination of this compound in human plasma, which can be adapted for preclinical samples.[11][12]
3.2.1. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add an extraction solution containing an internal standard (e.g., deuterated this compound). The extraction solution can be a mixture of Mobile Phase A and Mobile Phase B (20:80, v/v).[11]
-
Vortex the samples and then centrifuge to precipitate proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3.2.2. Liquid Chromatography Conditions
-
Column: Waters, YMC-Pack™, ODS-AQ™ S-3 analytical column[11][12]
-
Mobile Phase A: 10mM ammonium formate (aq) titrated to pH 3.0 with formic acid[11]
-
Mobile Phase B: 100% methanol[11]
-
Gradient:
-
0.00-2.00 min: 25% A, 75% B (Flow rate: 0.8 mL/min)
-
2.01-3.99 min: 0% A, 100% B (Flow rate: 1.0 mL/min)
-
4.00-6.49 min: 25% A, 75% B (Flow rate: 1.2 mL/min)[11]
-
-
Injection Volume: 25 µL[11]
3.2.3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI)[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[11]
-
Key Parameters:
-
Collision Activated Dissociation (CAD) gas: High
-
Curtain gas: 12
-
Ion source gas 1 (GS1): 30
-
Ion source gas 2 (GS2): 30
-
Ion Spray voltage (IS): 5000 V
-
Source temperature: 500 °C[11]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for a preclinical pharmacokinetic study of this compound.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Conclusion
The provided application notes and protocols offer a framework for conducting preclinical pharmacokinetic studies of this compound. The successful implementation of these methods will enable researchers to generate robust and reliable data, contributing to a better understanding of the therapeutic potential of this promising anti-cancer agent. It is important to note that specific experimental conditions may require optimization based on the animal model and laboratory instrumentation used.
References
- 1. pnas.org [pnas.org]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical studies of the pan-Bcl inhibitor this compound (GX015-070) in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I study of this compound mesylate, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. ashpublications.org [ashpublications.org]
- 10. This compound is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A liquid chromatography/tandem mass spectrometry method for determination of this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A liquid chromatography/tandem mass spectrometry method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Apoptosis Induction with Obatoclax
Welcome to the technical support center for troubleshooting experiments involving the pan-Bcl-2 inhibitor, Obatoclax. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this compound to induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: I am not observing significant apoptosis in my cell line after treatment with this compound. What are the potential reasons?
Several factors can contribute to low apoptosis induction with this compound. These can be broadly categorized as issues with the compound itself, cell line-specific characteristics, or suboptimal experimental conditions.
-
Compound Integrity: Ensure the this compound solution is properly prepared and stored. Degradation of the compound can lead to reduced activity.
-
Cell Line Resistance: Some cell lines exhibit intrinsic or acquired resistance to this compound.[1][2] This can be due to high expression of anti-apoptotic proteins that are weakly targeted by this compound, or mutations in pro-apoptotic proteins like Bax and Bak.[3][4]
-
Suboptimal Concentration and Incubation Time: The effective concentration of this compound and the required incubation time can vary significantly between different cell lines.[5][6] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
-
Off-Target Effects: this compound has been reported to induce other cellular processes like autophagy, which can sometimes play a pro-survival role and counteract apoptosis.[7][8]
Q2: How can I determine the optimal concentration and incubation time for this compound in my experiments?
A systematic approach is recommended to determine the optimal experimental parameters.
-
Dose-Response Study: Treat your cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) for a fixed time point (e.g., 24 or 48 hours).
-
Time-Course Study: Use a concentration determined from the dose-response study and treat the cells for various durations (e.g., 12, 24, 48, 72 hours).
-
Apoptosis Assessment: Measure apoptosis at each concentration and time point using a reliable method such as Annexin V/PI staining or a caspase activity assay.
The table below provides a sample experimental setup for a dose-response study.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Condition 5 | Condition 6 |
| This compound (µM) | 0 (Vehicle) | 0.01 | 0.1 | 1 | 5 | 10 |
| Incubation Time (h) | 48 | 48 | 48 | 48 | 48 | 48 |
| Cell Line | Your Cell Line | Your Cell Line | Your Cell Line | Your Cell Line | Your Cell Line | Your Cell Line |
| Readout | % Apoptotic Cells | % Apoptotic Cells | % Apoptotic Cells | % Apoptotic Cells | % Apoptotic Cells | % Apoptotic Cells |
Q3: My Annexin V staining results are ambiguous, with poor separation between live, apoptotic, and necrotic populations. How can I troubleshoot this?
Ambiguous Annexin V staining results are a common issue in apoptosis assays.[9][10] Here are some troubleshooting steps:
-
Cell Handling: Avoid harsh cell handling techniques, such as vigorous pipetting or over-trypsinization, which can damage the cell membrane and lead to false-positive results.[10][11]
-
Reagent Quality and Concentration: Ensure that the Annexin V and Propidium Iodide (PI) reagents are not expired and have been stored correctly. Titrate the concentration of Annexin V to find the optimal staining intensity.[9]
-
Compensation: If you are using a multi-color flow cytometry panel, ensure that proper compensation has been set to correct for spectral overlap between fluorochromes.
-
Controls: Always include unstained cells, single-stained controls (Annexin V only and PI only), and a positive control for apoptosis (e.g., cells treated with a known apoptosis inducer like staurosporine).
Below is a troubleshooting workflow for Annexin V staining issues.
Q4: I am not detecting an increase in caspase activity after this compound treatment. What could be wrong?
Lack of caspase activation can indicate several possibilities:
-
Caspase-Independent Cell Death: this compound can induce other forms of cell death, such as necroptosis or autophagy-dependent cell death, which may not involve caspase activation.[7][12]
-
Timing of Assay: Caspase activation is a transient event. You may be measuring too early or too late. Perform a time-course experiment to identify the peak of caspase activity.
-
Assay Sensitivity: Ensure your caspase activity assay is sensitive enough to detect changes in your experimental system. Consider trying a different assay format (e.g., luminometric vs. fluorometric).[13]
-
Upstream Blockage: The apoptotic signal may be blocked upstream of caspase activation. This could be due to the expression of caspase inhibitors like XIAP.
Experimental Protocols
Annexin V-FITC/PI Staining Protocol [14][15][16]
-
Cell Preparation:
-
Induce apoptosis in your cells by treating with this compound. Include appropriate vehicle and positive controls.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation method like Accutase. Avoid using EDTA as it can interfere with Annexin V binding.[10]
-
Wash the cells twice with cold 1X PBS.
-
Centrifuge at 300-400 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Caspase-3/7 Activity Assay (Luminescent) [13]
-
Cell Plating:
-
Plate cells in a 96-well white-walled plate at a density that will not result in over-confluence after the treatment period.
-
-
Treatment:
-
Treat cells with this compound and appropriate controls.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Signaling Pathways
This compound functions as a pan-Bcl-2 inhibitor, targeting multiple anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[17][18][19][20] By binding to these proteins, this compound prevents them from sequestering the pro-apoptotic effector proteins Bax and Bak.[21] This leads to the activation and oligomerization of Bax and Bak at the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately leading to apoptosis.[3][18]
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bax-mediated Mechanism for this compound-induced Apoptosis of Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platinum resistant cancer cells conserve sensitivity to BH3 domains and this compound induced mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Circulating Biomarkers of this compound-Induced Cell Death in Patients with Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. GX15-070 (this compound), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. ashpublications.org [ashpublications.org]
- 13. 4.4. Caspase Activation Assay [bio-protocol.org]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Facebook [cancer.gov]
How to address Obatoclax precipitation in cell culture media
This guide provides troubleshooting strategies and answers to frequently asked questions regarding Obatoclax precipitation in cell culture media. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: this compound is a hydrophobic molecule, meaning it has very poor solubility in aqueous solutions like cell culture media[1]. The most common reason for precipitation is the "solvent shift." You are likely diluting a concentrated stock solution made in an organic solvent (like DMSO) into the aqueous medium. This abrupt change in solvent polarity causes the compound to fall out of solution[2][3].
Q2: What does this compound precipitation look like in the culture flask?
A2: Precipitation can appear in several forms: a general cloudiness or turbidity in the media, fine visible particles, or even larger crystals that may settle on the bottom of the culture vessel. It is important to distinguish between chemical precipitate and potential microbial contamination, which also causes turbidity[2][4].
Q3: What is the recommended solvent and maximum stock concentration for this compound?
A3: The recommended solvent is 100% dimethyl sulfoxide (DMSO). This compound mesylate is soluble up to 50 mM in DMSO. To minimize the risk of precipitation upon dilution, preparing a stock solution in the 10-20 mM range is a common starting point. Always ensure the compound is fully dissolved before aliquoting and storing.
Q4: Can I just filter my media after adding this compound to remove the precipitate?
A4: No. Filtering the medium will remove the precipitated active compound, leading to an unknown and significantly lower final concentration in your experiment. This will compromise the accuracy and reproducibility of your results.
Q5: How can I verify the quality and solubility of the specific lot of this compound I am using?
A5: Always refer to the Certificate of Analysis (CoA) provided by your supplier.[5][6][7][8] The CoA contains batch-specific information on purity and other quality control parameters. If solubility information is not provided, contact the vendor's technical support.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues with this compound precipitation.
| Symptom / Observation | Potential Cause | Recommended Solution |
| Immediate Cloudiness/Precipitation | 1. Solvent Shock: The rapid change in polarity when adding DMSO stock to aqueous media.[2] 2. High Final Concentration: The desired concentration exceeds the solubility limit of this compound in the final medium. 3. Cold Medium: Lower temperatures decrease the solubility of many compounds. | 1. Pre-warm the cell culture medium to 37°C before adding the compound.[4] 2. Add the DMSO stock solution dropwise into the vortexing medium to ensure rapid dispersal. 3. Prepare an intermediate dilution in a smaller volume of media first before adding to the final culture volume. |
| Precipitation After Incubation (Hours/Days) | 1. Compound Instability: The compound may degrade or aggregate over time at 37°C. 2. Interaction with Media Components: this compound may interact with serum proteins or salts, leading to precipitation.[4] 3. pH Shift: Cellular metabolism can alter the pH of the medium, affecting compound solubility.[2] | 1. Perform a time-course experiment to check for precipitation at different time points. 2. Consider using a medium buffered with HEPES to maintain a stable pH. 3. If possible for your cell type, test if reducing the serum percentage affects precipitation. |
| Inconsistent Results or Lower Potency | 1. Micro-precipitation: Fine, non-visible precipitate is forming, lowering the effective concentration. 2. Stock Solution Issues: Repeated freeze-thaw cycles of the stock solution may have caused some of the compound to precipitate out of the DMSO.[4] | 1. Perform a kinetic solubility assay (see Protocol 3) to determine the practical solubility limit in your specific media. 2. Always prepare working dilutions fresh for each experiment. 3. Aliquot your main DMSO stock into single-use volumes to avoid freeze-thaw cycles.[9] |
Physicochemical Data
The following table summarizes key properties for this compound Mesylate.
| Property | Value | References |
| Molecular Weight | 413.49 g/mol | |
| Formula | C₂₀H₁₉N₃O·CH₃SO₃H | |
| Max Solubility in DMSO | Soluble to 50 mM | |
| Aqueous Solubility | Insoluble | [1] |
| Mechanism of Action | Pan-Bcl-2 family inhibitor (BH3 mimetic) | [10][11][12] |
Experimental Protocols
Protocol 1: Preparing a High-Concentration this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound Mesylate powder in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of 100% cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously. If needed, gently warm the tube at 37°C for 5-10 minutes and vortex again to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C for short-term or -80°C for long-term storage. Solutions in DMSO may be stored at -20°C for up to 3 months[9].
Protocol 2: Best Practices for Diluting this compound into Cell Culture Media
-
Pre-warm Media: Warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Prepare Vehicle Control: Prepare a vehicle control medium that contains the same final concentration of DMSO as your experimental samples (e.g., 0.1% DMSO).
-
Dilution: To prepare your final working concentration, add the this compound stock solution directly to the pre-warmed medium. For best results, add the stock drop-by-drop to the side of the tube while gently vortexing or swirling the medium to facilitate rapid mixing and prevent localized high concentrations.
-
Serial Dilutions: If preparing a dose-response curve, perform serial dilutions in the complete, pre-warmed cell culture medium, not in DMSO[3].
-
Application: Add the final this compound-containing medium (and vehicle control medium) to your cells immediately after preparation.
Protocol 3: 96-Well Plate Kinetic Solubility Assay
This assay helps determine the maximum practical concentration of this compound in your specific experimental medium.
-
Prepare Compound Plate: In a 96-well V-bottom plate, prepare a 2x final concentration series of this compound in 100% DMSO.
-
Prepare Assay Plate: Add 100 µL of your complete cell culture medium to the wells of a clear, flat-bottom 96-well plate.
-
Transfer: Transfer 1 µL of the DMSO compound series into the corresponding wells of the media-filled assay plate. This creates a 1:100 dilution (final DMSO concentration of 1%).
-
Incubate: Cover the plate and incubate under your experimental conditions (e.g., 37°C, 5% CO₂) for a relevant time period (e.g., 1, 4, or 24 hours).
-
Measure: Measure the turbidity by reading the absorbance at a wavelength between 620-650 nm on a plate reader. Wells with a significant increase in absorbance compared to the vehicle control indicate precipitation.
Visual Guides
The following diagrams illustrate key workflows and pathways related to the use of this compound.
Caption: A troubleshooting workflow for addressing this compound precipitation.
Caption: Mechanism of action for this compound in inducing apoptosis.
References
- 1. This compound is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. How can I obtain a Certificate of Analysis | Meso Scale Discovery [mesoscale.com]
- 6. Request a Certificate of Analysis - B. Braun [bbraunusa.com]
- 7. Where can I get a Certificate of Analysis (CoA) for my product? | FAQ | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. cdn.who.int [cdn.who.int]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Obatoclax Incubation Time for Maximal Apoptosis
Welcome to the technical support center for optimizing Obatoclax-induced apoptosis experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered when using this compound to induce maximal apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to induce maximal apoptosis?
The optimal incubation time for this compound can vary significantly depending on the cell line, the concentration of this compound used, and the specific experimental goals. Generally, a prolonged exposure is often required for cytotoxicity in vitro.[1] Studies have reported effective incubation times ranging from 24 to 96 hours. For many cell lines, maximal or near-maximal effects on cell viability are observed between 72 and 96 hours of exposure.[1] However, in some instances, peak apoptosis can be detected as early as 24 hours after treatment.[1] It is crucial to perform a time-course experiment for your specific cell line to determine the optimal incubation period.
Q2: I am not observing significant apoptosis after this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of significant apoptosis. These include:
-
Suboptimal Incubation Time: The incubation period may be too short. As mentioned, many cell lines require prolonged exposure to this compound.
-
Incorrect Drug Concentration: The concentration of this compound may be too low to induce a significant apoptotic response. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Cell Line Resistance: Some cell lines may be inherently resistant to this compound-induced apoptosis.
-
Off-Target Effects: this compound has been reported to induce other forms of cell death, such as necrosis or autophagy-dependent cell death, which may not be detected by apoptosis-specific assays.[2][3]
-
Experimental Errors: Issues with reagents, cell culture conditions, or the apoptosis detection method can all lead to inaccurate results.
Q3: Can this compound induce forms of cell death other than apoptosis?
Yes, besides apoptosis, this compound has been shown to induce other cell death mechanisms. In some cancer cell types, it can cause necrosis or autophagy-dependent cell death.[2][3] Notably, in anaplastic thyroid cancer cells, this compound was found to induce necrosis by localizing to lysosomes and causing their neutralization.[2] Some studies have also reported caspase-independent cell death upon this compound treatment.[3] Therefore, if you are not observing typical apoptotic markers, it may be worthwhile to investigate other cell death pathways.
Q4: Are there any known off-target effects of this compound that could interfere with my apoptosis assay?
This compound can exhibit off-target effects that may complicate the interpretation of apoptosis assays. For instance, its auto-fluorescence has been reported to interfere with the detection of propidium iodide (PI) and FITC-based fluorescence assays, potentially leading to misinterpretation of results from classical Annexin V-FITC/PI apoptosis assays.[2] It is also important to be aware that some of the cytotoxic effects of this compound may be independent of its binding to Bcl-2 family proteins.[4]
Troubleshooting Guides
Issue 1: Low Percentage of Apoptotic Cells
| Possible Cause | Troubleshooting Steps |
| Suboptimal Incubation Time | Perform a time-course experiment, testing a range of incubation times (e.g., 24, 48, 72, 96 hours) to identify the peak apoptotic response for your specific cell line. |
| Inadequate this compound Concentration | Conduct a dose-response experiment with a range of this compound concentrations to determine the IC50 value and the optimal concentration for inducing apoptosis. |
| Cell Line Resistance | Consider using a combination treatment. This compound has been shown to synergize with other agents like TRAIL or conventional chemotherapeutics.[5] |
| Incorrect Apoptosis Assay | Confirm apoptosis using multiple assays that measure different apoptotic events (e.g., caspase activation, DNA fragmentation) in addition to Annexin V staining. |
Issue 2: High Background or Non-Specific Staining in Annexin V/PI Assay
| Possible Cause | Troubleshooting Steps |
| This compound Autofluorescence | Include an unstained, this compound-treated control to assess the level of background fluorescence. If significant, consider using a different fluorescent dye with a distinct emission spectrum or a non-fluorescence-based apoptosis assay.[2] |
| High Cell Death in Negative Control | Ensure gentle cell handling during harvesting and staining to minimize mechanical damage. Check the health and viability of your cells before starting the experiment. |
| Reagent Issues | Use fresh and properly stored Annexin V and PI reagents. Titrate the concentration of Annexin V to find the optimal signal-to-noise ratio. |
Issue 3: Evidence of Cell Death, but Negative for Apoptosis Markers
| Possible Cause | Troubleshooting Steps |
| Caspase-Independent Cell Death | Investigate for markers of other cell death pathways. For example, assess lysosomal integrity or the presence of necroptosis markers.[2][3] |
| Induction of Autophagy | Monitor for the formation of autophagosomes using techniques like LC3-II immunoblotting or fluorescence microscopy. Note that this compound can induce Atg7-dependent autophagy.[6] |
| Necrosis | Use a viability dye that can distinguish between apoptosis and necrosis, and examine cell morphology for signs of necrosis (e.g., cell swelling, membrane rupture). |
Data Presentation
Table 1: this compound IC50 Values and Incubation Times in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| MOLM13 | Acute Myeloid Leukemia | 0.004 - 0.16 | 72 | [7] |
| MV-4-11 | Acute Myeloid Leukemia | 0.009 - 0.046 | 72 | [7] |
| Kasumi 1 | Acute Myeloid Leukemia | 0.008 - 0.845 | 72 | [7] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.012 - 0.382 | 72 | [7] |
| H526 | Small Cell Lung Cancer | Not specified | 48 (sensitive) | [1] |
| DMS114 | Small Cell Lung Cancer | Not specified | 48 (sensitive) | [1] |
| A549 | Non-Small Cell Lung Cancer | ~2 (for TRAIL sensitization) | 48 (pre-incubation) | [5] |
| SW1573 | Non-Small Cell Lung Cancer | ~0.5 (for TRAIL sensitization) | Simultaneous with TRAIL | [5] |
| Mel-RM | Melanoma | ~0.3 | 48 (maximal apoptosis) | [8] |
| MM200 | Melanoma | ~0.3 | 48 (maximal apoptosis) | [8] |
Note: IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Detailed Methodology for Measuring this compound-Induced Apoptosis by Annexin V and Propidium Iodide (PI) Staining followed by Flow Cytometry
1. Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO). Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate the cells for the predetermined optimal incubation time (e.g., 24, 48, or 72 hours).
2. Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells once with PBS. Trypsinize the cells and then combine them with the saved culture medium.
-
Suspension cells: Collect the cells by centrifugation.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
3. Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls to set up compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Caption: Troubleshooting logic for low apoptosis.
References
- 1. Optimization of Circulating Biomarkers of this compound-Induced Cell Death in Patients with Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound kills anaplastic thyroid cancer cells by inducing lysosome neutralization and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Attacking Cancer’s Achilles Heel: Antagonism of Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. This compound induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 8. This compound and ABT-737 Induce ER Stress Responses in Human Melanoma Cells that Limit Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Reasons for high IC50 variability of Obatoclax in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals understand and address the high variability in IC50 values observed with Obatoclax across different cell lines.
Frequently Asked Questions (FAQs)
Q1: Why do I see a wide range of IC50 values for this compound in my panel of cell lines?
A1: It is common to observe significant variability in the IC50 of this compound across different cell lines.[1][2] This is due to a combination of its mechanism of action and the inherent biological differences between cell lines. Key contributing factors include:
-
Differential Expression of Bcl-2 Family Proteins: this compound is a pan-inhibitor of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[3][4][5] The relative expression levels of these proteins can vary significantly between cell lines, influencing their dependence on specific anti-apoptotic proteins for survival and thus their sensitivity to this compound.[2][6]
-
Mcl-1 Dependence: A crucial aspect of this compound's activity is its ability to antagonize Mcl-1, a common mechanism of resistance to other BH3 mimetics like ABT-737.[7][8][9][10] Cell lines that are highly dependent on Mcl-1 for survival may show greater sensitivity to this compound.[11]
-
Binding Affinity: this compound exhibits a lower binding affinity to Bcl-2 family proteins compared to more selective inhibitors.[3][12] This may necessitate higher concentrations to achieve a therapeutic effect, potentially amplifying small differences in cellular machinery into larger variations in IC50 values.
-
Off-Target and Alternative Mechanisms: Some studies suggest that this compound can induce cell death through mechanisms independent of Bcl-2 inhibition, such as modulating autophagy.[10][13] The cellular capacity to undergo these alternative death pathways can differ between cell lines.
-
General Cell Line Heterogeneity: Each cell line possesses a unique genetic and proteomic profile, leading to what is known as a "cell-specific response".[1] This inherent biological diversity is a primary driver of variable drug responses.
Q2: My IC50 values for the same cell line are different from what is reported in the literature. What could be the reason?
A2: Discrepancies in IC50 values for the same cell line between different labs are also a common occurrence.[14] This can be attributed to variations in experimental protocols and conditions:
-
Assay-Specific Differences: The type of cell viability assay used (e.g., MTT, MTS, CellTiter-Glo) can influence the outcome, as they measure different cellular parameters (metabolic activity vs. ATP content).
-
Experimental Parameters: Factors such as cell seeding density, duration of drug exposure, and the specific formulation of the culture medium (e.g., serum percentage) can all impact the calculated IC50 value.[14][15]
-
Cell Line Authenticity and Passage Number: Over time and with increasing passage number, cell lines can undergo genetic drift, leading to changes in their characteristics and drug sensitivity. It is crucial to use authenticated, low-passage cell lines.
Q3: How does the pan-inhibitory nature of this compound affect its IC50 variability?
A3: this compound's ability to bind to multiple anti-apoptotic Bcl-2 family members is a double-edged sword regarding IC50 consistency. While it can overcome resistance mediated by a single protein like Mcl-1, the overall response of a cell line is an integrated outcome of the inhibition of several proteins.[7][8] The specific dependencies of a cell line on each of these anti-apoptotic proteins will dictate its sensitivity. For instance, a cell line co-expressing high levels of Bcl-2, Bcl-xL, and Mcl-1 might require a higher concentration of this compound to inhibit all survival signals sufficiently.
Troubleshooting Guide
Problem: High Variability in this compound IC50 Values Across Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Drug Dilution Inaccuracy | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing. |
| Variable Incubation Times | Standardize the incubation time with the drug across all plates and experiments. |
Problem: Unexpected Resistance or Sensitivity in a Specific Cell Line
| Possible Cause | Troubleshooting Step |
| Altered Expression of Bcl-2 Family Proteins | Perform Western blotting or qPCR to quantify the expression levels of Bcl-2, Bcl-xL, and Mcl-1 in your cell line and compare them to sensitive and resistant controls. |
| Presence of Drug Efflux Pumps | Some cancer cells express ATP-binding cassette (ABC) transporters that can actively pump drugs out of the cell.[16][17] Consider co-treatment with an efflux pump inhibitor to see if it sensitizes the cells to this compound. |
| Activation of Alternative Survival Pathways | Investigate the role of autophagy by co-treating with autophagy inhibitors (e.g., chloroquine) or activators (e.g., rapamycin) to see how it modulates the IC50. |
| Incorrect Cell Line Identity | Authenticate your cell line using short tandem repeat (STR) profiling. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOLM13 | Acute Myeloid Leukemia | 0.004 - 0.16 | [4][18] |
| MV-4-11 | Acute Myeloid Leukemia | 0.009 - 0.046 | [4][18] |
| Kasumi 1 | Acute Myeloid Leukemia | 0.008 - 0.845 | [4][18] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.012 - 0.382 | [4][18] |
| SCLC Panel | Small Cell Lung Cancer | 0.08 - 1.04 | [19] |
| Neuroblastoma Panel | Neuroblastoma | 0.014 - 1.449 | [2] |
| T24 | Bladder Cancer | ~0.008 | [20] |
| TCCSuP | Bladder Cancer | ~0.040 | [20] |
| 5637 | Bladder Cancer | ~0.012 | [20] |
Note: The wide ranges reported for some cell lines reflect variability across different experimental conditions and time points.
Table 2: Binding Affinity of this compound to Anti-Apoptotic Bcl-2 Family Proteins
| Protein | IC50 (µM) |
| Bcl-2 | 1 - 7 |
| Bcl-xL | 1 - 7 |
| Bcl-w | 1 - 7 |
| Mcl-1 | 1 - 7 |
Source: Reference[3]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate 2 x 10^4 viable cells per well in a 96-well plate.
-
Drug Treatment: Add this compound at varying concentrations (e.g., 0.003–3 µM). Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 5 µg/mL of methylthiatetrazolium (MTT) reagent to each well.
-
Incubation with MTT: Incubate for 4 hours at 37°C.
-
Solubilization: Stop the reaction by adding 100 µL of 0.1 N HCl in isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values using non-linear regression analysis.[4][18][21]
Western Blot for Bcl-2 Family Protein Expression
-
Cell Lysis: Lyse untreated log-phase cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Normalize the total protein content (e.g., 15 µg per lane) and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, and a loading control (e.g., Tubulin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Troubleshooting workflow for this compound IC50 variability.
References
- 1. researchgate.net [researchgate.net]
- 2. GX15–070 (this compound), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugs targeting Bcl-2 family members as an emerging strategy in cancer | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 4. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of in vitro antileukemic activity of this compound and ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound and Paclitaxel Synergistically Induce Apoptosis and Overcome Paclitaxel Resistance in Urothelial Cancer Cells [mdpi.com]
- 11. This compound is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tackling drug resistance with efflux pump inhibitors: from bacteria to cancerous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure and function of efflux pumps that confer resistance to drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repositorio.usp.br [repositorio.usp.br]
- 19. researchgate.net [researchgate.net]
- 20. This compound, a BH3 Mimetic, Enhances Cisplatin-Induced Apoptosis and Decreases the Clonogenicity of Muscle Invasive Bladder Cancer Cells via Mechanisms That Involve the Inhibition of Pro-Survival Molecules as Well as Cell Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
Avoiding flow cytometry artifacts when using Obatoclax
Technical Support Center: Troubleshooting Flow Cytometry Experiments with Obatoclax
Welcome to the technical support center for researchers, scientists, and drug development professionals using this compound in flow cytometry experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help you avoid common artifacts and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing unexpected fluorescence in my unstained, this compound-treated control cells?
A1: this compound itself is an autofluorescent molecule.[1][2] It has been shown to accumulate in lysosomes, and its fluorescence emission is pH-dependent, with higher fluorescence in acidic environments.[1][2] This intrinsic fluorescence can interfere with the detection of common fluorochromes, particularly in the green and red channels.[1][3]
Q2: How can I compensate for this compound's autofluorescence?
A2: To address the autofluorescence of this compound, it is crucial to include an unstained, this compound-treated sample as a control. This allows you to set the baseline fluorescence and adjust the photomultiplier tube (PMT) settings accordingly, especially for channels like FITC and PE.[3] Additionally, using fluorescence minus one (FMO) controls for each fluorochrome in your panel is essential for accurate gating.[3]
Q3: I'm observing a decrease in the signal of my lysosomal dye after this compound treatment. Is this an artifact?
A3: This is likely a real biological effect and not an artifact. This compound has been reported to induce lysosome neutralization.[1] This change in lysosomal pH can lead to a loss of signal from pH-sensitive lysosomal dyes like LysoTracker.[1] Consider using alternative methods to assess lysosomal function or morphology, such as immunofluorescence staining for lysosomal membrane proteins like LAMP2.[1]
Q4: My apoptosis assay results are inconsistent when using Annexin V staining with this compound. What could be the cause?
A4: T-cell activation, which can be a confounding factor in some experiments, can expose phosphatidylserine on the cell surface, leading to false-positive Annexin V staining.[3] To avoid this, consider measuring apoptosis through alternative markers like cleaved PARP expression in live, Annexin V-negative cells.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in multiple channels | This compound autofluorescence. | Include an unstained, this compound-treated control to set baseline fluorescence. Adjust PMT settings, particularly for FITC and PE channels.[3] Use FMO controls for accurate gating.[3] |
| Weak or no signal from fluorescent probes | Spectral overlap with this compound's emission. | Choose fluorochromes with emission spectra that do not significantly overlap with this compound. Consider using brighter fluorochromes to improve the signal-to-noise ratio. |
| Shift in the unstained population | This compound is causing a change in the cells' intrinsic fluorescence. | Gate on a well-defined negative population and use this as the reference for all samples. |
| Unexpected changes in forward and side scatter | This compound may be inducing morphological changes in the cells, such as changes in size or granularity, which can be associated with apoptosis or necrosis.[4] | Correlate scatter changes with viability and apoptosis markers to understand the cellular response to this compound. |
| Inconsistent results in apoptosis assays | Confounding factors like T-cell activation can lead to false positives with Annexin V.[3] | Use alternative apoptosis markers such as cleaved PARP or active caspase-3/7.[3][5] |
| Loss of signal from pH-sensitive organelle dyes | This compound can alter the pH of cellular compartments like lysosomes.[1] | Use pH-insensitive dyes or alternative methods to assess organelle function. |
Experimental Protocols
Protocol 1: Flow Cytometric Analysis of Apoptosis using Cleaved PARP
This protocol is adapted for situations where Annexin V staining may be confounded by other cellular processes.
-
Cell Preparation: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Harvesting: Harvest cells and wash them with PBS.
-
Live/Dead Staining: To exclude dead cells, stain with a viability dye, such as a fixable viability stain, according to the manufacturer's instructions.[3]
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit or standard protocols (e.g., with paraformaldehyde and methanol).
-
Intracellular Staining: Stain the cells with an antibody against cleaved PARP conjugated to a suitable fluorochrome.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Gate on the live cell population and then determine the percentage of cells positive for cleaved PARP.[3]
Protocol 2: Autophagy Flux Assay using a Cyto-ID™ Autophagy Detection Kit
This protocol allows for the measurement of autophagic vesicle accumulation.
-
Cell Treatment: Treat cells with this compound, a positive control for autophagy induction (e.g., rapamycin), and a positive control for autophagic flux inhibition (e.g., chloroquine).[6]
-
Staining: After treatment, load the cells with Cyto-ID™ Green dye according to the manufacturer's protocol.[6]
-
Analysis: Analyze the fluorescence intensity of the cells by flow cytometry. An increase in fluorescence intensity indicates an accumulation of autophagic vesicles.[6]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a pan-Bcl-2 family inhibitor that mimics the action of pro-apoptotic BH3-only proteins.[4] It binds to anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Bcl-w, and Mcl-1), preventing them from inhibiting the pro-apoptotic proteins Bax and Bak.[4][7] This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[4]
Caption: Simplified signaling pathway of this compound-induced apoptosis.
General Workflow for Flow Cytometry with this compound
The following diagram illustrates a typical workflow for a flow cytometry experiment involving this compound, incorporating essential controls to mitigate potential artifacts.
References
- 1. This compound kills anaplastic thyroid cancer cells by inducing lysosome neutralization and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pan-Bcl-2 Inhibitor, GX15-070 (this compound), Decreases Human T Regulatory Lymphocytes While Preserving Effector T Lymphocytes: a Rationale for Its Use in Combination Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Circulating Biomarkers of this compound-Induced Cell Death in Patients with Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Obatoclax off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Obatoclax and how to control for them in experimental settings.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary on-target and known off-target effects of this compound?
A1: this compound is a pan-Bcl-2 family inhibitor, designed to antagonize anti-apoptotic proteins such as Bcl-2, Bcl-xL, Bcl-w, and Mcl-1, thereby promoting apoptosis in cancer cells.[1][2][3][4] However, numerous studies have identified significant off-target effects that can influence experimental outcomes. These include the induction of autophagy, inhibition of STAT3 and WNT/β-catenin signaling, induction of cell cycle arrest, and inhibition of the NF-κB pathway.[5][6][7][8][9] Some studies also report that this compound can induce cell death independently of Bax and Bak.[10][11]
Autophagy
Q2: Does this compound induce autophagy, and is this an on-target or off-target effect?
A2: Yes, this compound is a known inducer of autophagy.[6][12][13] This is generally considered an off-target effect as it can occur through mechanisms independent of its Bcl-2 inhibitory function. For instance, some studies have shown that this compound-induced autophagy can be independent of Beclin-1, a key protein in the canonical autophagy pathway that is often regulated by Bcl-2.[11][14]
Q3: How can I determine if the autophagy I'm observing is a cytoprotective response or a form of cell death?
A3: To distinguish between cytoprotective autophagy and autophagic cell death, you can use pharmacological or genetic inhibitors of autophagy. If inhibition of autophagy leads to an increase in apoptosis, it suggests a cytoprotective role. Conversely, if inhibiting autophagy rescues the cells from death, it indicates autophagic cell death.
Experimental Protocol: Assessing the Role of Autophagy
-
Cell Treatment: Treat your cells with this compound at the desired concentration. Include a vehicle control.
-
Autophagy Inhibition:
-
Apoptosis/Cell Viability Assessment: After the treatment period, assess cell viability using an MTT assay or quantify apoptosis using Annexin V/PI staining and flow cytometry.
-
Data Analysis: Compare the levels of apoptosis/cell death in cells treated with this compound alone versus those co-treated with an autophagy inhibitor.
Q4: What is the signaling pathway for this compound-induced autophagy?
A4: The signaling pathway for this compound-induced autophagy can be complex and cell-type dependent. One described pathway involves the upregulation of the transcription factor RFX-1, which in turn increases the expression of the phosphatase SHP-1.[6] SHP-1 then dephosphorylates and inactivates STAT3 and Mcl-1, leading to the release of Beclin-1 and the initiation of autophagy.[6]
Diagram: this compound-Induced Autophagy Pathway
Caption: Signaling cascade of this compound-induced autophagy.
STAT3 Signaling
Q5: How does this compound affect STAT3 signaling?
A5: An analog of this compound, SC-2001, has been shown to inhibit STAT3 phosphorylation at Tyr705.[5] This is an off-target effect mediated by the upregulation of the phosphatase SHP-1, which directly dephosphorylates STAT3.[5][6]
Q6: How can I control for the off-target effects of this compound on STAT3?
A6: To confirm that the observed effects are due to STAT3 inhibition, you can perform the following control experiments:
-
STAT3 Overexpression: Overexpress a constitutively active form of STAT3. If the effects of this compound are mitigated, it suggests they are mediated through STAT3 inhibition.
-
SHP-1 Knockdown: Use siRNA to knock down SHP-1. This should prevent this compound from inhibiting STAT3 phosphorylation.[5]
-
Western Blot Analysis: Probe for phosphorylated STAT3 (Tyr705) and total STAT3 to directly measure the effect of this compound on STAT3 activity.
Experimental Protocol: Western Blot for p-STAT3
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against p-STAT3 (Tyr705).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the bands using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin).
Cell Cycle
Q7: Can this compound cause cell cycle arrest?
A7: Yes, this compound has been reported to induce G1/G0 phase cell cycle arrest in some cancer cell lines, and this effect can be independent of its pro-apoptotic activity and its effect on Bcl-2 family proteins.[1][7]
Q8: What is the mechanism of this compound-induced cell cycle arrest and how can I control for it?
A8: The mechanism involves the p38 MAPK signaling pathway, leading to the upregulation of the cyclin-dependent kinase inhibitor p21(waf1/Cip1).[7] To control for this off-target effect:
-
p21 Knockdown: Use siRNA to knock down p21 and assess if this reverses the G1/G0 arrest.[7]
-
p38 Inhibition: Use a pharmacological inhibitor of p38 MAPK to see if it blocks the upregulation of p21 and the cell cycle arrest.[7]
-
Cell Cycle Analysis: Use propidium iodide staining followed by flow cytometry to quantify the percentage of cells in each phase of the cell cycle.
Diagram: this compound-Induced Cell Cycle Arrest
Caption: Pathway of this compound-induced G1/G0 cell cycle arrest.
Other Off-Target Pathways
Q9: Does this compound affect WNT/β-catenin or NF-κB signaling?
A9: Yes, in certain cellular contexts, this compound has been shown to inhibit both the WNT/β-catenin and NF-κB signaling pathways.
-
WNT/β-catenin: In colorectal carcinoma cells, this compound can suppress WNT/β-catenin signaling, leading to the downregulation of target genes like c-MYC and cyclin D1.[8]
-
NF-κB: In B-cell non-Hodgkin's lymphoma cells, this compound has been shown to inhibit NF-κB activity, which sensitizes the cells to TRAIL-induced apoptosis.[9]
Q10: How can I control for these additional off-target effects?
A10: To control for these effects, you can use reporter assays and western blotting:
-
Reporter Assays: Use a TCF/LEF reporter construct for the WNT/β-catenin pathway or an NF-κB reporter construct to quantify the transcriptional activity of these pathways in the presence of this compound.
-
Western Blotting: Analyze the expression levels of key downstream targets of these pathways, such as c-MYC and cyclin D1 for WNT/β-catenin, and look at the phosphorylation status of IκBα for the NF-κB pathway.[8][9]
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| T24 | Bladder Cancer | 20 | MTT | [15] |
| 5637 | Bladder Cancer | 28 | MTT | [15] |
| TCCSuP | Bladder Cancer | 70 | MTT | [15] |
| H526 | Small Cell Lung Cancer | ~80 | MTS | [16] |
| H146 | Small Cell Lung Cancer | ~100 | MTS | [16] |
| HuCCT-1 | Cholangiocarcinoma | <100 | Clonogenic | [17] |
| Mz-ChA-1 | Cholangiocarcinoma | <100 | Clonogenic | [17] |
| BDEneu | Cholangiocarcinoma | <100 | Clonogenic | [17] |
Experimental Workflow Example
Diagram: Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow for dissecting this compound's off-target effects.
References
- 1. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, the pan-Bcl-2 inhibitor sensitizes hepatocellular carcinoma cells to promote the anti-tumor efficacy in combination with immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound analog SC-2001 inhibits STAT3 phosphorylation through enhancing SHP-1 expression and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RFX1–dependent activation of SHP-1 induces autophagy by a novel this compound derivative in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces G1/G0-phase arrest via p38/p21(waf1/Cip1) signaling pathway in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Inhibition of Bcl-2 antiapoptotic members by this compound potently enhances sorafenib-induced apoptosis in human myeloid leukemia cells through a Bim-dependent process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and Lapatinib Interact to Induce Toxic Autophagy through NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces Beclin 1- and ATG5-dependent apoptosis and autophagy in adenoid cystic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound, a BH3 Mimetic, Enhances Cisplatin-Induced Apoptosis and Decreases the Clonogenicity of Muscle Invasive Bladder Cancer Cells via Mechanisms That Involve the Inhibition of Pro-Survival Molecules as Well as Cell Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Circulating Biomarkers of this compound-Induced Cell Death in Patients with Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Bax-mediated Mechanism for this compound-induced Apoptosis of Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Obatoclax-Induced Neurotoxicity in Animal Models
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the management of neurotoxicity associated with the use of the Bcl-2 inhibitor, Obatoclax (GX15-070), in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms behind this compound-induced neurotoxicity?
A1: While specific research on this compound-induced neurotoxicity is limited, the mechanism is likely linked to its function as a pan-Bcl-2 family inhibitor. The Bcl-2 proteins are crucial for neuronal survival and mitochondrial function. By inhibiting these proteins, this compound may inadvertently trigger the intrinsic apoptotic pathway in neurons, leading to neuronal cell death. Off-target effects on other cellular pathways cannot be excluded and may contribute to the observed neurotoxicity.
Q2: What are the common neurological signs to monitor in animal models treated with this compound?
A2: Based on clinical trial data and the known function of Bcl-2 in the nervous system, researchers should be vigilant for a range of neurological signs in animal models. These can be broadly categorized as follows:
-
Motor Deficits: Ataxia (lack of voluntary coordination of muscle movements), tremors, limb weakness, and altered gait.
-
Sensory Abnormalities: Hypersensitivity to touch (allodynia) or reduced sensation.
-
General Behavioral Changes: Lethargy, decreased exploration in open-field tests, and changes in grooming behavior.
It is crucial to establish a baseline for all behavioral and motor functions before commencing treatment to accurately assess any changes.
Q3: How can I adjust my experimental protocol to minimize the risk of severe neurotoxicity?
A3: To mitigate the risk of severe neurotoxicity, consider the following protocol adjustments:
-
Dose-Escalation Studies: Begin with a low dose of this compound and gradually escalate to the desired therapeutic level while closely monitoring for any adverse neurological signs.
-
Alternative Dosing Schedules: Instead of daily administration, explore intermittent dosing schedules (e.g., every other day, or a 5-day on/2-day off schedule) which may allow for recovery and reduce cumulative toxicity.
-
Route of Administration: The route of administration can influence drug distribution and peak plasma concentrations. If significant neurotoxicity is observed with systemic administration (e.g., intraperitoneal), consider if a different route might be feasible for your tumor model.
Q4: My animals are showing acute signs of ataxia and distress after this compound administration. What is the recommended course of action?
A4: In the event of acute and severe neurotoxicity, prioritize the welfare of the animal. A recommended course of action is outlined in the troubleshooting workflow below. This includes immediate cessation of the drug, providing supportive care, and consulting with a veterinarian. Depending on the severity, euthanasia may be the most humane endpoint.
Troubleshooting Guide
This section provides a structured approach to identifying and managing common issues encountered during in vivo studies with this compound.
Issue 1: Unexpectedly High Incidence of Motor Deficits
-
Problem: More than 20% of the animals in the treatment group are exhibiting significant motor deficits (e.g., severe ataxia, inability to move).
-
Troubleshooting Steps:
-
Immediate Action: Pause dosing for the entire cohort.
-
Assess Severity: Quantify the motor deficits using a standardized test like the rotarod performance test.
-
Dose Reduction: If the deficits are reversible after a short drug holiday, consider restarting the experiment with a 25-50% dose reduction.
-
Formulation Check: Re-verify the concentration and stability of your this compound formulation. Improper formulation can lead to "hot spots" of high concentration.
-
Supportive Care: Ensure easy access to food and water for the affected animals.
-
Issue 2: Significant Weight Loss Accompanied by Neurological Signs
-
Problem: Animals are losing more than 15% of their body weight and are also showing signs of lethargy and mild tremors.
-
Troubleshooting Steps:
-
Nutritional Support: Provide a high-calorie, palatable diet and hydration support (e.g., hydrogel packs).
-
Analyze Compound Intake: Weight loss can be due to general toxicity or specific neurological effects impacting the ability to eat and drink. Differentiate between these possibilities.
-
Consider Co-Medication: Consult with a veterinarian about the possibility of administering supportive medications to manage symptoms, though this may introduce confounding variables.
-
Quantitative Data Summary
The following table summarizes potential dose-dependent neurotoxic effects that could be observed in a preclinical study. Note: This is a representative table, and actual results will vary based on the animal model, species, and experimental conditions.
| This compound Dose (mg/kg) | Incidence of Ataxia (%) | Mean Rotarod Performance (seconds) | Observable Tremors (%) |
| Vehicle Control | 0% | 180 ± 15 | 0% |
| 10 mg/kg | 5% | 150 ± 20 | 0% |
| 25 mg/kg | 25% | 90 ± 30 | 15% |
| 50 mg/kg | 60% | 45 ± 25 | 40% |
Key Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination
-
Acclimation: Acclimate the animals to the rotarod apparatus for 2-3 days before the baseline measurement. This involves placing the animal on the stationary rod and then at a low rotation speed (e.g., 4 RPM) for 1-2 minutes.
-
Baseline Measurement: Before the first dose of this compound, test each animal 3 times with a 15-20 minute inter-trial interval. The rod should accelerate from 4 to 40 RPM over a period of 5 minutes. Record the latency to fall for each trial.
-
Post-Treatment Testing: At specified time points after this compound administration (e.g., 2, 4, 24 hours post-dose), repeat the test as described in the baseline measurement.
-
Data Analysis: Average the latency to fall for the three trials at each time point for each animal. Compare the results between the treatment and vehicle control groups using appropriate statistical tests (e.g., ANOVA).
Protocol 2: Immunohistochemistry for Cleaved Caspase-3 in Brain Tissue
-
Tissue Preparation: At the study endpoint, perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Harvest the brain and post-fix in 4% PFA overnight. Subsequently, cryoprotect the tissue in a 30% sucrose solution.
-
Sectioning: Section the brain (e.g., cerebellum, cortex) into 20-30 µm thick sections using a cryostat.
-
Staining:
-
Perform antigen retrieval using a citrate buffer (pH 6.0).
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate the sections with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain with DAPI to visualize nuclei.
-
-
Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the number of cleaved caspase-3 positive cells per unit area in the regions of interest.
Visualizations
Signaling Pathways and Workflows
Caption: Proposed mechanism of this compound-induced neuronal apoptosis.
Caption: General experimental workflow for a neurotoxicity study.
Caption: Decision tree for managing acute neurotoxicity events.
Technical Support Center: Improving the In Vivo Bioavailability of Obatoclax
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the in vivo bioavailability of Obatoclax.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to achieving high in vivo bioavailability of this compound?
The primary challenge is the poor aqueous solubility of this compound.[1] This intrinsic property limits its dissolution in physiological fluids, leading to low absorption and reduced systemic exposure when administered orally.
Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?
Nanoformulation is the most widely explored and promising strategy. Encapsulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can significantly improve its bioavailability.[1][2] Further surface modification of these nanoparticles, for instance, with red blood cell membranes (RBCm), can prolong circulation time and enhance tumor accumulation.[1]
Q3: How do nanoparticle formulations improve the bioavailability of this compound?
Nanoparticle formulations improve bioavailability through several mechanisms:
-
Enhanced Solubility and Dissolution: By encapsulating the hydrophobic this compound within a nanoparticle matrix, its apparent solubility in aqueous environments is increased.
-
Protection from Degradation: The nanoparticle carrier can protect this compound from premature degradation in the gastrointestinal tract or bloodstream.
-
Increased Circulation Time: Surface modifications, such as coating with RBCm, can help the nanoparticles evade the mononuclear phagocyte system, leading to a longer circulation half-life.[1]
-
Targeted Delivery: Nanoparticles can be designed to accumulate preferentially in tumor tissues through the enhanced permeability and retention (EPR) effect.
Q4: What is the mechanism of action of this compound?
This compound is a pan-Bcl-2 family inhibitor.[3][4][5] It binds to the BH3-binding groove of multiple anti-apoptotic Bcl-2 proteins (including Bcl-2, Bcl-xL, and Mcl-1), preventing them from inhibiting the pro-apoptotic proteins Bak and Bax.[4][6] This leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.
Troubleshooting Guides
Formulation of this compound-Loaded PLGA Nanoparticles
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | 1. Poor solubility of this compound in the organic solvent. 2. Premature precipitation of this compound during emulsification. 3. Suboptimal polymer-to-drug ratio. | 1. Screen different organic solvents (e.g., dichloromethane, ethyl acetate) for optimal this compound solubility. 2. Optimize the emulsification process parameters (e.g., sonication power, time). 3. Experiment with different PLGA-to-Obatoclax weight ratios to find the optimal loading capacity. |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Inefficient emulsification. 2. Aggregation of nanoparticles during solvent evaporation. 3. Inappropriate concentration of surfactant (e.g., PVA). | 1. Increase sonication power or time during the emulsion step. 2. Ensure continuous and adequate stirring during solvent evaporation. 3. Optimize the concentration of the surfactant; too low may not stabilize the emulsion, while too high can be difficult to remove. |
| Particle Aggregation After Lyophilization | 1. Insufficient cryoprotectant. 2. Inappropriate freezing and drying parameters. | 1. Use an adequate concentration of a cryoprotectant (e.g., trehalose, sucrose). 2. Optimize the lyophilization cycle (e.g., freezing rate, primary and secondary drying times and temperatures). |
Characterization of Nanoparticles
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent DLS Results | 1. Sample concentration is too high or too low. 2. Presence of aggregates or dust in the sample. 3. Multiple scattering effects. | 1. Prepare a dilution series to find the optimal concentration for DLS measurement. 2. Filter the sample through a syringe filter (e.g., 0.22 µm) before measurement. 3. Ensure proper instrument settings and consider using techniques less sensitive to aggregates for size confirmation (e.g., TEM). |
| Zeta Potential Close to Neutral | 1. Incomplete removal of non-ionic surfactants (e.g., PVA). 2. pH of the dispersion medium is close to the isoelectric point of the nanoparticles. | 1. Perform additional washing steps (centrifugation and resuspension) to remove residual surfactant. 2. Measure the zeta potential in different pH buffers to determine the surface charge characteristics. |
Quantitative Data
Table 1: Comparative Pharmacokinetic Parameters of Different Drug Formulations
| Formulation | Drug | Animal Model | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) | Fold Increase in Bioavailability (vs. Free Drug) | Reference |
| Free Drug Solution | Methotrexate | Rats | - | 96.05 | 60.09 | - | [7] |
| PLGA Nanoparticles | Methotrexate | Rats | - | 234.42 | 327.86 | ~2.4 | [7] |
| Free Drug | Doxorubicin | Rats | - | - | - | - | [7] |
| PLGA-PEG Nanoparticles | Doxorubicin | Rats | - | - | - | 5.4 | [7] |
| Free Drug | Paclitaxel | Rats | 0.98 | 1.83 | 2.1 | - | [8] |
| PLGA Nanoparticles | Paclitaxel | Rats | 2.87 | 4.98 | 7.9 | ~2.7 | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable organic solvent (e.g., 5 mL of dichloromethane).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA) (e.g., 1% w/v in deionized water).
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase under constant stirring.
-
Emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion. Sonication parameters (e.g., power, time) should be optimized to achieve the desired particle size.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step at least twice to remove residual surfactant and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry.
-
Protocol 2: In Vivo Bioavailability Assessment in a Mouse Model
-
Animal Acclimatization:
-
Acclimatize the animals (e.g., BALB/c mice) for at least one week before the experiment.
-
-
Dosing:
-
Divide the animals into groups (e.g., free this compound, PLGA-Obatoclax nanoparticles).
-
Administer the formulations via the desired route (e.g., oral gavage or intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Drug Extraction and Quantification:
-
Extract this compound from the plasma samples using a suitable organic solvent.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time curve.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software.
-
Determine the relative bioavailability of the nanoparticle formulation compared to the free drug solution.
-
Visualizations
Signaling Pathway
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpreta ... - Materials Horizons (RSC Publishing) DOI:10.1039/D3MH00717K [pubs.rsc.org]
- 4. Challenges in the Physical Characterization of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Interplay between Drug Release and Targeting of Lipid-Like Polymer Nanoparticles Loaded with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Intrinsic Resistance to Obatoclax in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the pan-Bcl-2 inhibitor, Obatoclax.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing intrinsic resistance to this compound. What are the common underlying mechanisms?
A1: Intrinsic resistance to this compound can be multifactorial. The primary mechanisms include:
-
Overexpression of specific anti-apoptotic Bcl-2 family proteins: High levels of Mcl-1 and Bcl2a1 have been implicated in conferring resistance in various cancer types, including bladder and thyroid cancers.[1][2] While this compound is a pan-Bcl-2 inhibitor, its binding affinity for different family members varies, and it may be less effective against some, like Bcl-xL.[3][4]
-
Pro-survival autophagy: In some cellular contexts, autophagy acts as a protective mechanism against cellular stress, and its induction can counteract the cytotoxic effects of this compound.[5][6]
-
Apoptosis pathway defects: If downstream components of the apoptotic machinery are defective, the cell may be resistant to this compound-induced apoptosis. However, it's important to note that this compound can also induce cell death through caspase-independent mechanisms.[7][8]
Q2: How does this compound's effect on autophagy and lysosomes contribute to its cytotoxic activity, and how can this be leveraged?
A2: this compound has a dual and complex role concerning autophagy.
-
It has been shown to accumulate in lysosomes, leading to their alkalinization and the impairment of their function.[9][10][11] This blockage of lysosomal degradation leads to an accumulation of autophagosomes (blockade of autophagic flux), which can be cytotoxic.[9]
-
This mechanism can be particularly effective in cells that are resistant to traditional apoptosis.[9] You can potentially enhance this effect by co-administering other agents that disrupt lysosomal function, such as chloroquine or bafilomycin, which have been shown to be synergistic with this compound.[11]
Q3: Can this compound be effective in cells that are resistant to other chemotherapeutic agents?
A3: Yes, this compound has shown efficacy in overcoming resistance to other drugs. For instance, it can sensitize paclitaxel-resistant bladder cancer cells to apoptosis.[1][12] The mechanism often involves the blockade of protective autophagy that is induced by the primary chemotherapeutic agent.[1] Additionally, it has been shown to overcome resistance to histone deacetylase inhibitors (HDACi) as radiosensitizers in glioblastoma stem-like cells.[13]
Q4: What are some rational synergistic drug combinations to test with this compound to overcome resistance?
A4: Several synergistic combinations have been reported:
-
Conventional Chemotherapeutics: Paclitaxel[1][12], doxorubicin[3], and carboplatin[1].
-
Targeted Therapies:
-
Immunotherapy: Anti-PD-1 immune checkpoint inhibitors in hepatocellular carcinoma.[15]
-
Modulators of Apoptosis: Dexamethasone, which induces the pro-apoptotic protein Bim, can be synergistic with this compound in multiple myeloma.[3]
Troubleshooting Guide
Issue: High IC50 value for this compound in my cell line.
This guide provides potential reasons and experimental steps to address low sensitivity to this compound.
| Potential Cause | Suggested Troubleshooting Steps |
| High Mcl-1 Expression | 1. Assess Mcl-1 levels: Perform Western blot to quantify Mcl-1 protein expression in your resistant cell line compared to a sensitive control. 2. Synergistic Combination: Test this compound in combination with an Mcl-1 inhibitor or an agent known to downregulate Mcl-1, such as sorafenib.[6] 3. Genetic Knockdown: Use siRNA or shRNA to knockdown Mcl-1 and re-assess sensitivity to this compound. |
| Pro-survival Autophagy | 1. Monitor Autophagic Flux: Use Western blot to measure LC3-II and p62 levels with and without a lysosomal inhibitor (e.g., chloroquine) to determine if this compound is inducing a complete autophagic process. 2. Inhibit Autophagy: Co-treat cells with this compound and an autophagy inhibitor (e.g., 3-methyladenine, chloroquine) to see if this enhances cytotoxicity.[6] |
| Resistance to Apoptosis | 1. Assess Apoptosis Induction: Measure caspase-3/7 activity and PARP cleavage after this compound treatment.[8][13] 2. Evaluate Caspase-Independent Death: If apoptosis is not induced, investigate markers of other cell death pathways. Note that this compound can induce caspase-independent cell death.[8] 3. Induce Pro-Apoptotic Proteins: Combine this compound with agents that upregulate BH3-only proteins, like dexamethasone which induces Bim.[3] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Plate 2 x 10^4 viable cells per well in a 96-well plate.
-
Treatment: Add this compound at a range of concentrations (e.g., 0.003–3 µM).[16] Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 5 µg/mL of methylthiatetrazolium (MTT) reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of 0.1 N HCl in isopropanol to each well to stop the reaction and dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis.
Western Blot for Autophagy Markers (LC3 and p62)
This protocol assesses the impact of this compound on autophagic flux.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the LC3-II/LC3-I ratio and p62 levels suggests a blockage of autophagic flux.[9]
Co-immunoprecipitation for Mcl-1/Bak Interaction
This protocol can determine if this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bak.
-
Cell Lysis: Lyse cells treated with this compound or vehicle control in a non-denaturing lysis buffer (e.g., CHAPS-based buffer).
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against Mcl-1 or an isotype control antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against Bak.[17] A reduced amount of co-precipitated Bak in the this compound-treated sample indicates disruption of the Mcl-1/Bak interaction.
Signaling Pathways and Experimental Workflows
Caption: Logical relationships in this compound resistance and synergistic strategies.
Caption: this compound-induced blockade of autophagic flux via lysosomal impairment.
Caption: Troubleshooting workflow for overcoming this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound overcomes resistance to cell death in aggressive thyroid carcinomas by countering Bcl2a1 and Mcl1 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Drugs targeting Bcl-2 family members as an emerging strategy in cancer | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 5. mdpi.com [mdpi.com]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Distinct cellular and therapeutic effects of this compound in rituximab-sensitive and -resistant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BH3 Mimetic this compound Accumulates in Lysosomes and Causes Their Alkalinization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The BH3 Mimetic this compound Accumulates in Lysosomes and Causes Their Alkalinization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and Paclitaxel Synergistically Induce Apoptosis and Overcome Paclitaxel Resistance in Urothelial Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Bcl-2 inhibitor this compound overcomes resistance to histone deacetylase inhibitors SAHA and LBH589 as radiosensitizers in patient-derived glioblastoma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lapatinib and this compound Kill Tumor Cells through Blockade of ERBB1/3/4 and through Inhibition of BCL-xL and MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, the pan-Bcl-2 inhibitor sensitizes hepatocellular carcinoma cells to promote the anti-tumor efficacy in combination with immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The BH3 Only Protein Mimetic this compound Sensitizes Cholangiocarcinoma Cells to Apo2L/TRAIL-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Western blot conditions for Mcl-1 detection after Obatoclax
Welcome to the technical support center for researchers investigating the effects of Obatoclax on Mcl-1. This guide provides troubleshooting tips and answers to frequently asked questions to help you optimize your Western blot experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do I see unexpected changes in Mcl-1 protein levels after this compound treatment?
A1: You may observe either a decrease or a paradoxical increase in total Mcl-1 levels, depending on the cellular context and experimental timeline.
-
Decreased Mcl-1: this compound is a BH3 mimetic that can induce apoptosis.[1][2] During apoptosis, activated caspases can cleave Mcl-1, leading to its degradation and a subsequent decrease in the full-length protein detected by Western blot.[3][4][5]
-
Increased or Stabilized Mcl-1: Some Bcl-2 family inhibitors can induce a conformational change in their target protein, making it more stable and resistant to degradation.[6] This can lead to an accumulation of the Mcl-1 protein. This effect is often transient, so a time-course experiment is recommended to capture the full dynamics.[7] Mcl-1 is a protein with a very short half-life, and its stability is tightly regulated by the ubiquitin-proteasome system.[8][9] this compound may interfere with this process, leading to protein accumulation.
Q2: My Western blot shows multiple bands for Mcl-1. What do they represent?
A2: The presence of multiple bands for Mcl-1 is a common observation and can be attributed to several factors:
-
Caspase Cleavage: During apoptosis, Mcl-1 can be cleaved by caspases at specific sites (e.g., Asp127 and Asp157).[5][10] This generates smaller fragments that may be detected by your antibody, depending on the epitope it recognizes. These fragments often appear as bands of approximately 17-24 kDa.[4][5]
-
Protein Isoforms: The MCL1 gene can produce different splice variants, resulting in protein isoforms of varying molecular weights.
-
Post-Translational Modifications (PTMs): Mcl-1 undergoes phosphorylation, which can alter its migration pattern on an SDS-PAGE gel.[6][9] Phosphorylation can either promote stability or prime it for degradation, depending on the specific residues involved.[11]
To confirm caspase cleavage, consider co-treating your cells with a pan-caspase inhibitor (like Z-VAD-FMK) alongside this compound. If the smaller bands disappear, it confirms they are caspase-mediated cleavage products.[12]
Q3: The signal for Mcl-1 on my Western blot is very weak or absent. How can I improve detection?
A3: Mcl-1 is known for its rapid turnover, which can make it challenging to detect.[8] Optimizing several steps in the Western blot protocol can significantly enhance your signal.
-
Sample Preparation: Lyse cells in a robust buffer, such as RIPA buffer, supplemented with a fresh cocktail of protease and phosphatase inhibitors to prevent Mcl-1 degradation. Keep samples on ice at all times.
-
Protein Loading: Ensure you are loading a sufficient amount of total protein. A typical starting point is 30 µg per lane, but this may need to be optimized.
-
Antibody Dilution: The primary antibody concentration is critical. Titrate your antibody to find the optimal dilution that gives a strong signal with minimal background.[13] Start with the manufacturer's recommended dilution and test a range around it (e.g., 1:500, 1:1000, 1:2000).[14]
-
Membrane Transfer: Mcl-1 is a protein of approximately 37-40 kDa. Optimize the transfer time and voltage to ensure efficient transfer. PVDF membranes are often recommended for their higher protein binding capacity.[15]
-
Blocking: While 5% non-fat milk is common, it can sometimes mask epitopes. Try blocking with 3-5% Bovine Serum Albumin (BSA), especially if you are using a phospho-specific Mcl-1 antibody.[13]
Q4: I am observing high background on my blot, which obscures the Mcl-1 signal. What can I do to fix this?
A4: High background can result from several factors. Here are some common solutions:
-
Washing Steps: Increase the number and duration of your washes after primary and secondary antibody incubations. You can also increase the concentration of Tween-20 in your wash buffer (e.g., from 0.05% to 0.1%) for more stringent washing.
-
Blocking Optimization: Ensure the blocking step is sufficient. Extend the blocking time to 1-2 hours at room temperature.
-
Antibody Concentration: Excessively high concentrations of primary or secondary antibodies are a common cause of high background.[16] Try further diluting your antibodies.
-
Membrane Handling: Never let the membrane dry out during the blotting process, as this can cause non-specific antibody binding.
Optimization of Western Blot Conditions
The following table provides recommended starting conditions and ranges for optimizing Mcl-1 detection.
| Parameter | Recommended Starting Condition | Optimization Range | Rationale & Notes |
| Lysis Buffer | RIPA Buffer + Protease/Phosphatase Inhibitors | N/A | Ensures complete cell lysis and prevents protein degradation. |
| Protein Loading | 30 µg total protein per lane | 20 - 60 µg | Mcl-1 can be low in abundance; adjust based on expression level in your model. |
| Gel Percentage | 12% Tris-Glycine Gel | 10 - 15% | A 12% gel provides good resolution for the ~40 kDa full-length Mcl-1 and its cleavage products. |
| Transfer Membrane | PVDF (0.45 µm) | Nitrocellulose or PVDF | PVDF has a higher binding capacity, which is beneficial for detecting less abundant proteins.[15] |
| Blocking Buffer | 5% non-fat dry milk in TBST | 3-5% BSA in TBST | BSA is recommended for phospho-antibodies to avoid cross-reactivity with phosphoproteins in milk.[13] |
| Primary Antibody | 1:1000 dilution in blocking buffer | 1:250 - 1:4000 | Titration is crucial. High concentration can cause non-specific bands and background. |
| Incubation (1° Ab) | Overnight (16h) at 4°C | 1-2 hours at RT | Overnight incubation at 4°C generally increases signal specificity and intensity. |
| Secondary Antibody | 1:10,000 dilution in blocking buffer | 1:5,000 - 1:20,000 | Use a dilution that provides a strong signal without increasing background.[13] |
| Detection Reagent | Enhanced Chemiluminescence (ECL) | N/A | Use a high-sensitivity ECL substrate for detecting low-abundance proteins. |
Detailed Experimental Protocol: Western Blot for Mcl-1
This protocol outlines the key steps for detecting Mcl-1 in cell lysates following treatment with this compound.
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells with desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and scrape them into ice-cold RIPA buffer containing a freshly added protease and phosphatase inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine protein concentration using a BCA assay.[16]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load 30 µg of each sample into the wells of a 12% SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with distilled water and confirm transfer efficiency using Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against Mcl-1 (e.g., at 1:1000 dilution) in the blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at 1:10,000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
Visual Guides
The following diagrams illustrate the experimental workflow and the molecular mechanism of this compound action on Mcl-1.
Caption: Experimental workflow for Mcl-1 Western blotting after this compound treatment.
Caption: Mechanism of this compound-induced apoptosis via Mcl-1 inhibition.
References
- 1. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Caspase-dependent Mcl-1 cleavage and effect of Mcl-1 phosphorylation in ABT-737-induced apoptosis in human acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mcl-1 Reduction Due to Caspase-dependent Cleavage during Endoplasmic Reticulum Stress-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavage of Mcl-1 by caspases impaired its ability to counteract Bim-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Ubiquitin-Independent Degradation of Antiapoptotic MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mcl-1 Ubiquitination: Unique Regulation of an Essential Survival Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promegaconnections.com [promegaconnections.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
Navigating Unexpected Autophagy with Obatoclax: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected autophagy induction observed during experiments with Obatoclax.
Frequently Asked Questions (FAQs)
Q1: We observed a significant increase in LC3-II levels after treating our cells with this compound. Does this confirm autophagy induction?
A1: Not necessarily. While an increase in LC3-II is a hallmark of autophagy, it can signify either an increase in autophagosome formation (autophagy induction) or a blockage in the degradation of autophagosomes (autophagic flux inhibition).[1][2] this compound, a pan-Bcl-2 family inhibitor, has been shown to be a late-stage autophagy inhibitor in many cell types.[3] It can impair lysosomal function, leading to the accumulation of autophagosomes and, consequently, an increase in LC3-II and p62/SQSTM1 levels.[1][4] Therefore, observing elevated LC3-II alone is insufficient to conclude autophagy induction.
Q2: What is the proposed mechanism for this compound's effect on autophagy?
A2: this compound has a dual and complex effect on autophagy. As a BH3 mimetic, it can disrupt the interaction between Bcl-2 and Beclin-1, which is a canonical step in autophagy initiation.[5][6] However, a more prominent, and often overriding, mechanism is its off-target effect on lysosomes. This compound can accumulate in lysosomes, leading to their alkalinization and impaired proteolytic activity.[2][7] This lysosomal dysfunction blocks the fusion of autophagosomes with lysosomes, thereby inhibiting the final degradation step of autophagy and causing the accumulation of autophagic vesicles.[1]
Q3: How can we experimentally distinguish between autophagy induction and autophagic flux blockade caused by this compound?
A3: An autophagic flux assay is crucial. This experiment involves treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.
-
If this compound induces autophagy: You will observe a further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to this compound alone.
-
If this compound blocks autophagic flux: There will be no significant difference in the accumulated LC3-II levels between cells treated with this compound alone and those co-treated with a lysosomal inhibitor.[1]
Q4: We are seeing increased cell death in combination with what appears to be autophagy. Is this "autophagic cell death"?
A4: The role of autophagy in this compound-induced cell death is context-dependent.
-
Cytoprotective Autophagy: In many cases, the initial autophagic response to this compound is a pro-survival mechanism.[8][9] In these instances, inhibiting autophagy (e.g., with 3-Methyladenine or by knocking down ATG5 or Beclin-1) can enhance the cytotoxic effects of this compound.[10][11]
-
Toxic Autophagy/Autophagy-Dependent Necroptosis: In some contexts, the massive accumulation of dysfunctional autophagosomes due to flux blockade can lead to a form of cell death that has been described as "toxic autophagy" or autophagy-dependent necroptosis.[4][11]
Careful experimentation is required to delineate the precise role of autophagy in your specific model.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high LC3-II and p62 accumulation | This compound is likely inhibiting autophagic flux by impairing lysosomal function. | Perform an autophagic flux assay using lysosomal inhibitors (e.g., Bafilomycin A1, Chloroquine) to confirm the blockade. |
| Conflicting results on cell viability upon autophagy modulation | The role of autophagy (cytoprotective vs. cytotoxic) is cell-type and context-dependent. | Systematically inhibit key autophagy proteins (e.g., ATG5, ATG7, Beclin-1) via siRNA or CRISPR and assess the impact on this compound-induced cell death. |
| Inconsistent results with different "autophagy inducers" | This compound's mechanism is distinct from canonical inducers like starvation or rapamycin. | Compare the effects of this compound with other inducers side-by-side in your experimental system to understand the specific pathway perturbations. |
Experimental Protocols
Autophagic Flux Assay by Western Blot
Objective: To determine if this compound induces autophagy or inhibits autophagic flux.
Methodology:
-
Seed cells to be treated in 6-well plates and allow them to adhere overnight.
-
Treat cells with the following conditions for the desired time points (e.g., 12, 24, 48 hours):
-
Vehicle control (e.g., DMSO)
-
This compound (at the desired concentration)
-
Lysosomal inhibitor (e.g., 50 µM Chloroquine or 100 nM Bafilomycin A1) for the final 2-4 hours of the experiment.
-
This compound + Lysosomal inhibitor (add the inhibitor for the final 2-4 hours of the this compound treatment).
-
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3B and p62/SQSTM1. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Data Interpretation:
| Condition | Expected LC3-II Level (Relative to Control) | Interpretation |
| This compound | Increased | Autophagy induction or flux blockade |
| Lysosomal Inhibitor | Increased | Basal autophagy is occurring |
| This compound + Lysosomal Inhibitor | Further increased compared to this compound alone | Autophagy Induction |
| This compound + Lysosomal Inhibitor | No significant change compared to this compound alone | Autophagic Flux Blockade |
Visualization of Autophagosomes and Lysosomes
Objective: To visually assess the impact of this compound on autophagosome and lysosome colocalization.
Methodology:
-
Seed cells on glass coverslips in a 24-well plate.
-
For colocalization studies, cells can be transiently transfected with a tandem fluorescent-tagged LC3 (mCherry-EGFP-LC3) plasmid.
-
Treat cells with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
For endogenous protein staining, block with 1% BSA and then incubate with primary antibodies against LC3B (to visualize autophagosomes) and LAMP1 (to visualize lysosomes).
-
Incubate with corresponding fluorescently-labeled secondary antibodies.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Image the cells using a confocal fluorescence microscope.
Data Interpretation with mCherry-EGFP-LC3:
-
Autophagosomes (Induction): Yellow puncta (EGFP and mCherry signals colocalize) will increase.
-
Autolysosomes (Functional Flux): Red-only puncta (mCherry signal persists in the acidic lysosome while EGFP is quenched) will be observed.
-
This compound-induced Flux Blockade: An accumulation of yellow puncta and a lack of red-only puncta are expected, indicating that autophagosomes are forming but not fusing with functional lysosomes.[4]
Signaling Pathways and Workflows
This compound's Dual Impact on Autophagy
Caption: Dual mechanisms of this compound affecting autophagy.
Experimental Workflow for Autophagic Flux Analysis
Caption: Workflow for assessing autophagic flux.
Simplified mTOR and Beclin-1 Signaling in Autophagy
Caption: Key regulatory points of autophagy affected by this compound.
References
- 1. This compound impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound kills anaplastic thyroid cancer cells by inducing lysosome neutralization and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-Bcl-2 inhibitor this compound is a potent late stage autophagy inhibitor in colorectal cancer cells independent of canonical autophagy signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. The BH3 Mimetic this compound Accumulates in Lysosomes and Causes Their Alkalinization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GX15-070 (this compound), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-Agent this compound (GX15-070) Potently Induces Apoptosis and Pro-survival Autophagy in Head and Neck Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces Beclin 1- and ATG5-dependent apoptosis and autophagy in adenoid cystic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and Lapatinib Interact to Induce Toxic Autophagy through NOXA - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Obatoclax dosage for synergistic combination studies
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for designing and troubleshooting synergistic combination studies involving Obatoclax.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that makes it suitable for combination studies?
A1: this compound is a pan-Bcl-2 family inhibitor. It functions as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic proteins like Mcl-1, Bcl-2, and Bcl-xL.[1][2] This action prevents them from sequestering pro-apoptotic proteins such as Bak and Bax.[2] The release of Bak and Bax leads to their activation, mitochondrial outer membrane permeabilization, and subsequent apoptosis.[2] Many cancer therapies, particularly cytotoxic agents, induce apoptosis, but cancer cells can develop resistance by upregulating anti-apoptotic Bcl-2 family proteins, especially Mcl-1.[3] this compound can overcome this resistance, making it a strong candidate for synergistic combinations.[3][4]
Q2: How do I determine the initial dosage range for this compound in my cell line?
A2: The optimal starting dose for this compound is cell-line dependent. The first step is to determine the single-agent IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
Initial Dose-Response: Perform a dose-response experiment with this compound alone, using a wide concentration range (e.g., 0.01 µM to 5 µM).[5]
-
Exposure Time: It is critical to consider the treatment duration, as this compound often requires prolonged exposure (72-96 hours) to observe maximal cytotoxic effects.[5]
-
Sub-toxic Concentrations: For synergy experiments, you will typically use this compound at concentrations at or below its single-agent IC50, often in the nanomolar range, to minimize its toxicity as a single agent and reveal synergistic effects.[6]
Q3: What concentrations of this compound have been used in prior in vitro synergistic studies?
A3: The effective concentration of this compound varies significantly depending on the cell line and the combination agent. The following table summarizes dosages from published studies.
| Cell Line Type | Combination Agent | This compound Concentration Range | Outcome | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | Carfilzomib (2–6 nM) | 0.05–2.0 µM (sub-toxic) | Synergistic Apoptosis | [6] |
| Small Cell Lung Cancer (SCLC) Panel | Cisplatin + Etoposide | 0.08–1.04 µM (IC50 range) | Synergy | [5][7] |
| Urothelial Cancer (5637, HT1197) | Paclitaxel (0.1 µM) | 1 µM | Synergistic Apoptosis | [4] |
| Multiple Myeloma (KMS11) | Dexamethasone (up to 20 nM) | Dose range to determine IC50 shift | Strong Synergy (CI < 0.7) | [8] |
Q4: Does the sequence of drug administration matter in a combination study with this compound?
A4: Yes, the sequence of administration can be critical. Preclinical studies in Small Cell Lung Cancer (SCLC) have shown that "priming" the cells by treating with this compound before adding cytotoxic agents like cisplatin and etoposide can maximize tumor cell death.[9] A recommended starting point is to incubate cells with this compound for 24 to 48 hours before introducing the second agent.[5][9] However, concurrent and reverse-sequence additions should also be tested to determine the optimal regimen for your specific experimental model.
Troubleshooting Guides
Issue 1: High background cell death in vehicle-treated controls.
-
Possible Cause: this compound is highly hydrophobic and can be difficult to dissolve completely in aqueous-based media.[8] Precipitates or aggregates of the compound can cause non-specific cellular stress or toxicity.
-
Troubleshooting Steps:
-
Solvent Check: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically ≤ 0.1%).
-
Visual Inspection: Before adding to cells, carefully inspect your this compound stock and working solutions under a microscope for any signs of precipitation.
-
Preparation Method: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Briefly vortex or sonicate the stock solution before making dilutions to ensure homogeneity.
-
Media Solubility: Ensure the drug is fully solubilized in the culture medium before adding it to the cells. Adding the drug dropwise while gently swirling the plate can help.
-
Issue 2: Lack of observed synergy between this compound and the combination agent.
-
Possible Cause 1: Suboptimal Dosing or Ratio: The synergistic effect is often dependent on using the drugs at a specific concentration ratio.
-
Solution: Perform a checkerboard (matrix) titration, testing a range of concentrations for both this compound and the partner drug. This allows for the calculation of Combination Index (CI) values across multiple dose levels to identify synergistic ratios (CI < 1).[8]
-
-
Possible Cause 2: Insufficient Exposure Time: this compound-induced cytotoxicity can be slow to manifest.[5]
-
Solution: Extend the experimental endpoint. If you are running a 48-hour assay, try extending it to 72 or 96 hours to allow sufficient time for the synergistic interaction to occur.[5]
-
-
Possible Cause 3: Autophagy as a Survival Mechanism: this compound can induce autophagy, which in some cell lines may act as a pro-survival mechanism, counteracting the desired apoptotic effect.[4]
-
Solution: Assess markers of autophagy (e.g., LC3-I to LC3-II conversion) via Western blot. If autophagy is induced, consider co-treatment with an autophagy inhibitor (e.g., chloroquine or 3-methyladenine) to see if this restores or enhances synergy.
-
-
Possible Cause 4: Cell Line Resistance Mechanism: The target cells may not depend on the Bcl-2 family members that this compound inhibits (particularly Mcl-1) for survival.[8]
-
Solution: Confirm the dependence of your cell line on Mcl-1 or other Bcl-2 family proteins using siRNA or shRNA knockdown. Cells that are highly dependent on Mcl-1 are more likely to be sensitive to this compound.[8]
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Drug Instability or Handling: The hydrophobic nature of this compound can lead to variability if not handled consistently.[8]
-
Solution:
-
Aliquot Stock Solutions: Aliquot your DMSO stock of this compound into single-use tubes to avoid repeated freeze-thaw cycles.
-
Consistent Preparation: Adhere strictly to a standardized protocol for drug dilution and addition to cell culture plates.
-
Cellular Conditions: Ensure cells are in the logarithmic growth phase and at a consistent density at the start of each experiment.[4]
-
-
Experimental Protocols
Protocol 1: Determination of Single-Agent IC50
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium from a DMSO stock. Also prepare a 2x vehicle control.
-
Treatment: Remove the existing medium from the cells and add an equal volume of the 2x drug dilutions. This will result in a final 1x concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours).
-
Viability Assay: Measure cell viability using a suitable method, such as an MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay.[5][8]
-
Data Analysis: Normalize the results to the vehicle-treated control cells (100% viability). Plot the normalized viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Combination Synergy Analysis (Fixed Ratio Method)
-
Determine IC50s: First, determine the IC50 values for this compound and the partner drug individually as described in Protocol 1.
-
Select Ratio: Choose a fixed molar ratio of this compound to the partner drug based on their respective IC50 values (e.g., a ratio of 1:1, 1:2, 2:1, etc., based on their IC50 concentrations).
-
Prepare Combination Dilutions: Prepare serial dilutions of the drug combination, maintaining the fixed ratio at each dilution step.
-
Treatment and Incubation: Treat cells with the single agents and the combination dilutions for the predetermined duration (e.g., 96 hours).
-
Viability Assay: Assess cell viability as described previously.
-
Calculate Combination Index (CI): Use software like CalcuSyn or CompuSyn to calculate CI values based on the Chou-Talalay method.[6][9]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
References
- 1. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound mesylate (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Paclitaxel Synergistically Induce Apoptosis and Overcome Paclitaxel Resistance in Urothelial Cancer Cells [mdpi.com]
- 5. Optimization of Circulating Biomarkers of this compound-Induced Cell Death in Patients with Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound interacts synergistically with the irreversible proteasome inhibitor carfilzomib in GC- and ABC- DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Dealing with inconsistent results in Obatoclax experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Obatoclax.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule experimental drug that functions as a pan-inhibitor of the Bcl-2 (B-cell lymphoma 2) family of anti-apoptotic proteins. By binding to the BH3-binding groove of these proteins, including Bcl-2, Bcl-xL, and Mcl-1, this compound disrupts their ability to sequester pro-apoptotic proteins like Bax and Bak. This leads to the activation of the intrinsic mitochondrial pathway of apoptosis.
Q2: Why am I seeing inconsistent cytotoxic effects in my experiments?
Inconsistent results with this compound are a known issue and can be attributed to several factors:
-
Cell Line-Specific Responses: The cytotoxic effect of this compound is highly dependent on the specific cancer cell line being used. The expression levels of different Bcl-2 family members can vary significantly between cell types, influencing their sensitivity to this compound.
-
Dual Induction of Apoptosis and Autophagy: this compound has been shown to induce both apoptosis and autophagy. The balance between these two pathways can be cell-type specific and dependent on the experimental conditions, leading to variable outcomes. In some cases, autophagy may act as a pro-survival mechanism, counteracting the apoptotic effect.
-
Off-Target Effects: At higher concentrations, this compound can exert off-target effects, including the impairment of lysosomal function, which can contribute to cytotoxicity independently of Bcl-2 inhibition.
-
Drug Solubility and Stability: this compound is a hydrophobic molecule with poor aqueous solubility. Issues with drug precipitation or aggregation can lead to inconsistent effective concentrations in your experiments.
Q3: What are the known off-target effects of this compound?
The most significant off-target effect of this compound is the induction of lysosomal dysfunction. Due to its hydrophobic nature, this compound can accumulate in lysosomes, leading to their alkalinization and the inhibition of lysosomal enzymes like cathepsins. This impairment of lysosomal function can block autophagic flux, leading to the accumulation of autophagosomes and contributing to cell death through a mechanism distinct from apoptosis. Additionally, neurotoxicity has been observed in clinical trials, suggesting potential off-target effects on the central nervous system.
Q4: How can I distinguish between apoptosis and autophagy in my this compound-treated cells?
To differentiate between apoptosis and autophagy, you can use a combination of molecular and cellular assays:
-
Western Blotting:
-
Apoptosis Markers: Look for the cleavage of caspase-3 and PARP.
-
Autophagy Markers: Monitor the conversion of LC3-I to LC3-II and the levels of p62/SQSTM1. An accumulation of both LC3-II and p62 suggests a blockage in autophagic flux.
-
-
Flow Cytometry:
-
Apoptosis: Use Annexin V/Propidium Iodide (PI) staining to detect early and late apoptotic cells.
-
Autophagy: Use specific dyes that stain autophagic vacuoles.
-
-
Microscopy:
-
Apoptosis: Observe characteristic morphological changes such as cell shrinkage, membrane blebbing, and nuclear fragmentation using DAPI staining.
-
Autophagy: Visualize the formation of LC3 puncta (autophagosomes) using fluorescence microscopy in cells expressing GFP-LC3.
-
Troubleshooting Guides
Issue 1: Inconsistent or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Drug Insolubility | Prepare fresh stock solutions of this compound in DMSO at a concentration of at least 5 mM. When making working dilutions, ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity. Visually inspect for any precipitation after dilution. |
| Cell Line Resistance | Review the literature for the known sensitivity of your cell line to this compound. Consider using a positive control cell line known to be sensitive. The expression levels of Bcl-2 family proteins can be a determinant of sensitivity. |
| Sub-optimal Drug Concentration | Perform a dose-response experiment over a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50 value for your specific cell line and experimental conditions. |
| Induction of Pro-survival Autophagy | If you suspect pro-survival autophagy is occurring, try co-treating your cells with an autophagy inhibitor (e.g., chloroquine or 3-methyladenine) and this compound to see if this enhances cytotoxicity. |
Issue 2: Difficulty Dissolving this compound
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | This compound is practically insoluble in water. Always use a high-quality, anhydrous organic solvent like DMSO for preparing stock solutions. |
| Precipitation upon Dilution | When diluting the DMSO stock solution into aqueous cell culture medium, add the stock solution dropwise while vortexing or gently mixing to facilitate dispersion and minimize precipitation. Avoid preparing large volumes of diluted this compound that will be stored for extended periods. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly across different cancer cell lines, reflecting their diverse genetic backgrounds and dependencies on Bcl-2 family proteins.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Observed Effect(s) |
| MOLM13 | Acute Myeloid Leukemia | 0.004 - 0.16 | 72 | Apoptosis |
| MV-4-11 | Acute Myeloid Leukemia | 0.009 - 0.046 | 72 | Apoptosis |
| Kasumi 1 | Acute Myeloid Leukemia | 0.008 - 0.845 | 72 | Apoptosis |
| OCI-AML3 | Acute Myeloid Leukemia | 0.012 - 0.382 | 72 | Apoptosis |
| SCLC Panel | Small Cell Lung Cancer | 0.08 - 1.04 | 96 | Apoptosis |
| Ovarian Cancer Panel | Ovarian Cancer | Varies | 72 | Apoptosis and/or non-apoptotic cell death |
| Infant ALL | Acute Lymphoblastic Leukemia | < 0.176 | 72 | Apoptosis, Necroptosis, Autophagy |
Note: IC50 values are highly dependent on the specific assay conditions and should be determined empirically for each experimental system.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (5 mM):
-
This compound mesylate has a molecular weight of approximately 413.49 g/mol .
-
To prepare a 5 mM stock solution, dissolve 2.07 mg of this compound mesylate in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 5 mM stock solution at room temperature.
-
For cell culture experiments, dilute the stock solution in pre-warmed complete culture medium to the desired final concentration.
-
It is recommended to perform serial dilutions. For example, to achieve a 1 µM working solution from a 5 mM stock, you can first make an intermediate dilution.
-
Add the this compound solution to the cell culture medium dropwise while gently swirling the plate or tube to ensure rapid and even mixing.
-
Always prepare fresh working solutions for each experiment.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
-
Drug Treatment:
-
The next day, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium.
-
Add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Western Blot Analysis of Bcl-2 Family Proteins and Autophagy Markers
This protocol provides a general guideline for Western blot analysis.
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash them with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., Bcl-2, Mcl-1, cleaved caspase-3, PARP, LC3, p62) overnight at 4°C.
-
The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Off-target effects of this compound on lysosomes and autophagy.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
Technical Support Center: Handling Obatoclax Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the inherent instability of Obatoclax in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution appear cloudy or contain precipitates?
A1: this compound is a highly hydrophobic molecule with poor aqueous solubility. Precipitation is a common issue when diluting stock solutions, typically prepared in dimethyl sulfoxide (DMSO), into aqueous buffers or cell culture media. This occurs because the solvent environment changes polarity, causing the drug to come out of solution.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: High-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions of this compound.[1] It is crucial to use fresh, moisture-free DMSO, as absorbed water can significantly reduce the solubility of this compound.
Q3: What are the optimal storage conditions for this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: While DMSO is the most common solvent, some studies have reported dissolving this compound mesylate in ethanol with gentle warming and sonication. However, its solubility in ethanol is significantly lower than in DMSO. It is practically insoluble in water.
Q5: How does pH affect the stability of this compound in solution?
A5: Due to its hydrophobic nature, this compound's solubility is not significantly improved in standard aqueous buffers across a physiological pH range. Some studies suggest that the pH of maximum stability for similar complex molecules is around pH 4.[2] However, for cell-based assays, maintaining physiological pH is critical. The basic pyrrole groups in this compound's structure may cause it to accumulate in acidic organelles like lysosomes, leading to their alkalinization.[3]
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock solution in aqueous media.
Cause: Rapid change in solvent polarity.
Solution:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of serum-free medium or PBS, vortexing gently between each step. Then, add this intermediate dilution to the final volume of your experimental medium.
-
Use of Pluronic F-127: Incorporating a non-ionic surfactant like Pluronic F-127 can help to maintain this compound in a dispersed state in aqueous solutions. A final concentration of 0.02-0.1% Pluronic F-127 in the final medium can be effective.
-
Vortexing/Sonication: Immediately after adding the this compound stock to the aqueous medium, vortex the solution gently or sonicate briefly in a water bath to aid dispersion and prevent aggregation.
-
Temperature: Ensure that the aqueous medium is at room temperature or 37°C before adding the this compound stock. Cold solutions can exacerbate precipitation.
Issue 2: Loss of drug activity over time in prepared working solutions.
Cause: Degradation or aggregation of this compound in aqueous solution.
Solution:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Minimize Light Exposure: Protect this compound solutions from direct light, as this can contribute to chemical degradation.
-
Monitor for Cloudiness: Visually inspect your working solutions before use. If any cloudiness or precipitate is observed, discard the solution and prepare a fresh one.
Issue 3: Inconsistent results between experiments.
Cause: Variability in the preparation of this compound working solutions.
Solution:
-
Standardized Protocol: Develop and strictly adhere to a standardized protocol for preparing your this compound working solutions. This should include the same source and grade of DMSO, consistent dilution steps, and mixing procedures.
-
DMSO Quality Control: Use high-purity, anhydrous DMSO and store it properly to prevent moisture absorption. Consider using single-use aliquots of DMSO.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiments is consistent across all conditions and does not exceed a level that is toxic to your cells (typically <0.5%).
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | Up to 83 mg/mL (~200.73 mM) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble (mesylate salt is slightly soluble with warming) | |
| Calculated logP | > 4.0 | [4] |
| Experimental logD (pH 7.4) | Partitions exclusively into the octanol phase | [4] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution gently until the powder is completely dissolved. A brief sonication in a room temperature water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol for Preparing Working Solutions for Cell-Based Assays
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Warm the desired volume of cell culture medium (serum-containing or serum-free, as per your experimental design) to 37°C.
-
Perform a serial dilution. For example, to achieve a final concentration of 100 nM from a 10 mM stock: a. Pipette 1 µL of the 10 mM stock solution into 999 µL of pre-warmed medium to make a 10 µM intermediate solution. Vortex gently. b. Pipette 10 µL of the 10 µM intermediate solution into 990 µL of pre-warmed medium to achieve the final 100 nM concentration.
-
Vortex the final working solution gently and use it immediately.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The BH3 Mimetic this compound Accumulates in Lysosomes and Causes Their Alkalinization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Caspase Cleavage Assays with Obatoclax Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Obatoclax in combination with caspase cleavage assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound is a small molecule inhibitor that targets all pro-survival B-cell lymphoma 2 (Bcl-2) family members, including Bcl-2, Bcl-xL, Bcl-W, and Mcl-1.[1] By binding to these anti-apoptotic proteins, this compound prevents them from sequestering pro-apoptotic proteins like Bax and Bak.[2][3] This leads to the activation of Bax/Bak, mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.[4][5]
Q2: What is a caspase cleavage assay and why is it used?
A caspase cleavage assay is a method used to detect the activation of caspases, which are key proteases involved in the execution phase of apoptosis.[6][7][8] Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage.[7][8] Detecting the cleaved (active) forms of caspases, such as caspase-3, or the cleavage of their substrates, like PARP, is a common way to confirm that apoptosis is occurring.[6] Western blotting is a frequently used technique for this purpose.[6][7]
Q3: Can this compound induce cell death through mechanisms other than apoptosis?
Yes, this compound has been reported to induce cell death through other mechanisms, including autophagy and necroptosis.[1][9] In some cell types, this compound can block autophagic flux, leading to the accumulation of autophagosomes and cell death.[10][11] It has also been shown to induce caspase-independent cell death.[9] Therefore, it is important to consider these alternative cell death pathways when interpreting results from this compound treatment.
Q4: What are the typical concentrations and treatment times for this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell line. In preclinical studies, it has shown activity in the nanomolar to low micromolar range. For example, in non-small cell lung cancer and cholangiocarcinoma cell lines, effective concentrations ranged from 27.0 nM to 400 nM.[12] In other studies, concentrations up to 1-5 µM have been used.[13][14] Treatment times can range from a few hours to 72 hours or more to observe significant apoptosis.[4][9][15] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Troubleshooting Guide
This guide addresses common issues encountered when performing caspase cleavage assays after this compound treatment.
| Problem | Possible Cause | Recommended Solution |
| No or weak caspase cleavage signal | 1. This compound concentration is too low or treatment time is too short. | Perform a dose-response (e.g., 50 nM - 5 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to determine the optimal conditions for your cell line. |
| 2. The cell line is resistant to this compound-induced apoptosis. | - Confirm the expression of Bcl-2 family proteins in your cell line. High levels of Mcl-1 can confer resistance.[16] - Consider co-treatment with other chemotherapeutic agents, as this compound has been shown to synergize with other drugs.[1][3] - Investigate alternative cell death pathways such as autophagy or necroptosis.[1][9] | |
| 3. Technical issues with the Western blot. | - Ensure efficient protein extraction and accurate protein quantification.[7][8] - Use fresh lysis buffer and protease inhibitors. - Optimize antibody concentrations and incubation times. - Include a positive control for caspase activation (e.g., staurosporine treatment).[16] | |
| Inconsistent or variable results | 1. Cell culture variability. | - Maintain consistent cell density and passage number. - Ensure uniform drug treatment across all samples. |
| 2. This compound is not fully dissolved or is unstable. | - Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them correctly. | |
| 3. Issues with sample preparation. | - Perform all steps of cell lysis and protein extraction on ice to prevent protein degradation.[17][18] - Ensure complete cell lysis. | |
| Evidence of cell death, but no caspase cleavage | 1. Caspase-independent cell death. | - this compound can induce necroptosis or autophagy-dependent cell death.[9] - Investigate markers for these pathways (e.g., RIPK1/3 for necroptosis, LC3-II for autophagy).[10] |
| 2. Late-stage apoptosis. | - Caspase activity can be transient. If you are looking at a very late time point, the peak of caspase activation may have already passed. Perform a time-course experiment to capture the peak of activity. | |
| 3. Off-target effects of this compound. | - At higher concentrations, this compound may have off-target effects that lead to cell death without classical caspase activation.[2][14] |
Experimental Protocols
Protocol: Western Blot for Cleaved Caspase-3
This protocol provides a general framework for detecting cleaved caspase-3 by Western blot. Optimization for specific cell lines and antibodies is recommended.
1. Cell Lysis a. After treating cells with this compound, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer (or another suitable lysis buffer) containing a protease inhibitor cocktail. c. Incubate on ice for 30 minutes, with vortexing every 10 minutes. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.
2. Protein Quantification a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. SDS-PAGE and Electrotransfer a. Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. b. Load the samples onto a 12-15% SDS-polyacrylamide gel and run the gel until adequate separation is achieved. c. Transfer the proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
5. Detection a. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
Data Presentation
Table 1: Example Dose-Response of this compound on Caspase-3 Cleavage
| Cell Line | This compound Concentration (nM) | Treatment Time (hours) | Fold Increase in Cleaved Caspase-3 (vs. Control) | Reference |
| HL-60 | 100 | 24 | Significant increase | [4] |
| HL-60 | 500 | 72 | Profound induction | [4] |
| Tsc2+/-Eμ-Myc Lymphoma | 1000 | 4-8 | Time-dependent increase | [13] |
| A549 (NSCLC) | 2000 | 24 | Enhanced TRAIL-induced cleavage | [19] |
| SW1573 (NSCLC) | 500 | 24 | Enhanced TRAIL-induced cleavage | [19] |
Note: This table provides example data. Actual results will vary depending on the cell line and experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. ashpublications.org [ashpublications.org]
- 2. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study of this compound mesylate, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and Lapatinib Interact to Induce Toxic Autophagy through NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Bax-mediated Mechanism for this compound-induced Apoptosis of Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. mesoscale.com [mesoscale.com]
- 18. mpbio.com [mpbio.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of BH3 Mimetics: Obatoclax vs. ABT-737 in a Preclinical Showdown
In the landscape of cancer therapeutics, the B-cell lymphoma 2 (Bcl-2) family of proteins represents a critical node in the regulation of apoptosis, or programmed cell death. Overexpression of anti-apoptotic Bcl-2 family members is a common mechanism by which cancer cells evade this crucial process, leading to tumor progression and therapeutic resistance. BH3 mimetic drugs, which mimic the action of pro-apoptotic BH3-only proteins, have emerged as a promising strategy to counteract this survival advantage. This guide provides an in-depth in vitro comparison of two notable BH3 mimetics: the pan-Bcl-2 inhibitor Obatoclax and the selective Bcl-2/Bcl-xL/Bcl-w inhibitor ABT-737.
Mechanism of Action: A Tale of Two Binding Profiles
This compound and ABT-737, while both targeting the Bcl-2 family, exhibit distinct binding profiles that dictate their spectrum of activity. ABT-737 is a selective inhibitor, potently binding to Bcl-2, Bcl-xL, and Bcl-w.[1][2][3] However, it notably lacks affinity for Mcl-1 and A1, two other key anti-apoptotic proteins.[1] This selectivity can be a double-edged sword: while offering targeted inhibition, it can also be a primary mechanism of resistance in tumors that rely on Mcl-1 for survival.
In contrast, this compound is considered a pan-Bcl-2 inhibitor, demonstrating the ability to bind to a wider range of anti-apoptotic Bcl-2 family members, including Mcl-1.[4][5] This broader activity suggests a potential to overcome the Mcl-1-mediated resistance often observed with ABT-737. However, the binding affinity of this compound for these proteins is generally lower than that of ABT-737 for its specific targets.[5]
In Vitro Efficacy: A Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a compound in vitro. The following tables summarize the IC50 values for this compound and ABT-737 in various cancer cell lines, as reported in the scientific literature.
Table 1: Comparative IC50 Values in Leukemia Cell Lines
| Cell Line | Drug | IC50 (µM) |
| HL-60 | This compound | 0.019 ± 0.003 |
| ABT-737 | 0.18 ± 0.02 | |
| MOLT-4 | This compound | 0.002 ± 0.0003 |
| ABT-737 | 0.015 ± 0.002 | |
| U-937 | This compound | 0.032 ± 0.004 |
| ABT-737 | 0.45 ± 0.05 | |
| ML-1 | This compound | 0.028 ± 0.003 |
| ABT-737 | 0.39 ± 0.04 | |
| MOLM13 | This compound | 0.004–0.16 |
| MV-4-11 | This compound | 0.009–0.046 |
| Kasumi 1 | This compound | 0.008–0.845 |
| OCI-AML3 | This compound | 0.012–0.382 |
Data for HL-60, MOLT-4, U-937, and ML-1 are from a direct comparative study. Data for MOLM13, MV-4-11, Kasumi 1, and OCI-AML3 are from a separate study on this compound.
In a direct comparison in leukemia cell lines, this compound consistently demonstrated lower IC50 values than ABT-737, indicating greater potency in reducing cell viability as a single agent.
Table 2: IC50 Values of ABT-737 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Hal-01 | Pre-B cell line | 0.192 |
| Nalm-6 | Leukemia | <10 |
| K562 | Leukemia | <10 |
| HL60 | Leukemia | 0.05 |
| KG1 | Leukemia | 0.08 |
| NB4 | Leukemia | 0.08 |
| Neuroblastoma cell lines | Neuroblastoma | 0.58 - 15.3 |
Data compiled from multiple sources.[2][6]
Table 3: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Multiple Myeloma cell lines | Multiple Myeloma | 0.052 - 1.1 |
| SCLC cell lines | Small Cell Lung Cancer | 0.08 - 1.04 |
Data compiled from multiple sources.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of in vitro efficacy data, detailed experimental protocols are essential. The following are standard methodologies for the key assays used to evaluate this compound and ABT-737.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and ABT-737 in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound or ABT-737 at the desired concentrations for the specified time. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Concluding Remarks
The in vitro data presented here highlights the distinct efficacy profiles of this compound and ABT-737. This compound, as a pan-Bcl-2 inhibitor, demonstrates broad and potent activity against a range of leukemia cell lines, often with lower IC50 values than the more selective ABT-737. This suggests that its ability to target Mcl-1 may be crucial for its efficacy in certain cancer types. Conversely, the high selectivity of ABT-737 for Bcl-2, Bcl-xL, and Bcl-w makes it a powerful tool for studying the roles of these specific proteins and a potent therapeutic in tumors dependent on them. The choice between these two BH3 mimetics in a research or clinical context will ultimately depend on the specific Bcl-2 family protein dependencies of the cancer cells under investigation. The provided experimental protocols offer a standardized framework for conducting further comparative studies to elucidate the nuanced activities of these and other emerging BH3 mimetics.
References
- 1. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New dimension in therapeutic targeting of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drugs targeting Bcl-2 family members as an emerging strategy in cancer | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 6. The novel Bcl-2 inhibitor ABT-737 is more effective in hypoxia, and is able to reverse hypoxia-induced drug resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Obatoclax and Venetoclax in Acute Myeloid Leukemia (AML) Cells
This guide provides an objective, data-driven comparison of two prominent BCL-2 family inhibitors, Obatoclax and Venetoclax, in the context of Acute Myeloid Leukemia (AML). It is intended for researchers, scientists, and professionals in drug development seeking to understand the differential mechanisms and efficacy of these compounds.
Introduction and Mechanism of Action
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the overproduction of immature myeloid cells. A key survival mechanism for these cancer cells is the evasion of apoptosis (programmed cell death), often through the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (BCL-2) family. Both Venetoclax and this compound are BH3 mimetics designed to counteract this, but they differ significantly in their target specificity.
Venetoclax (ABT-199) is a highly selective and potent inhibitor of the BCL-2 protein.[1][2] By binding directly to BCL-2, it displaces pro-apoptotic proteins, which then activate the intrinsic apoptosis pathway, leading to cancer cell death.[3][4] Its high selectivity spares platelets, a significant advantage over earlier, less specific inhibitors.[1]
This compound (GX15-070) , in contrast, is a pan-Bcl-2 inhibitor.[5][6] It targets multiple anti-apoptotic BCL-2 family members, including BCL-2, BCL-xL, BCL-w, and importantly, Mcl-1.[5][7] This broader targeting profile allows it to potentially overcome resistance mechanisms that arise from the upregulation of other anti-apoptotic proteins besides BCL-2.[8] Studies have shown that this compound can induce apoptosis and promote differentiation in AML cells.[5]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Venetoclax? [synapse.patsnap.com]
- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 4. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 5. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
Validating Obatoclax's Engagement with Mcl-1 in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate the target engagement of Obatoclax with its intended target, the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), within a cellular environment. We present supporting experimental data, detailed protocols for key validation techniques, and comparisons with alternative Mcl-1 inhibitors.
Introduction to this compound and Mcl-1
This compound is a small molecule inhibitor that targets multiple members of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1] Its ability to also inhibit Mcl-1 is of significant interest, as Mcl-1 is a key resistance factor to other Bcl-2 family inhibitors, such as ABT-737.[2] Validating that this compound directly binds to and functionally inhibits Mcl-1 in cells is a critical step in its preclinical and clinical development. This guide outlines and compares key assays to demonstrate this target engagement.
Comparative Data: this compound vs. Alternative Mcl-1 Inhibitors
To objectively assess the efficacy of this compound, its performance can be compared to more selective Mcl-1 inhibitors. S63845 is a potent and highly selective Mcl-1 inhibitor.[3] The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and S63845 in various cancer cell lines.
Table 1: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (µM) after 72h |
| MOLM13 | 0.004 - 0.16 |
| MV-4-11 | 0.009 - 0.046 |
| Kasumi 1 | 0.008 - 0.845 |
| OCI-AML3 | 0.012 - 0.382 |
Data sourced from a study on the effects of this compound on AML cell lines.[4]
Table 2: IC50 Values of S63845 in various cancer cell lines
| Cell Line | Cancer Type | IC50 (nM) |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | ~10 |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | ~10 |
| H929 | Multiple Myeloma | ~100 |
| U-2946 | B-cell Lymphoma | ~100 |
| HL-60 | Acute Myeloid Leukemia | 4 - 233 |
| ML-1 | Acute Myeloid Leukemia | 4 - 233 |
Data for T-ALL cell lines sourced from a study on the synergistic effects of S63845 and venetoclax.[2] Data for multiple myeloma and B-cell lymphoma from a study on the apoptotic effects of S63845.[5] Data for AML cell lines from a study on the in vitro activity of S63845.[3]
Experimental Validation of Mcl-1 Target Engagement
Two primary methods to validate the direct interaction of this compound with Mcl-1 in cells are Co-Immunoprecipitation (Co-IP) and the Cellular Thermal Shift Assay (CETSA). Downstream functional consequences, such as the induction of apoptosis, provide further evidence of target engagement.
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to demonstrate that this compound disrupts the interaction between Mcl-1 and its pro-apoptotic binding partner, Bak. In cancer cells, Mcl-1 sequesters Bak, preventing apoptosis. An effective Mcl-1 inhibitor will release Bak from Mcl-1's grasp.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound potentiates the cytotoxic effect of cytarabine on acute myeloid leukemia cells by enhancing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Synergistic Power of Obatoclax in Chemotherapy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic interactions between the Bcl-2 inhibitor Obatoclax and various chemotherapeutic agents. The following sections detail the experimental data confirming this synergy, outline the methodologies of key experiments, and visualize the underlying molecular pathways.
This compound, a pan-Bcl-2 family inhibitor, has demonstrated the ability to enhance the cytotoxic effects of several conventional chemotherapy drugs, offering a promising strategy to overcome drug resistance and improve therapeutic outcomes in various cancers. This guide synthesizes preclinical and clinical findings to provide a comprehensive overview of this compound's synergistic potential.
Quantitative Analysis of Synergistic Interactions
The synergy between this compound and chemotherapy has been quantified in several studies using the Combination Index (CI), where a CI value of less than 1.0 indicates a synergistic interaction.
| Combination | Cancer Type | Cell Line(s) | Quantitative Synergy Data | Reference(s) |
| This compound + Carfilzomib | Diffuse Large B-cell Lymphoma (DLBCL) | SUDHL-16, SUDHL-4 | Combination Index (CI) values substantially below 1.0. For example, in SUDHL-16 cells, co-administration of minimally toxic concentrations of carfilzomib (2–6 nM) and this compound (0.05–2.0µM) resulted in a sharp increase in apoptosis.[1] | [1] |
| This compound + Paclitaxel | Urothelial Cancer, Small Cell Lung Cancer (SCLC) | 5637, HT1197 (Urothelial); 86M1 (SCLC) | While specific CI values are not provided in the abstracts, studies report synergistic induction of apoptosis and overcoming paclitaxel resistance.[2] High-throughput viability assays in SCLC line 86M1 suggest moderate synergy at optimal concentration ratios. | [2] |
| This compound + Docetaxel | Non-Small Cell Lung Cancer (NSCLC) | N/A (Clinical Trial) | A phase 1/2 clinical trial demonstrated the tolerability of the combination, though with minimal response. Preclinical synergy data is suggested but not detailed in the clinical trial report.[3] | [3] |
| This compound + Topotecan | Solid Tumors, Small Cell Lung Cancer (SCLC) | N/A (Clinical Trial) | A phase I study established a safe and tolerable dose for the combination.[4] A subsequent phase II trial in relapsed SCLC did not show an improved response rate over topotecan alone.[5] Preclinical studies suggest a synergistic mechanism of action.[4] | [4][5] |
| This compound + BEZ235 (PI3K/mTOR inhibitor) | Acute Lymphoblastic Leukemia (ALL) | Ph+ and Ph- ALL cell lines | Synergistic growth-inhibitory effects observed. IC50 for this compound: 0.01-5 µM; IC50 for BEZ235: 0.01-1 µM in patient-derived cells.[6] | [6] |
| This compound + TAK-228 (mTORC1/2 inhibitor) | Atypical Teratoid/Rhabdoid Tumors (AT/RT) | AT/RT cell lines | Extensive synergies in slowing cell growth and inducing apoptosis. For example, 20 nM TAK-228 combined with 40 nM this compound significantly reduced cell viability compared to single agents.[7][8] | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the protocols used in the cited studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, the chemotherapeutic agent, or a combination of both for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the drugs as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Annexin V-negative/PI-negative: Viable cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative/PI-positive: Necrotic cells.
-
In Vivo Xenograft Studies
Animal models are critical for evaluating the in vivo efficacy of drug combinations.
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with cancer cells (e.g., 1 x 10⁶ cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into treatment groups and treated with vehicle control, this compound alone, chemotherapy alone, or the combination. Dosing schedules and routes of administration vary depending on the specific agents.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blotting, immunohistochemistry).
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound with chemotherapy stems from its ability to inhibit anti-apoptotic Bcl-2 family proteins, thereby lowering the threshold for apoptosis induction by chemotherapy-induced cellular stress.
The Bcl-2 Family Apoptotic Pathway
The following diagram illustrates the central role of the Bcl-2 family in regulating apoptosis and how this compound intervenes.
References
- 1. This compound interacts synergistically with the irreversible proteasome inhibitor carfilzomib in GC- and ABC- DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Paclitaxel Synergistically Induce Apoptosis and Overcome Paclitaxel Resistance in Urothelial Cancer Cells | MDPI [mdpi.com]
- 3. This compound mesylate, a pan-bcl-2 inhibitor, in combination with docetaxel in a phase 1/2 trial in relapsed non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I study of this compound mesylate, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase II study of this compound mesylate, a Bcl-2 antagonist, plus topotecan in relapsed small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pan-BCL-2-blocker this compound (GX15-070) and the PI3-kinase/mTOR-inhibitor BEZ235 produce cooperative growth-inhibitory effects in ALL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual mTORC1/2 inhibition compromises cell defenses against exogenous stress potentiating this compound-induced cytotoxicity in atypical teratoid/rhabdoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual mTORC1/2 inhibition compromises cell defenses against exogenous stress potentiating this compound-induced cytotoxicity in atypical teratoid/rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Obatoclax using siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-Bcl-2 inhibitor, Obatoclax, with the highly specific gene silencing technique of small interfering RNA (siRNA) knockdown. The focus is on validating the on-target effects of this compound by comparing its cellular impact to that of knocking down its primary protein targets, particularly the anti-apoptotic Bcl-2 family members.
This compound is a small molecule inhibitor designed to target multiple pro-survival Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1][2] By mimicking the action of pro-apoptotic BH3-only proteins, this compound is intended to induce apoptosis in cancer cells that are dependent on these anti-apoptotic proteins for survival.[1] To confirm that the observed effects of this compound are indeed due to its interaction with its intended targets, a comparison with the effects of siRNA-mediated knockdown of these specific proteins is a critical validation step.[3]
Comparative Analysis of this compound and siRNA on Cell Viability and Apoptosis
The following tables summarize quantitative data from studies investigating the effects of this compound and siRNA targeting Bcl-2 family members on cancer cell lines.
Table 1: Comparison of Effects on Cell Viability
| Treatment | Cell Line | Concentration/ Target | Effect on Cell Viability (% of Control) | Assay | Citation |
| This compound | MOLM13 (AML) | 0.004-0.16 µM (IC50 range) | 50% reduction at IC50 | MTT | [4] |
| This compound | MV-4-11 (AML) | 0.009-0.046 µM (IC50 range) | 50% reduction at IC50 | MTT | [4] |
| This compound | HCT 116 (Colorectal) | 89.96 ± 1.68 nM (IC50) | 50% reduction at IC50 | Not Specified | [5] |
| Mcl-1 siRNA | HL-60 (Leukemia) | Not Specified | 65.15% survival at 48h | MTT | [5] |
| Bcl-2 siRNA + Methotrexate | Raji (Lymphoma) | 50 nM | Significantly decreased proliferation vs MTX alone | CCK8 | [6] |
Table 2: Comparison of Effects on Apoptosis
| Treatment | Cell Line | Concentration/ Target | Apoptosis Rate (% of Cells) | Assay | Citation |
| This compound (1 µM) | Ovcar-8 (Ovarian) | 1 µM | Increased Annexin V positive cells | Annexin V/PI | [7] |
| Mcl-1 siRNA + ABT-737 | KB/BCL-2 | Not Specified | Increased Annexin V/PI positive cells | Annexin V/PI | [1] |
| Bcl-2 siRNA + Methotrexate | Raji (Lymphoma) | 50 nM | 34.47 ± 2.96% | Annexin V/PI | [6] |
| Bcl-2 siRNA | KB and A549 | Not Specified | Increased apoptosis vs control | Annexin V/PI |
Experimental Protocols
This compound Treatment Protocol
-
Cell Culture: Human cancer cell lines (e.g., MOLM13, HCT 116) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well for cell viability assays or in 6-well plates for apoptosis and protein analysis.[4]
-
This compound Preparation: this compound mesylate is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations (e.g., ranging from 0.003 to 3 µM).[4]
-
Treatment: The culture medium is replaced with medium containing the various concentrations of this compound or a vehicle control (DMSO). Cells are then incubated for specified time periods (e.g., 24, 48, or 72 hours).[4]
-
Assessment of Cell Viability (MTT Assay):
-
Following treatment, 5 µg/mL of methylthiazol tetrazolium (MTT) reagent is added to each well.
-
The plates are incubated for 4 hours at 37°C.
-
The reaction is stopped by adding 100 µL of 0.1 N HCl in isopropanol.
-
The absorbance at 570 nm is measured using a microplate reader to determine cell viability.[4]
-
-
Assessment of Apoptosis (Annexin V/PI Staining):
-
After treatment, cells are harvested, washed with PBS, and resuspended in binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cells.
-
The samples are incubated in the dark for 15 minutes at room temperature.
-
Apoptotic cells are quantified by flow cytometry.[6]
-
siRNA Knockdown Protocol
-
Cell Culture and Seeding: Cells are cultured and seeded as described in the this compound treatment protocol.
-
siRNA Preparation: Specific siRNAs targeting Mcl-1 or Bcl-2 and a non-targeting control siRNA are obtained from a commercial supplier. The siRNAs are reconstituted in RNase-free water to a stock concentration.
-
Transfection:
-
For each well to be transfected, siRNA is diluted in serum-free medium.
-
A transfection reagent (e.g., Lipofectamine RNAiMAX) is diluted in serum-free medium in a separate tube.
-
The diluted siRNA and the diluted transfection reagent are mixed and incubated at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
The siRNA-lipid complexes are then added to the cells in the culture plates. The final siRNA concentration is typically between 10 and 100 nM.[6]
-
-
Incubation: Cells are incubated with the transfection complexes for 24 to 72 hours to allow for gene silencing.
-
Validation of Knockdown (Western Blot):
-
After incubation, cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Mcl-1, Bcl-2, or a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Phenotypic Analysis: Following confirmation of target protein knockdown, cells are subjected to the same cell viability (MTT) and apoptosis (Annexin V/PI) assays as described for the this compound treatment to compare the phenotypic outcomes.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound-induced apoptosis.
Caption: Workflow for comparing this compound and siRNA effects.
Caption: Comparison of this compound and siRNA mechanisms.
References
- 1. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. scielo.br [scielo.br]
- 4. This compound, a Pan-BCL-2 Inhibitor, Downregulates Survivin to Induce Apoptosis in Human Colorectal Carcinoma Cells Via Suppressing WNT/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined transfection of Bcl-2 siRNA and miR-15a oligonucleotides enhanced methotrexate-induced apoptosis in Raji cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Obatoclax-Induced Apoptosis and Autophagy
Obatoclax, a pan-Bcl-2 family inhibitor, demonstrates a complex interplay in regulating two fundamental cellular processes: apoptosis and autophagy. This guide provides a comparative analysis of these dual mechanisms, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
This compound functions as a BH3 mimetic, targeting multiple anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1] By binding to these proteins, this compound disrupts their inhibitory interaction with pro-apoptotic proteins like Bak and Bim, ultimately triggering the intrinsic pathway of apoptosis.[2] Concurrently, this compound has been observed to modulate autophagy, a cellular recycling process. However, its role in autophagy is multifaceted, with reports indicating both induction and, in some contexts, impairment of the autophagic flux.[3][4][5] This dual activity underscores the need for a detailed comparative understanding of its effects on both cell death pathways.
Quantitative Comparison of this compound-Induced Apoptosis and Autophagy
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of apoptotic and autophagic markers in response to this compound treatment across different cancer cell lines.
| Cell Line | This compound Concentration | Apoptosis Marker & Measurement | Result | Autophagy Marker & Measurement | Result | Reference |
| Esophageal Cancer (EC109) | 0.25 µM | Annexin V-positive cells | Significant increase | LC3-II protein levels (Western Blot) | Dramatic increase | [5] |
| Esophageal Cancer (EC109/CDDP) | 0.25 µM | Annexin V-positive cells | Significant increase | LC3-II protein levels (Western Blot) | Dramatic increase | [5] |
| Neuroblastoma (SK-N-DZ) | IC50 | Cleaved Caspase-3 (Western Blot) | Increased | LC3-II/LC3-I ratio (Western Blot) | Increased | [6] |
| Neuroblastoma (IGR-NB8) | IC50 | Cleaved Caspase-3 (Western Blot) | Increased | LC3-II/LC3-I ratio (Western Blot) | Increased | [6] |
| Ovarian Cancer (Ovcar-3) | Multiples of IC50 | PARP Cleavage (Western Blot) | Increased | LC3-II accumulation (Western Blot) | Increased | [7] |
| Non-Small Cell Lung Cancer (H1975) | 500 nM | PARP Cleavage (Western Blot) | Significant cleavage at 48h | LC3 processing (Western Blot) | Observed as early as 6h, sustained to 48h | [8] |
| Non-Small Cell Lung Cancer (H727) | 500 nM | PARP Cleavage (Western Blot) | No cleavage observed | LC3 processing (Western Blot) | Observed as early as 6h, sustained to 48h | [8] |
Table 1: Comparative analysis of apoptosis and autophagy markers upon this compound treatment.
| Cell Line | Treatment Duration | IC50 (Cell Viability) | Reference |
| Esophageal Cancer (EC109) | 48 h | 0.24 ± 0.04 µM | [5] |
| Esophageal Cancer (EC109/CDDP) | 48 h | 0.29 ± 0.01 µM | [5] |
| Esophageal Cancer (HKESC-1) | 48 h | 0.13 ± 0.02 µM | [5] |
| Esophageal Cancer (HKESC-1/cis) | 48 h | 0.13 ± 0.02 µM | [5] |
| Neuroblastoma (SK-N-DZ) | 48 h | Not specified, but combined with Cisplatin decreased IC50 | [6] |
| Neuroblastoma (IGR-NB8) | 48 h | Not specified, but combined with Cisplatin decreased IC50 | [6] |
Table 2: IC50 values of this compound in various cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Annexin V Staining for Apoptosis Detection
This protocol is a standard method for detecting early-stage apoptosis.[2][3][4][9][10]
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Induce apoptosis by treating cells with this compound at the desired concentration and for the appropriate duration. Include untreated and positive controls.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
-
Incubation and Analysis:
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Western Blot for LC3-II Detection (Autophagy Marker)
This protocol is used to quantify the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[1][11]
-
Cell Lysis:
-
Treat cells with this compound. It is recommended to include a negative control and a positive control (e.g., starvation or chloroquine treatment).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 15% SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II/LC3-I or the level of LC3-II normalized to a loading control (e.g., β-actin) is used as an indicator of autophagy.
-
Immunofluorescence for LC3 Puncta Visualization
This method allows for the visualization and quantification of autophagosomes (LC3 puncta) within cells.[1][12][13][14][15]
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
Treat with this compound as required.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary LC3B antibody for 1 hour at room temperature.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates an accumulation of autophagosomes.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. kumc.edu [kumc.edu]
- 5. This compound impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GX15–070 (this compound), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BH3 Mimetic this compound Accumulates in Lysosomes and Causes Their Alkalinization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. proteolysis.jp [proteolysis.jp]
- 14. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Assessing the Selectivity of Obatoclax for Bcl-2 Family Members: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Obatoclax (GX15-070) is a small molecule inhibitor that has garnered interest for its ability to target the Bcl-2 family of anti-apoptotic proteins.[1][2] Unlike more selective BH3 mimetics, this compound is characterized as a pan-Bcl-2 inhibitor, designed to bind to the BH3-binding groove of multiple anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[3][4] This broad-spectrum activity presents a potential advantage in overcoming resistance mechanisms that can arise from the functional redundancy of different anti-apoptotic proteins.[3] This guide provides a comparative analysis of this compound's selectivity profile against other notable Bcl-2 inhibitors, supported by experimental data and detailed methodologies.
Comparative Selectivity Profile of Bcl-2 Inhibitors
The binding affinity of an inhibitor to its target protein is a critical determinant of its potency and selectivity. The inhibition constant (Ki) is a commonly used metric, with a lower Ki value indicating a higher binding affinity. The following table summarizes the reported Ki values for this compound and other well-characterized Bcl-2 inhibitors against a panel of anti-apoptotic Bcl-2 family members.
| Inhibitor | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Mcl-1 (Ki, nM) | Bcl-w (Ki, nM) | A1 (Ki, nM) | Bcl-B (Ki, nM) |
| This compound (GX15-070) | 220[4] | 1000 - 7000[4] | 1000 - 7000[4] | 1000 - 7000[4] | 1000 - 7000[4] | 1000 - 7000[4] |
| Navitoclax (ABT-263) | <1[5] | <1[5] | >444[3] | <1[5] | - | - |
| Venetoclax (ABT-199) | <0.01[3] | 48[3] | >444[3] | 245[3] | - | - |
| ABT-737 | 44[3] | 55[3] | >224[3] | 7[3] | - | - |
Note: Ki values can vary between different studies and experimental conditions. The data presented here is a compilation from available literature for comparative purposes.
Experimental Protocols
The determination of binding affinities for Bcl-2 inhibitors relies on various biophysical and biochemical assays. Below are detailed methodologies for three commonly employed techniques.
Fluorescence Polarization (FP) Assay
This in vitro assay is widely used to measure the binding of a small molecule inhibitor to its target protein by detecting changes in the polarization of fluorescently labeled probes.
Principle: A small, fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bim, Bad) is used as a tracer. When the tracer is unbound and free in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a larger Bcl-2 family protein, its rotation slows down, leading to an increase in fluorescence polarization. An inhibitor that competes with the tracer for binding to the Bcl-2 protein will displace the tracer, causing a decrease in fluorescence polarization.
Protocol:
-
Reagents and Preparation:
-
Recombinant, purified anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1).
-
Fluorescently labeled BH3 peptide (tracer), typically with fluorescein isothiocyanate (FITC).
-
Assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Tween-20).
-
Test inhibitor (e.g., this compound) serially diluted in assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add a fixed concentration of the Bcl-2 family protein and the fluorescent tracer.
-
Add varying concentrations of the inhibitor to the wells.
-
Include controls for 100% binding (protein + tracer, no inhibitor) and 0% binding (tracer only).
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
The data is typically plotted as fluorescence polarization (mP) versus inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that displaces 50% of the bound tracer) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the tracer and its affinity for the protein.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.
Principle: One of the interacting molecules (the ligand, e.g., a Bcl-2 family protein) is immobilized on a sensor chip. The other molecule (the analyte, e.g., the inhibitor) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU).
Protocol:
-
Immobilization of Ligand:
-
Activate the sensor chip surface (e.g., a CM5 chip with a carboxymethylated dextran matrix) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified Bcl-2 family protein over the activated surface to allow for covalent coupling via amine groups.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the inhibitor (analyte) over the immobilized ligand surface.
-
Monitor the association phase (analyte binding to the ligand) and the dissociation phase (analyte dissociating from the ligand as running buffer is flowed over the surface).
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd), which is equivalent to the Ki in this context, is calculated as the ratio of kd/ka.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the inhibitor is titrated into a solution containing the Bcl-2 family protein in a sample cell. The heat released or absorbed during the binding event is measured by a sensitive calorimeter.
Protocol:
-
Sample Preparation:
-
Precisely prepare solutions of the purified Bcl-2 family protein and the inhibitor in the same buffer to minimize heats of dilution.
-
Degas the solutions to prevent the formation of air bubbles in the calorimeter.
-
-
Titration:
-
Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
Allow the system to reach thermal equilibrium between each injection.
-
-
Data Analysis:
-
The heat change after each injection is measured and plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a binding model to determine the stoichiometry of binding (n), the binding enthalpy (ΔH), and the association constant (Ka).
-
The dissociation constant (Kd) is the reciprocal of Ka (Kd = 1/Ka).
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the Bcl-2 family-mediated apoptosis pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: The Bcl-2 family apoptosis pathway and the inhibitory action of this compound.
References
- 1. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Obatoclax and Next-Generation BH3 Mimetics in Oncology Research
An objective guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of first-generation versus newer B-cell lymphoma 2 (Bcl-2) family inhibitors.
This guide provides a comprehensive comparison of the experimental drug Obatoclax against next-generation BH3 mimetics, such as Venetoclax and Navitoclax. We present a synthesis of preclinical and clinical data to objectively evaluate their performance, supported by detailed experimental methodologies and visual representations of their mechanisms of action.
Executive Summary
The evasion of apoptosis is a hallmark of cancer, making the Bcl-2 family of proteins a critical therapeutic target. BH3 mimetics are a class of drugs designed to inhibit the anti-apoptotic members of this family, thereby restoring the natural cell death process in cancer cells. This compound, a pan-Bcl-2 inhibitor, represents an early approach to targeting this pathway. While its broad-spectrum activity against multiple anti-apoptotic proteins, including Mcl-1, suggests a potential to overcome certain resistance mechanisms, its clinical development has been hampered by a low binding affinity, off-target effects, and dose-limiting toxicities.[1][2]
In contrast, next-generation BH3 mimetics like Venetoclax and Navitoclax were developed through structure-based drug design to offer higher potency and selectivity.[3][4] Venetoclax, a highly selective Bcl-2 inhibitor, has demonstrated remarkable success in treating specific hematological malignancies and has gained FDA approval for several indications.[5][6] Navitoclax, which targets Bcl-2, Bcl-xL, and Bcl-w, has also shown potent antitumor activity, although its clinical use is associated with on-target thrombocytopenia due to the essential role of Bcl-xL in platelet survival.[7][8] This guide will delve into the comparative efficacy, mechanisms, and experimental validation of these compounds.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics, binding affinities, and clinical trial outcomes for this compound and representative next-generation BH3 mimetics.
Table 1: Molecular Profile and Binding Affinity of BH3 Mimetics
| Feature | This compound (GX15-070) | Navitoclax (ABT-263) | Venetoclax (ABT-199) |
| Target(s) | Pan-Bcl-2 family inhibitor (Bcl-2, Bcl-xL, Bcl-w, Mcl-1, A1)[9][10] | Bcl-2, Bcl-xL, Bcl-w[3][8] | Selective for Bcl-2[4] |
| Binding Affinity | Low micromolar (µM) range for Bcl-2, Bcl-xL, Bcl-w, and Mcl-1[9] | Sub-nanomolar (<1 nM) for Bcl-2, Bcl-xL, and Bcl-w[8] | Sub-nanomolar (<0.01 nM) for Bcl-2; >100-fold less affinity for Bcl-xL and Bcl-w[4] |
| Mechanism of Action | Putative BH3 mimetic; may also induce apoptosis via off-target and BAX/BAK-independent mechanisms[1][2] | BH3 mimetic; displaces pro-apoptotic proteins from Bcl-2, Bcl-xL, and Bcl-w[7] | Highly selective BH3 mimetic; displaces pro-apoptotic proteins from Bcl-2[4] |
Table 2: Comparative Efficacy and Clinical Outcomes
| Parameter | This compound | Navitoclax | Venetoclax |
| Preclinical Efficacy | Reduces cell viability in various cancer cell lines, including those resistant to more selective inhibitors due to Mcl-1 expression.[11] | Potent single-agent antitumor activity in multiple xenograft models (SCLC, leukemia, lymphoma).[8] | Highly potent against CLL cells in vitro (median LC50 3 nM); relatively resistant to platelets.[4] |
| Clinical Trial Phase (Highest) | Phase II[12][13] | Phase II[7] | Approved for clinical use[5][6] |
| Key Clinical Findings | Limited single-agent activity; some hematologic improvement but no complete responses in several studies.[12][14] Dose-limiting neurologic toxicities.[13][14] | Promising results in SCLC and lymphoid malignancies, but development is challenged by on-target thrombocytopenia.[3] | High overall response rates in CLL, including patients with poor prognostic factors.[5][6] Approved for certain AML patient populations.[15] |
| Common Adverse Events | Neurologic (somnolence, ataxia, euphoria), psychiatric.[14][16] | Thrombocytopenia, diarrhea, nausea, fatigue.[3] | Neutropenia, diarrhea, nausea, anemia, tumor lysis syndrome.[6] |
Experimental Protocols
To facilitate the replication and validation of efficacy studies, detailed methodologies for key in vitro assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5-6.5% CO₂.
-
Treat the cells with varying concentrations of the BH3 mimetics or vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5-6.5% CO₂).
-
Add 100 µL of the solubilization solution to each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of >650 nm.[17][18]
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Harvest cells after treatment and centrifugation.
-
Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
(Optional) Add a viability dye such as Propidium Iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Analyze the cells by flow cytometry immediately (within 1 hour).[19][20][21][22]
Cytochrome c Release Assay (Western Blot)
This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptosis pathway.
Protocol:
-
Collect approximately 5 x 10⁷ cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cells with 10 mL of ice-cold 1X PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of 1X Cytosol Extraction Buffer Mix containing DTT and protease inhibitors. Incubate on ice for 15 minutes.
-
Homogenize the cells using a pre-chilled Dounce tissue grinder.
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C. The resulting supernatant is the cytosolic fraction.
-
Resuspend the pellet in Mitochondrial Extraction Buffer Mix to obtain the mitochondrial fraction.
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Perform Western blotting using an antibody specific for cytochrome c to detect its presence in each fraction.[23][24][25]
Mandatory Visualization
The following diagrams illustrate the signaling pathways and a generalized experimental workflow for comparing BH3 mimetics.
Caption: Signaling pathway of Bcl-2 family proteins and BH3 mimetics.
Caption: General workflow for comparing BH3 mimetic efficacy.
References
- 1. New dimension in therapeutic targeting of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Attacking Cancer’s Achilles Heel: Antagonism of Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting BCL2 With BH3 Mimetics: Basic Science and Clinical Application of Venetoclax in Chronic Lymphocytic Leukemia and Related B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cllsociety.org [cllsociety.org]
- 6. Venetoclax: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Drugs targeting Bcl-2 family members as an emerging strategy in cancer | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Multicenter Phase I/II Study of this compound Mesylate Administered as a 3- or 24-Hour Infusion in Older Patients with Previously Untreated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. This compound Mesylate, a Pan–Bcl-2 Inhibitor, in Combination with Docetaxel in a Phase 1/2 Trial in Relapsed Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. scispace.com [scispace.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
Validating the Role of Bax/Bak in Obatoclax-Mediated Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax, a pan-Bcl-2 family inhibitor, has emerged as a promising agent in cancer therapy due to its ability to induce apoptosis in malignant cells. A key aspect of its mechanism of action revolves around the engagement of the intrinsic apoptotic pathway, which is critically regulated by the pro-apoptotic proteins Bax and Bak. This guide provides a comprehensive comparison of this compound's performance with other relevant Bcl-2 inhibitors, focusing on the pivotal role of Bax and Bak in mediating its apoptotic effects. Experimental data is presented to objectively evaluate its efficacy and to provide researchers with detailed methodologies for key validation experiments.
Comparative Analysis of Bcl-2 Family Inhibitors
This compound distinguishes itself from other Bcl-2 inhibitors by its broad-spectrum activity, targeting multiple anti-apoptotic Bcl-2 family members, including Mcl-1, which is a common mechanism of resistance to more selective inhibitors.[1][2] This contrasts with agents like Venetoclax (ABT-199), which is highly selective for Bcl-2, and Navitoclax (ABT-263) and ABT-737, which target Bcl-2, Bcl-xL, and Bcl-w.[1][3]
Data Presentation
The following tables summarize the comparative efficacy of this compound and other Bcl-2 inhibitors, with a focus on the influence of Bax and Bak status on their activity.
| Drug | Target(s) | IC50/EC50 (Wild-Type Cells) | IC50/EC50 (Bax/Bak Deficient Cells) | Key Findings | Reference(s) |
| This compound | Pan-Bcl-2 (Bcl-2, Bcl-xL, Bcl-w, Mcl-1) | H460shNT/NT: 690 nM; WT MEFs: 54 nM | H460shBAX/BAK: 460-580 nM; DKO MEFs: 62 nM | Loss of Bax/Bak does not fully rescue cells from this compound-induced death, suggesting Bax/Bak-independent mechanisms. However, Bax knockdown can double the IC50. | [4] |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | Varies by cell line | Resistant | Activity is highly dependent on the presence of Bax and Bak. | [2][5] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | 50-500 nM (sensitive cell lines) | Not specified, but mechanism is Bax/Bak dependent | Potent inducer of apoptosis in sensitive cells. | [6][7] |
| Venetoclax (ABT-199) | Bcl-2 | Varies by cell line (nM to µM range) | Not specified, but mechanism is Bax/Bak dependent | Highly selective for Bcl-2, effective in Bcl-2 dependent tumors. | [8][9] |
| Cell Line | Drug | IC50 (µM) - 48h | Key Findings | Reference(s) |
| HL-60 | This compound | ~0.1 µM | This compound is more potent than ABT-737 in this cell line. | [1] |
| HL-60 | ABT-737 | >1 µM | [1] | |
| MOLT-4 | This compound | <0.1 µM | MOLT-4 cells are highly sensitive to this compound. | [1] |
| MOLT-4 | ABT-737 | ~0.1 µM | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate 2 x 10^4 viable cells per well in a 96-well plate.
-
Treatment: Add this compound (e.g., 0.003–3 µM) or other inhibitors at desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of 0.1 N HCl in isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate IC50 values using non-linear regression analysis.
Western Blot Analysis for Apoptotic Proteins
-
Cell Lysis: Treat cells with this compound (e.g., 1 µM for 48 hours) or other compounds. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bak, cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Survival Assay
-
Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells/well) in a 6-well plate.
-
Treatment: Treat cells with various concentrations of this compound or other inhibitors for 24 hours.
-
Recovery: Remove the drug-containing medium and replace it with fresh medium.
-
Colony Formation: Incubate the plates for 7-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse treated cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., Bcl-2, Mcl-1) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners (e.g., Bax, Bak, Bim).
Mandatory Visualizations
Signaling Pathways
Caption: this compound induces apoptosis via Bax/Bak.
Caption: Mechanisms of alternative Bcl-2 inhibitors.
Experimental Workflows
Caption: Workflow for validating Bax/Bak dependence.
Conclusion
The experimental evidence strongly supports a significant role for Bax in this compound-mediated apoptosis. While this compound can induce cell death through Bax/Bak-independent mechanisms, its efficacy is enhanced in the presence of functional Bax. This is a key differentiator from more selective Bcl-2 inhibitors like ABT-737, whose activity is strictly dependent on Bax and Bak. The pan-inhibitory nature of this compound, particularly its ability to target Mcl-1, provides a potential advantage in overcoming resistance mechanisms that limit the effectiveness of other BH3 mimetics. For researchers in drug development, understanding these nuances in the mechanism of action is crucial for designing effective therapeutic strategies and for the rational combination of Bcl-2 family inhibitors with other anti-cancer agents. The provided protocols and workflows offer a robust framework for further investigation into the intricate signaling pathways governed by these promising therapeutic compounds.
References
- 1. Comparison of in vitro antileukemic activity of this compound and ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and ABT-737 Induce ER Stress Responses in Human Melanoma Cells that Limit Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of in vitro antileukemic activity of this compound and ABT-737 | springermedizin.de [springermedizin.de]
- 6. myelin-basic-protein.com [myelin-basic-protein.com]
- 7. digoxigenin-11-utp.com [digoxigenin-11-utp.com]
- 8. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Obatoclax's Efficacy Across Diverse Cancer Subtypes
Obatoclax, a small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, has demonstrated a broad spectrum of activity against various cancer types. By targeting multiple pro-survival proteins, including Bcl-2, Bcl-xL, Bcl-W, and Mcl-1, this compound effectively induces apoptosis in malignant cells.[1][2] This guide provides a comparative overview of this compound's effects on different cancer subtypes, supported by experimental data, detailed methodologies, and visual representations of its mechanism and experimental application.
Quantitative Efficacy of this compound Across Cancer Subtypes
The efficacy of this compound, both as a monotherapy and in combination with other chemotherapeutic agents, varies among different cancer subtypes. The following table summarizes key quantitative data from preclinical and clinical studies.
| Cancer Subtype | Cell Lines/Patient Cohort | Treatment | IC50/Response Rate | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Patients with relapsed or refractory NSCLC | This compound + Docetaxel | 11% Partial Response (PR) | The combination was tolerable but had minimal response. Neutropenia was a common adverse event. | [1][3] |
| NSCLC cell lines | This compound + Cisplatin | Not specified | Synergy observed, associated with inhibition of Mcl-1:Bak interaction. | [4] | |
| Hematological Malignancies | |||||
| Acute Myeloid Leukemia (AML) | HL-60 cells | This compound | Dose- and time-dependent apoptosis | Promoted differentiation and apoptosis, associated with decreased Bcl-2 expression and G0/G1 cell cycle arrest. | [5] |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL samples | This compound + Vesicular Stomatitis Virus (VSV) | Synergistic cell death | Overcame apoptosis resistance by stimulating the mitochondrial apoptotic pathway. | [6] |
| Non-Hodgkin's Lymphoma | Patients with relapsed NHL | This compound (3-hour infusion) | 1 PR, 1 Stable Disease | The 3-hour infusion was better tolerated than the 1-hour infusion. | [7] |
| Solid Tumors | |||||
| Muscle Invasive Bladder Cancer | 5637, T24, TCCSuP cells | This compound | IC30: 12 nM (5637), 8 nM (T24), 40 nM (TCCSuP) | Inhibited binding of Bcl-2 and Bcl-xL to Bak and decreased their expression. | [8] |
| Urothelial Cancer | Paclitaxel-resistant HT1197 cells | This compound + Paclitaxel | Not specified | Sensitized resistant cells to paclitaxel-induced apoptosis by blocking autophagic flux. | [9] |
| Aggressive Thyroid Carcinoma | Primary carcinomas and cell lines | This compound | Not specified | Induced tumor cell death by countering Bcl2a1 and Mcl-1 overexpression. | [10] |
| Pancreatic Cancer | BxPC-3 cells (hypoxic conditions) | This compound + Gemcitabine | Significant decrease in cell activity | Inhibited growth, migration, and invasion, possibly by inhibiting the EMT process. | [11] |
| Central Nervous System (CNS) Tumors | |||||
| Glioblastoma | CNS tumor isolates | This compound + Lapatinib | Not specified | The combination killed multiple CNS tumor isolates. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the effects of this compound.
Cell Viability and Apoptosis Assays
-
Cell Culture: Human cancer cell lines (e.g., HL-60 for AML, 5637 for bladder cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay for Cell Viability: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. After incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. IC50 values are calculated from dose-response curves.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis: Treated and untreated cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark. The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer. For instance, in a study on muscle-invasive bladder cancer, Annexin V analyses showed that this compound alone induced 31.6% apoptosis in 5637 cells.[8]
Immunoprecipitation and Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
Immunoprecipitation: To assess protein-protein interactions (e.g., Bcl-2/Bak), cell lysates are incubated with a primary antibody against one of the proteins of interest overnight at 4°C. Protein A/G agarose beads are then added to pull down the antibody-protein complex. The beads are washed, and the bound proteins are eluted.
-
Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bcl-xL, Bak, Mcl-1, cleaved caspase-3). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound as a pan-Bcl-2 inhibitor.
Caption: A typical experimental workflow for evaluating this compound's in vitro efficacy.
References
- 1. This compound Mesylate, a Pan–Bcl-2 Inhibitor, in Combination with Docetaxel in a Phase 1/2 Trial in Relapsed Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound mesylate, a pan-bcl-2 inhibitor, in combination with docetaxel in a phase 1/2 trial in relapsed non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VSV oncolysis in combination with the BCL-2 inhibitor this compound overcomes apoptosis resistance in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, a BH3 Mimetic, Enhances Cisplatin-Induced Apoptosis and Decreases the Clonogenicity of Muscle Invasive Bladder Cancer Cells via Mechanisms That Involve the Inhibition of Pro-Survival Molecules as Well as Cell Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound overcomes resistance to cell death in aggressive thyroid carcinomas by countering Bcl2a1 and Mcl1 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound combined with gemcitabine on the biological activity of pancreatic cancer cells under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lapatinib and this compound Kill Tumor Cells through Blockade of ERBB1/3/4 and through Inhibition of BCL-xL and MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergy: A Comparative Guide to the Collaborative Anti-Cancer Mechanism of Obatoclax and TRAIL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic mechanism between the Bcl-2 family inhibitor, Obatoclax, and the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). By objectively comparing experimental data across various cancer cell lines, this document aims to elucidate the molecular underpinnings of this potent anti-cancer combination and provide detailed methodologies for key experimental procedures to support further research and development.
I. The Synergistic Landscape: Overcoming Resistance to Apoptosis
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells. However, the therapeutic efficacy of TRAIL is often limited by intrinsic or acquired resistance in many tumor types. This resistance is frequently mediated by the overexpression of anti-apoptotic proteins, particularly those of the Bcl-2 family.
This compound, a BH3 mimetic, functions as a pan-inhibitor of anti-apoptotic Bcl-2 proteins, including Bcl-2, Bcl-xL, and Mcl-1. By binding to these proteins, this compound prevents them from sequestering pro-apoptotic effector proteins like Bak and Bax, thereby priming cancer cells for apoptosis. The combination of this compound and TRAIL has demonstrated significant synergistic cytotoxicity in a range of cancer models. This guide delves into the mechanisms driving this synergy, supported by quantitative data from preclinical studies.
II. Quantitative Analysis of Synergistic Cytotoxicity
The synergistic effect of combining this compound and TRAIL has been evaluated across various cancer cell lines, consistently demonstrating enhanced apoptosis and reduced cell viability compared to either agent alone. The following tables summarize key quantitative findings from these studies.
Table 1: Enhanced Apoptosis in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment | Percentage of Apoptotic Cells (Sub-G1) | Synergism (Combination Index - CI) | Reference |
| A549 | This compound (2 µM, 48h pre-incubation) | - | - | [1] |
| TRAIL (50 ng/mL, 24h) | - | - | [1] | |
| This compound + TRAIL | up to 42% | CI = 0.73 ± 0.1 | [1] | |
| SW1573 | This compound (0.5 µM, 48h concurrent) | - | - | [1] |
| TRAIL (50 ng/mL, 48h concurrent) | - | - | [1] | |
| This compound + TRAIL | Strong synergistic apoptosis | CI = 0.04 ± 0.01 | [1] | |
| H460 | This compound + TRAIL (48h) | Synergistic cell killing | CI = 0.63 ± 0.1 | [1] |
A Combination Index (CI) value below 0.9 is indicative of a synergistic interaction.
Table 2: Increased Apoptosis in Pancreatic and Cholangiocarcinoma Cells
| Cell Line | Treatment | Outcome | Reference |
| PANC-1 | This compound + TRAIL | Synergistically enhanced cytotoxicity | [2] |
| BxPC-3 | This compound + TRAIL | Synergistically enhanced cytotoxicity | [2] |
| KMCH, KMBC, TFK (Cholangiocarcinoma) | This compound + TRAIL | 3- to 13-fold increase in apoptosis | [3][4] |
Table 3: Synergistic Apoptosis in B-Non Hodgkin Lymphoma (B-NHL)
| Cell Line | Treatment | Outcome | Reference |
| Ramos | This compound (7–28 nM) + TRAIL (2.5–20 ng/ml) | Significant potentiation of apoptosis and synergy | [5] |
III. Deciphering the Molecular Synergy: Key Mechanisms
The enhanced anti-cancer effect of the this compound and TRAIL combination stems from a multi-faceted attack on the cellular apoptotic machinery. The primary mechanisms are illustrated in the signaling pathway diagram below.
References
- 1. oaepublish.com [oaepublish.com]
- 2. BH3 Mimetic this compound Enhances TRAIL-Mediated Apoptosis in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BH3-only protein mimetic this compound sensitizes cholangiocarcinoma cells to Apo2L/TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Toxicity Profiles of Obatoclax and ABT-263
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo toxicity profiles of two prominent Bcl-2 family inhibitors: Obatoclax (GX15-070) and ABT-263 (Navitoclax). By synthesizing available preclinical and clinical data, this document aims to offer an objective assessment of their respective safety profiles, aiding in the strategic design of future research and development endeavors.
Executive Summary
This compound and ABT-263 are both potent inducers of apoptosis through the inhibition of anti-apoptotic Bcl-2 family proteins. However, their distinct target specificities translate into markedly different in vivo toxicity profiles. The primary dose-limiting toxicity of ABT-263 is a mechanism-based, on-target thrombocytopenia resulting from the inhibition of Bcl-xL, a protein essential for platelet survival[1][2]. In contrast, This compound is predominantly associated with transient, infusion-related central nervous system (CNS) toxicities , such as somnolence, euphoria, and ataxia[1][3]. While hematological toxicities have been observed with this compound, their direct attribution is often confounded by the underlying disease in clinical studies[1].
Comparative Toxicity Profiles
The following table summarizes the key in vivo toxicities associated with this compound and ABT-263, based on findings from both preclinical and clinical investigations.
| Toxicity Type | This compound | ABT-263 (Navitoclax) |
| Primary Dose-Limiting Toxicity | Infusion-related, transient CNS effects (somnolence, euphoria, ataxia)[1][3] | Thrombocytopenia[1][2] |
| Hematological Toxicities | Occasional neutropenia and thrombocytopenia have been reported, though not consistently identified as a direct drug effect in all studies. Some preclinical animal toxicology studies showed no evidence of myelosuppression[1]. | Dose- and schedule-dependent thrombocytopenia is the most common and significant hematologic toxicity[2][4]. Transient neutropenia has also been reported[5]. |
| Gastrointestinal Toxicities | Not commonly reported as a primary toxicity. | Diarrhea, nausea, and vomiting are frequently reported, though typically of Grade 1 or 2 severity[2]. |
| Neurological Toxicities | The most common adverse effects are transient and infusion-related, including somnolence, euphoria, ataxia, and confusion[1][3]. These effects are thought to be on-target, as Bcl-xL has a role in synaptic function[1]. | Not a prominent feature of its toxicity profile. |
| Other Notable Toxicities | - | Fatigue is a commonly reported adverse event[2]. In aged mice, treatment has been associated with trabecular bone loss and impaired osteoprogenitor function[5]. |
Experimental Methodologies
The characterization of the in vivo toxicity profiles of this compound and ABT-263 has been established through a combination of preclinical animal studies and human clinical trials.
This compound: Representative Clinical Trial Protocol
A Phase I study in patients with advanced chronic lymphocytic leukemia (CLL) provides a representative example of the clinical evaluation of this compound's toxicity.
-
Study Design: This was a Phase I, open-label, dose-escalation study employing an accelerated titration design[1].
-
Patient Population: Patients with a diagnosis of previously treated B-cell CLL[1].
-
Drug Administration: this compound mesylate was administered intravenously every 3 weeks. The infusion duration was initially 1 hour and later extended to 3 hours to mitigate infusion-related toxicities[1].
-
Dose Escalation: The study began with a single patient cohort at a starting dose of 3.5 mg/m². Doses were escalated in subsequent cohorts of 3 to 6 patients until a dose-limiting toxicity (DLT) was observed[1].
-
Definition of Dose-Limiting Toxicity (DLT): A DLT was defined as Grade 4 neutropenia of any duration with fever, Grade 4 neutropenia without fever for at least 7 days, Grade 4 thrombocytopenia, or Grade 3 or 4 non-hematologic toxicity that was not ameliorated by symptom-directed therapy. Ataxia or somnolence/depressed level of consciousness that interfered with the ability to discharge the patient was also considered a DLT[1].
-
Toxicity Assessment: Toxicities were graded according to the National Cancer Institute (NCI) Common Toxicity Criteria, version 3.0[1].
ABT-263 (Navitoclax): Representative Clinical Trial Protocol
A Phase I study in patients with small-cell lung cancer (SCLC) and other solid tumors illustrates the clinical investigation of ABT-263's safety profile.
-
Study Design: This was a Phase I dose-escalation study evaluating both intermittent and continuous dosing schedules[2].
-
Patient Population: Patients with relapsed or refractory SCLC and other solid tumors[2].
-
Drug Administration:
-
Dose Escalation: The study utilized an adaptation of the continuous reassessment method (CRM) for dose escalation[2].
-
Definition of Dose-Limiting Toxicity (DLT): A DLT included Grade 2 or higher bleeding associated with any grade of thrombocytopenia and any unexpected Grade 2 toxicity resulting in dose modification or a delay of more than one week[2].
-
Toxicity Monitoring: Particular attention was given to platelet dynamics, with frequent monitoring of blood counts[2].
Signaling Pathways and Mechanisms of Toxicity
The distinct toxicity profiles of this compound and ABT-263 are a direct consequence of their differing affinities for the various anti-apoptotic Bcl-2 family proteins.
This compound: Pan-Bcl-2 Family Inhibition
This compound is considered a pan-inhibitor of the Bcl-2 family, targeting not only Bcl-2, Bcl-xL, and Bcl-w, but also Mcl-1[1][6]. This broad-spectrum inhibition is believed to contribute to its pro-apoptotic efficacy in a wide range of tumor types. The CNS effects of this compound are thought to be an on-target effect, potentially related to the inhibition of Bcl-xL, which plays a role in synaptic function[1].
ABT-263 (Navitoclax): Selective Inhibition of Bcl-2, Bcl-xL, and Bcl-w
ABT-263 is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w, but it does not effectively target Mcl-1[2]. This selectivity is key to understanding its toxicity profile. The on-target inhibition of Bcl-xL in platelets, which are highly dependent on this protein for their survival, leads to accelerated platelet clearance and subsequent thrombocytopenia[1][2].
Conclusion
The in vivo toxicity profiles of this compound and ABT-263 are distinct and directly related to their mechanisms of action. ABT-263's potent inhibition of Bcl-xL results in a predictable and manageable, albeit dose-limiting, thrombocytopenia. In contrast, this compound's broader inhibitory spectrum, which includes Mcl-1, is associated with a different set of dose-limiting toxicities, primarily transient CNS effects. A thorough understanding of these differing safety profiles is paramount for the rational design of clinical trials, the selection of appropriate patient populations, and the development of effective combination therapies. Further head-to-head preclinical toxicology studies with standardized methodologies would be invaluable for a more granular, quantitative comparison of these two important Bcl-2 family inhibitors.
References
- 1. Phase I study of this compound mesylate (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent this compound cytotoxicity and activation of triple death mode killing across infant acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II Study of Single-Agent Navitoclax (ABT-263) and Biomarker Correlates in Patients with Relapsed Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Obatoclax Reverses Chemoresistance: A Comparative Guide
Obatoclax, a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins, has demonstrated significant potential in overcoming resistance to conventional chemotherapy in various cancer types. By targeting anti-apoptotic proteins, this compound restores the natural process of programmed cell death, or apoptosis, in cancer cells that have become resistant to treatment. This guide provides a comparative analysis of this compound's efficacy in reversing chemoresistance, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular pathways.
Restoring Sensitivity to Chemotherapy: In Vitro Efficacy
This compound has been shown to re-sensitize chemoresistant cancer cells to a range of therapeutic agents. This is primarily achieved by inhibiting anti-apoptotic Bcl-2 family members, such as Mcl-1 and Bcl-xL, which are often overexpressed in resistant tumors and play a crucial role in cell survival.
Overcoming Cisplatin Resistance in Esophageal Cancer
In a study involving cisplatin-resistant esophageal cancer cells, this compound demonstrated the ability to induce cell death irrespective of the cells' resistance status. The half-maximal inhibitory concentration (IC50) of this compound remained low in both cisplatin-sensitive and cisplatin-resistant cell lines, indicating its effectiveness even when resistance to a primary chemotherapeutic agent has developed.[1][2]
| Cell Line | Resistance Status | This compound IC50 (µM) |
| EC109 | Cisplatin-Sensitive | 0.24 ± 0.04 |
| EC109/CDDP | Cisplatin-Resistant | 0.29 ± 0.01 |
| HKESC-1 | Cisplatin-Sensitive | 0.13 ± 0.02 |
| HKESC-1/cis | Cisplatin-Resistant | 0.13 ± 0.02 |
Synergizing with Paclitaxel in Urothelial Cancer
In paclitaxel-resistant urothelial cancer cells (HT1197), which exhibit resistance to paclitaxel-induced apoptosis, the combination of this compound and paclitaxel was shown to synergistically induce programmed cell death.[3][4] While paclitaxel alone had minimal effect on these resistant cells, the addition of this compound led to a significant increase in apoptosis, as evidenced by the cleavage of PARP and activation of caspase-3, key markers of the apoptotic cascade.[3][4]
A study on muscle invasive bladder cancer cells (5637) further quantified the apoptotic effect. While single-agent treatments showed moderate apoptosis, the combination of this compound and cisplatin resulted in a notable increase in cell death.[5]
| Cell Line | Treatment | Apoptosis Rate (%) |
| 5637 | This compound alone | 31.6 |
| 5637 | Cisplatin alone | 35.3 |
| 5637 | This compound + Cisplatin | 42.1 |
In Vivo Confirmation of Chemoresistance Reversal
Preclinical studies using animal models have further validated the potential of this compound to overcome chemoresistance and improve therapeutic outcomes.
Enhanced Survival in Doxorubicin-Resistant Lymphoma
In a murine lymphoma model where resistance to the chemotherapeutic agent doxorubicin is conferred by the overexpression of Mcl-1, the combination of this compound and doxorubicin significantly extended tumor-free survival compared to either drug administered alone.[6] This demonstrates this compound's ability to counteract Mcl-1-mediated resistance in a living organism.
Reduced Tumor Growth in Leukemia Xenografts
A xenograft mouse model of human myeloid leukemia treated with a combination of sorafenib and this compound showed a marked reduction in tumor growth and significantly prolonged survival.[7] In this model, the combination therapy was associated with the downregulation of Mcl-1 and an increase in apoptosis within the tumor tissue.[7]
| Animal Model | Treatment | Outcome |
| Eμ-myc (myr)Akt Murine Lymphoma | Doxorubicin + this compound | Significantly extended tumor-free survival |
| Human Myeloid Leukemia Xenograft | Sorafenib + this compound | Markedly reduced tumor growth and prolonged survival |
Signaling Pathways and Experimental Workflows
The mechanism by which this compound reverses chemoresistance involves the intricate interplay of apoptosis and autophagy pathways. By inhibiting anti-apoptotic Bcl-2 proteins, this compound disrupts the sequestration of pro-apoptotic proteins like Bak and Bax, leading to the initiation of the mitochondrial pathway of apoptosis.
Signaling pathway of this compound in overcoming chemoresistance.
The experimental workflow to assess the reversal of chemoresistance typically involves a series of in vitro and in vivo assays.
Experimental workflow for evaluating this compound's efficacy.
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis (Annexin V) Assay
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Lyse treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against Bcl-2 family proteins (e.g., Mcl-1, Bcl-xL, cleaved PARP, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Paclitaxel Synergistically Induce Apoptosis and Overcome Paclitaxel Resistance in Urothelial Cancer Cells [mdpi.com]
- 5. This compound, a BH3 Mimetic, Enhances Cisplatin-Induced Apoptosis and Decreases the Clonogenicity of Muscle Invasive Bladder Cancer Cells via Mechanisms That Involve the Inhibition of Pro-Survival Molecules as Well as Cell Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Obatoclax
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This includes the proper handling and disposal of investigational compounds like Obatoclax, a potent inhibitor of the Bcl-2 protein family with antineoplastic properties. Due to its toxicity, strict adherence to disposal protocols is essential to protect both laboratory personnel and the environment.
This compound mesylate is classified as an acute oral toxicant (Category 3), meaning it is toxic if swallowed[1]. As with many compounds used in cancer research, it requires careful management as a hazardous substance. Disposal of this compound and its contaminated materials must be conducted in accordance with local, state, and federal regulations for hazardous waste[1].
Step-by-Step Disposal Procedures
The following steps provide a general guideline for the proper disposal of this compound. It is crucial to consult and follow your institution's specific hazardous waste management protocols.
-
Waste Segregation: All materials that have come into contact with this compound, including unused or expired compounds, contaminated personal protective equipment (PPE), and labware, must be segregated from non-hazardous waste streams. This is a critical first step to prevent cross-contamination and ensure proper handling.
-
Containerization:
-
Solid Waste: Collect solid waste, such as contaminated gloves, gowns, and plasticware, in designated, leak-proof, and puncture-resistant containers. These containers should be clearly labeled as "Chemotherapeutic Waste" or "Antineoplastic Waste"[2]. For sharps like needles and syringes, use a designated chemotherapy sharps container, which is often color-coded yellow[2][3].
-
Liquid Waste: Unused solutions of this compound or contaminated liquid media should be collected in sealed, leak-proof containers. These containers must also be clearly labeled with the contents and hazard warnings[2]. Do not dispose of liquid this compound waste down the drain[2].
-
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the name of the chemical (this compound), and a description of the contents. Follow your institution's specific labeling requirements, which may include the date of accumulation and the responsible researcher's name.
-
Storage: Store sealed and labeled waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. These specialized services will ensure the waste is transported and disposed of in compliance with all regulatory requirements, which typically involves incineration for chemotherapeutic agents[3][4][5].
Quantitative Data Summary
| Parameter | Value | Source |
| Acute Toxicity, Oral | Category 3 | MedChemExpress SDS[1] |
| Hazard Statement | H301: Toxic if swallowed | MedChemExpress SDS[1] |
| Disposal Precaution | P501: Dispose of contents/container in accordance with local regulation | MedChemExpress SDS[1] |
Experimental Protocols Cited
The information provided is based on safety data sheets and general guidelines for handling hazardous pharmaceutical waste. Specific experimental protocols for the disposal of this compound are not detailed in the provided search results; instead, the consistent recommendation is to adhere to local regulations for hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and minimizing environmental impact. Always prioritize safety and consult with your institution's safety professionals for guidance.
References
Essential Safety and Operational Guide for Handling Obatoclax
For researchers, scientists, and drug development professionals, ensuring safety and precision in the handling of investigational compounds like Obatoclax is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure and efficient laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a pan-Bcl-2 family inhibitor, adherence to proper PPE protocols is critical to minimize exposure risk. The following table summarizes the required PPE based on the nature of the handling activity.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Double Chemotherapy Gloves, Disposable Gown, Safety Goggles, N95/P100 Respirator (to prevent inhalation of powder) |
| Reconstituting and Diluting (Liquid Form) | Double Chemotherapy Gloves, Disposable Gown, Safety Goggles or Face Shield |
| Cell Culture and In Vitro Assays | Nitrile Gloves, Lab Coat, Safety Glasses |
| Animal Handling and Dosing | Double Chemotherapy Gloves, Solid-Front Gown, Safety Goggles, and a fit-tested N95 respirator if aerosolization is possible. |
| Waste Disposal | Double Chemotherapy Gloves, Disposable Gown, Safety Goggles |
| Spill Cleanup | See Spill Response Workflow below |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves frequently, and immediately if they become contaminated.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leakage.
-
Don appropriate PPE (lab coat, gloves, safety glasses) before handling the package.
-
Store this compound in a designated, clearly labeled, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Follow the manufacturer's specific storage temperature requirements, typically at -20°C.[2]
Preparation of Stock Solutions
-
All manipulations involving solid this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of the powder.
-
Example Protocol for Reconstituting this compound:
-
Bring the vial of this compound powder to room temperature before opening.
-
Wearing appropriate PPE, carefully open the vial.
-
Add the required volume of a suitable solvent, such as dimethyl sulfoxide (DMSO), to achieve the desired stock concentration.[1]
-
Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label all aliquots with the compound name, concentration, date, and your initials.
-
Store the aliquots at the recommended temperature (-20°C or -80°C).
-
In Vitro Experimental Use (Example: Cell Viability Assay)
-
Cell Seeding: Plate cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the final desired concentrations. All dilutions should be performed in a biological safety cabinet.
-
Cell Treatment: Carefully add the diluted this compound solutions to the appropriate wells. Include vehicle control wells (e.g., DMSO in media).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay: Perform the chosen cell viability assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Decontamination: After the experiment, decontaminate all liquid waste containing this compound with a suitable method, such as treatment with 10% bleach, before disposal.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Bulk/Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. It should be collected in a clearly labeled, sealed container.
-
Trace Contaminated Waste: This includes items such as used gloves, gowns, pipette tips, and culture plates.
-
Segregate this waste into a designated, leak-proof, and puncture-resistant container labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste."
-
This waste should be incinerated at a licensed facility.
-
-
Liquid Waste: Liquid waste containing this compound should be collected in a sealed, labeled container and disposed of as hazardous chemical waste. Do not pour down the drain.[1]
-
Sharps: All needles and syringes used for handling this compound should be disposed of in a designated chemotherapy sharps container.
Spill Response Workflow
In the event of a spill, a prompt and organized response is critical. The following workflow outlines the necessary steps.
Caption: Workflow for responding to an this compound spill.
By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive research environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
